Multiflorin
Description
Properties
Molecular Formula |
C11H12O6 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
methyl (1S,4R,8S,12S)-6-oxo-2,5,11-trioxatricyclo[6.3.1.04,12]dodec-9-ene-9-carboxylate |
InChI |
InChI=1S/C11H12O6/c1-14-10(13)6-3-15-11-9-5(6)2-8(12)17-7(9)4-16-11/h3,5,7,9,11H,2,4H2,1H3/t5-,7+,9+,11-/m1/s1 |
InChI Key |
YUPVNRBAQHISRY-KXVIJTBYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Multiflorin: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multiflorin, a term encompassing several related flavonoid and triterpenoid (B12794562) compounds, has garnered significant interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of this compound, with a primary focus on this compound A. The guide synthesizes current scientific literature to detail its effects on intestinal function, its anti-tumor and anti-inflammatory properties, and its role in inducing apoptosis. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of this compound's mechanism of action.
Purgative Effect of this compound A: A Multi-faceted Mechanism
This compound A, a kaempferol (B1673270) glycoside, is a primary active component responsible for the purgative effects of certain traditional herbal medicines. Its mechanism is not simply one of stimulation but involves a sophisticated interplay of inhibiting nutrient absorption, altering intestinal barrier function, and modulating the gut microbiome.
Inhibition of Intestinal Glucose Absorption
A key action of this compound A is the inhibition of the sodium-glucose cotransporter 1 (SGLT1) in the small intestine. By blocking SGLT1, this compound A prevents the absorption of glucose from the intestinal lumen into the enterocytes. This leads to an increase in the osmotic pressure within the intestine, drawing water into the lumen and resulting in a laxative effect.
Alteration of Intestinal Permeability
This compound A has been shown to modulate the expression of tight junction proteins, which are critical for maintaining the integrity of the intestinal barrier. Specifically, it downregulates the expression of occludin and claudin-1. This alteration in tight junction protein composition leads to an increase in intestinal permeability, further contributing to water secretion into the intestinal lumen.
Modulation of Gut Microbiota
The unabsorbed glucose resulting from SGLT1 inhibition travels to the large intestine, where it becomes a substrate for fermentation by the gut microbiota. This leads to a shift in the microbial composition and an increase in the production of short-chain fatty acids (SCFAs) and gas, which can stimulate bowel movements.
Anti-Tumor and Cytotoxic Activities
Multiflorane-type triterpenoids, a class of compounds related to this compound, have demonstrated promising anti-tumor activities.
Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation
A significant finding is the ability of multiflorane-type triterpenoids to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells.[1] This assay is a common primary screen for potential anti-tumor promoters.
Cytotoxicity Against Cancer Cell Lines
Specific multiflorane triterpenoids, such as karounidiol, have exhibited cytotoxic effects against human cancer cell lines, with a notable activity against human renal cancer cells.[1]
Anti-inflammatory and Antioxidant Properties
Extracts from plants containing this compound and related compounds have shown both anti-inflammatory and antioxidant effects, suggesting a broader therapeutic potential.
Inhibition of Pro-inflammatory Signaling Pathways
Compounds isolated from Polygonum multiflorum have been found to exert anti-inflammatory effects by inhibiting key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.
Antioxidant Activity
The antioxidant properties of this compound-containing extracts have been documented, suggesting a role in mitigating oxidative stress. This activity is likely due to the flavonoid structure, which can scavenge free radicals.
Induction of Apoptosis
Emerging evidence suggests that this compound and related compounds can induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for many anti-cancer agents. The proposed mechanism involves the intrinsic or mitochondrial pathway of apoptosis, characterized by the modulation of Bcl-2 family proteins and the activation of caspases.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds. It is important to note that specific inhibitory concentrations for this compound A against SGLT1 are not yet available in the public domain.
| Compound | Assay | Cell Line | IC50 / Activity | Reference |
| Multiflorane Triterpenoids | EBV-EA Activation Inhibition | Raji | Potency comparable to or stronger than glycyrrhetic acid | [1] |
| Karounidiol | Cytotoxicity | Human Renal Cancer | Not specified, but cytotoxic | [1] |
| This compound A | Purgative Effect (in vivo) | Mice | 20 mg/kg induced watery diarrhea |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound's mechanism of action.
In Vivo Intestinal Permeability Assay (FITC-Dextran)
This protocol assesses intestinal barrier integrity by measuring the amount of orally administered fluorescein (B123965) isothiocyanate-dextran (FITC-dextran) that crosses the intestinal epithelium and enters the bloodstream.
-
Animal Preparation: Mice are fasted overnight with free access to water.
-
FITC-Dextran Administration: A solution of FITC-dextran (e.g., 4 kDa) in PBS is administered by oral gavage.
-
Blood Collection: At a specified time point (e.g., 4 hours) after gavage, blood samples are collected.
-
Plasma Preparation: Blood is centrifuged to separate the plasma.
-
Fluorescence Measurement: The fluorescence of the plasma is measured using a fluorometer at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.
-
Quantification: The concentration of FITC-dextran in the plasma is determined by comparing the fluorescence to a standard curve of known FITC-dextran concentrations.
Western Blot for Tight Junction Proteins
This technique is used to detect and quantify the expression levels of specific tight junction proteins (e.g., occludin, claudin-1) in intestinal tissue or cell lysates.
-
Protein Extraction: Intestinal tissue or cultured intestinal epithelial cells (e.g., Caco-2) are lysed to extract total protein.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target tight junction protein.
-
The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: The enzyme on the secondary antibody catalyzes a chemiluminescent reaction, and the resulting light is detected on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the target protein is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Inhibition of TPA-Induced EBV-EA Activation in Raji Cells
This assay screens for compounds that can inhibit the reactivation of the Epstein-Barr virus lytic cycle, a marker for anti-tumor promotion activity.
-
Cell Culture: Raji cells (a human Burkitt's lymphoma cell line latently infected with EBV) are cultured in appropriate media.
-
Induction and Treatment: The cells are treated with the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) to induce EBV-EA expression, concurrently with the test compound (e.g., a multiflorane triterpenoid) at various concentrations.
-
Incubation: The cells are incubated for a specified period (e.g., 48 hours).
-
Immunofluorescence Staining:
-
The cells are fixed and permeabilized.
-
The cells are stained with a primary antibody against EBV-EA, followed by a fluorescently labeled secondary antibody.
-
-
Microscopy and Quantification: The percentage of fluorescent (EBV-EA positive) cells is determined by fluorescence microscopy or flow cytometry. The inhibitory effect of the compound is calculated relative to the TPA-only control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the mechanism of action of this compound and related compounds.
Caption: Purgative Mechanism of this compound A.
Caption: Anti-inflammatory Signaling Pathways Inhibited by this compound.
Caption: Intrinsic Pathway of Apoptosis Induced by this compound.
Caption: Workflow for In Vivo Intestinal Permeability Assay.
Conclusion
This compound and its related compounds exhibit a remarkable range of biological activities through diverse and interconnected mechanisms of action. The purgative effect of this compound A is well-characterized, involving a combination of SGLT1 inhibition, modulation of intestinal permeability, and alteration of the gut microbiota. The anti-tumor potential of multiflorane triterpenoids is evident from their ability to inhibit EBV-EA activation and exert cytotoxicity. Furthermore, the anti-inflammatory and apoptotic effects, likely mediated through the inhibition of NF-κB and MAPK signaling and the activation of the intrinsic apoptotic pathway, highlight the potential of these compounds in a broader therapeutic context.
Further research is warranted to elucidate the precise molecular targets and to obtain more comprehensive quantitative data, particularly for the anti-inflammatory and apoptotic activities of purified this compound compounds. Such studies will be crucial for the translation of these promising natural products into novel therapeutic agents for a variety of diseases.
References
Multiflorin (Kaempferol-3-O-rutinoside): A Comprehensive Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiflorin, a naturally occurring flavonoid, is chemically identified as kaempferol-3-O-rutinoside. This glycoside is composed of the flavonol kaempferol (B1673270) linked to a rutinose (rhamnose and glucose) sugar moiety. Found in a variety of plant species, this compound has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's biological activity spectrum, with a focus on its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Anticancer Activity
This compound has demonstrated notable anticancer effects across various cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways implicated in tumorigenesis.
Quantitative Data: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | Not specified, but significant viability suppression at 80 µg/mL | [1] |
| Ovarian Cancer Cells | Ovarian Cancer | Not specified, but inhibits motility and adhesion | [2] |
| LS174-R | 5-FU Resistant Colon Cancer | ~75 | [3] |
| CNE-1 | Nasopharyngeal Carcinoma | Effective at 10-1000 µM | [4] |
| MC-3 | Oral Mucoepidermoid Carcinoma | Not specified, but induces apoptosis | [5] |
| MCF-7 | Breast Cancer | 90.28 ± 4.2 µg/ml (for kaempferol) | [6] |
| A459 | Lung Cancer | 35.80 ± 0.4 µg/ml (for kaempferol) | [6] |
| HepG2 | Hepatoma | Kae showed the highest antiproliferation | [7] |
| CT26 | Mouse Colon Cancer | Kae showed the highest antiproliferation | [7] |
| B16F1 | Mouse Melanoma | Kae showed the highest antiproliferation | [7] |
Experimental Protocols
The cytotoxic effect of this compound is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10^5 cells/mL and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, the treatment medium is removed, and 50 µL of MTT solution (in PBS) is added to each well. The plate is then incubated for 3 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is discarded, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.[3][6]
MTT Assay Workflow for Cytotoxicity Assessment.
Signaling Pathways in Anticancer Activity
This compound's anticancer activity is mediated through the modulation of several critical signaling pathways. One key mechanism involves the induction of apoptosis via the calcium signaling pathway. This compound can trigger cytoskeleton collapse and mitochondrial dysfunction, leading to calcium overload and subsequent apoptosis in cancer cells.[1][8]
Calcium Signaling Pathway in this compound-Induced Apoptosis.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling cascades.
Quantitative Data: Inhibition of Inflammatory Markers
| Marker | Cell Line | Inhibition | Concentration | Reference |
| Nitric Oxide (NO) | RAW264.7 | >50% | 300 µM | [9] |
| TNF-α | RAW264.7 | Dose-dependent | 200-300 µM | [10] |
| IL-6 | RAW264.7 | Dose-dependent | 200-300 µM | [10] |
| iNOS | RAW264.7 | Dose-dependent | 200-300 µM | [10] |
| COX-2 | RAW264.7 | Dose-dependent | 200-300 µM | [10] |
| IL-1β, IL-6, TNF-α | H9c2 | Reverses elevation | Not specified | [11] |
Experimental Protocols
The inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages is a common method to assess its anti-inflammatory activity.
Protocol:
-
Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 2 hours.
-
Stimulation: The cells are then stimulated with LPS (1 µg/mL) for an additional 24 hours.
-
Griess Reaction: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Quantification: The nitrite concentration is determined from a sodium nitrite standard curve.[9]
Protocol:
-
Cell Lysis: After treatment with this compound and/or LPS, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target inflammatory proteins (e.g., iNOS, COX-2, p-p65, p-ERK).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10][12]
Signaling Pathways in Anti-inflammatory Activity
This compound's anti-inflammatory effects are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[10][12] It has been shown to suppress the phosphorylation of IκB kinase (IKK), which in turn prevents the degradation of the inhibitor of κB (IκBα). This leads to the inhibition of NF-κB p65 subunit translocation to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[10][12] Additionally, this compound inhibits the phosphorylation of key MAPK proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[10][12]
Inhibition of NF-κB and MAPK Pathways by this compound.
Antimicrobial Activity
Studies have indicated that this compound and its derivatives possess antimicrobial properties against a range of pathogenic microorganisms.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Microorganism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 0.625 - 5.00 (for kaempferol-3-O-glucoside) | [2] |
| Escherichia coli | 3x10^3 mg/disc (for kaempferol-7-O-glucoside) | [8] |
| Pseudomonas aeruginosa | 1 (for α-rhamnoisorobin, a kaempferol rhamnoside) | [13] |
| Salmonella typhi | 2 (for afzelin, a kaempferol rhamnoside) | [13] |
| Candida albicans | 4 (for afzelin, a kaempferol rhamnoside) | [13] |
| Cryptococcus neoformans | 4 (for afzelin, a kaempferol rhamnoside) | [13] |
Experimental Protocols
Protocol:
-
Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared.
-
Serial Dilutions: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[2][13]
Workflow for MIC Determination by Broth Microdilution.
Antioxidant Activity
This compound demonstrates significant antioxidant potential, which is attributed to its flavonoid structure, enabling it to scavenge free radicals and chelate metal ions.
Quantitative Data: Antioxidant Capacity
| Assay | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | Kae showed the strongest activity | [7] |
| ABTS Radical Scavenging | Kae showed the strongest activity | [7] |
| DPPH Radical Scavenging | 13.41 ± 0.64 (for kaempferol-3-O-glucoside) | [14] |
| ABTS Radical Scavenging | IC50 of 78.11 (EtOAc extract) | [13] |
Experimental Protocols
Protocol:
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Reaction Mixture: Different concentrations of this compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[7]
Protocol:
-
Generation of ABTS Radical Cation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate.
-
Reaction Mixture: Various concentrations of this compound are added to the ABTS•+ solution.
-
Incubation: The mixture is incubated at room temperature for a short period (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The scavenging capacity is calculated and often expressed as Trolox equivalents or as an IC50 value.[7]
Conclusion
This compound (kaempferol-3-O-rutinoside) exhibits a broad and promising spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. Its mechanisms of action are multifaceted, involving the modulation of critical cellular signaling pathways such as NF-κB, MAPK, and calcium signaling. The quantitative data and detailed experimental protocols provided in this guide underscore the therapeutic potential of this compound and provide a solid foundation for further preclinical and clinical investigations. As research continues to unravel the intricate molecular mechanisms underlying its diverse bioactivities, this compound stands out as a compelling lead compound for the development of novel pharmaceuticals for a range of human diseases.
References
- 1. itjfs.com [itjfs.com]
- 2. scispace.com [scispace.com]
- 3. The Phenolic compound Kaempferol overcomes 5-fluorouracil resistance in human resistant LS174 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcmas.com [ijcmas.com]
- 7. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Antimicrobial and antioxidant activity of kaempferol rhamnoside derivatives from Bryophyllum pinnatum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources and Isolation of Multiflorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiflorin A is a bioactive flavonol glycoside that has garnered interest for its distinct purgative properties. This technical guide provides an in-depth overview of the natural sources of this compound A, detailed protocols for its isolation and purification, and an exploration of its mechanism of action. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their efforts to study and utilize this compound.
Natural Sources of this compound
The primary natural source of this compound A is the fruit of Rosa multiflora Thunb., a species belonging to the Rosaceae family. The dried achenes or the entire fruit clusters (pseudocarps), known in Japanese traditional medicine as "Eijitsu," are the specific plant parts utilized for isolation.[1] It is crucial to note the existence of two distinct chemotypes of Rosa multiflora:
-
Type I: This chemotype is characterized by the presence of this compound A, alongside other compounds such as quercitrin, multinoside A, and this compound B.
-
Type II: This chemotype lacks this compound A and instead contains hyperin, isoquercitrin, and quercetin (B1663063) 3-O-glucuronide as its major flavonol glycosides.[1]
For the purpose of this compound A isolation, sourcing plant material from the Type I chemotype is essential.
Additionally, this compound A has been identified as a potent inhibitor of glucose absorption in the leaves of the peach tree, Prunus persica. This provides an alternative, albeit less traditionally cited, natural source for this compound.
Quantitative Data on Extraction Yields
While the precise yield of pure this compound A from Rosa multiflora fruits is not extensively documented in publicly available literature, studies on the fractionation of its crude extracts provide valuable quantitative insights. The following table summarizes the yields of various solvent fractions from the ethanol (B145695) extract of Rosa multiflora fruits.
| Plant Material | Extraction Solvent | Fraction | Yield (%) | Reference |
| Rosa multiflora Fruit | Ethanol | Hexane | 0.63 ± 0.12 | [2] |
| Rosa multiflora Fruit | Ethanol | Ether | Not Specified | [2] |
| Rosa multiflora Fruit | Ethanol | Ethyl Acetate (B1210297) | Not Specified | [2] |
| Rosa multiflora Fruit | Ethanol | Water | Not Specified | [2] |
Note: The yields for ether, ethyl acetate, and water fractions were not explicitly quantified in the cited study but are common steps in flavonoid isolation.
In terms of bioactivity, a related purgative compound isolated from Rosa multiflora, multinoside A acetate, has a reported ED50 value of 150 mg/kg in mice, providing a benchmark for the potency of compounds from this source.[3]
Experimental Protocols for Isolation and Purification
The following is a representative, detailed methodology for the isolation and purification of this compound A from the fruits of Rosa multiflora, constructed from established phytochemical techniques and available literature.
Plant Material Preparation
-
Collection and Identification: Collect mature fruits from the Type I chemotype of Rosa multiflora. Proper botanical identification is crucial.
-
Drying: Air-dry the fruits in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Alternatively, use a laboratory oven at a controlled temperature (e.g., 40-50°C).
-
Grinding: Pulverize the dried fruits into a fine powder using a laboratory mill to increase the surface area for efficient extraction.
Extraction
-
Solvent Selection: Use 80% ethanol as the extraction solvent.
-
Maceration/Reflux Extraction:
-
Soak the powdered plant material in 80% ethanol at a 1:10 solid-to-solvent ratio (w/v).
-
Either allow to macerate at room temperature for 24-48 hours with occasional agitation or perform reflux extraction at the boiling point of the solvent for 2-3 hours. Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.
-
-
Filtration and Concentration:
-
Filter the combined extracts through cheesecloth and then Whatman No. 1 filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
Solvent Partitioning (Fractionation)
-
Initial Suspension: Suspend the crude ethanol extract in distilled water.
-
Sequential Extraction: Perform liquid-liquid partitioning in a separatory funnel using solvents of increasing polarity:
-
Hexane: To remove nonpolar compounds like fats and chlorophylls.
-
Ethyl Acetate: To extract flavonoids and other medium-polarity compounds. This compound A is expected to be enriched in this fraction.
-
n-Butanol: To extract more polar glycosides.
-
-
Concentration: Concentrate each fraction separately using a rotary evaporator to obtain the respective crude fractions.
Chromatographic Purification
-
Column Chromatography (Initial Separation):
-
Pack a glass column with silica (B1680970) gel or a macroporous adsorbent resin (e.g., Diaion HP-20).
-
Apply the ethyl acetate fraction to the column.
-
Elute the column with a gradient of increasing polarity, for example, a stepwise gradient of chloroform-methanol or ethyl acetate-methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing the target compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (Solvent B) in water with 0.1% formic acid (Solvent A).
-
Gradient Program (Representative):
-
0-10 min: 15-25% B
-
10-30 min: 25-40% B
-
30-40 min: 40-60% B
-
40-45 min: 60-15% B (wash and re-equilibration)
-
-
Flow Rate: 5-10 mL/min.
-
Detection: UV detector at approximately 254 nm or 340 nm.
-
Inject the enriched fraction from the previous step and collect the peak corresponding to this compound A.
-
-
Purity Analysis:
-
Assess the purity of the isolated this compound A using analytical HPLC-UV.
-
Confirm the structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound A Isolation
Signaling Pathway of this compound A's Purgative Action
Mechanism of Action
This compound A exerts its purgative effect through a multi-faceted mechanism centered on the modulation of intestinal transport and barrier function. In the small intestine, this compound A has been shown to:
-
Inhibit Glucose Absorption: It decreases the expression of the sodium-glucose cotransporter-1 (SGLT1). This inhibition of glucose uptake from the intestinal lumen contributes to a hyperosmotic environment.
-
Alter Intestinal Permeability: this compound A downregulates the expression of key tight junction proteins, specifically occludin and claudin-1. This increases the paracellular permeability of the intestinal epithelium.
-
Promote Water Secretion: The compound increases the expression of aquaporin-3 (AQP3), a channel protein that facilitates the movement of water across cell membranes, thereby promoting water secretion into the intestinal lumen.
The combination of retained glucose and increased water secretion creates a hyperosmotic state within the intestines, leading to the observed purgative effect.
Conclusion
This compound A is a promising bioactive compound with a well-defined mechanism of action. Its primary natural source, the fruits of Rosa multiflora (Type I chemotype), provides a viable starting point for its isolation. While specific yield data for the pure compound remains to be extensively published, the outlined experimental protocols, based on established phytochemical methodologies, offer a robust framework for its successful isolation and purification. The detailed understanding of its signaling pathway provides a solid basis for further pharmacological investigation and potential therapeutic applications. This guide serves as a comprehensive resource for researchers and drug development professionals interested in exploring the potential of this compound A.
References
- 1. Phytochemical characterization of Rosa multiflora Thunb. (Rosaceae) in Japan and South Korea, with a focus on the bioactive flavonol glycoside 'this compound A' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purgative activity and principals of the fruits of Rosa multiflora and R. wichuraiana - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate biosynthetic pathway of Multiflorin B, a key plant-derived flavonoid, is a subject of growing interest for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the enzymatic steps leading to the synthesis of this complex molecule, complete with quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
I. The Biosynthetic Pathway of Multiflorin B: From Phenylalanine to a Glycosylated Flavonol
This compound B, a kaempferol-3-O-diglycoside, belongs to the vast class of flavonoids, which are synthesized via the phenylpropanoid pathway. The biosynthesis of its aglycone backbone, kaempferol (B1673270), begins with the aromatic amino acid L-phenylalanine and proceeds through a series of enzymatic reactions catalyzed by a multienzyme complex often localized on the endoplasmic reticulum.
The core pathway involves the following key enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone, the first committed intermediate in flavonoid biosynthesis.
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.
-
Flavanone 3-Hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates (2S)-naringenin to dihydrokaempferol (B1209521). This enzyme can exhibit stereoselectivity.
-
Flavonol Synthase (FLS): Another 2-oxoglutarate-dependent dioxygenase that introduces a double bond in the C-ring of dihydrokaempferol to form the flavonol, kaempferol.
Following the synthesis of the kaempferol aglycone, the pathway culminates in a series of glycosylation steps. These reactions are catalyzed by UDP-dependent Glycosyltransferases (UGTs) , which transfer sugar moieties from activated sugar donors, such as UDP-glucose and UDP-rhamnose, to the hydroxyl groups of the kaempferol backbone. For this compound B, this involves the sequential addition of two sugar molecules to the 3-hydroxyl group, forming a disaccharide chain. The specific UGTs responsible for the synthesis of the unique sugar linkage in this compound B are species- and tissue-specific.
Diagram of the this compound B Biosynthesis Pathway
Caption: Biosynthetic pathway of this compound B from L-phenylalanine.
II. Quantitative Data on Key Biosynthetic Enzymes
The efficiency of the this compound B biosynthetic pathway is dependent on the kinetic properties of its constituent enzymes. While specific data for every plant species is not available, representative kinetic parameters for key enzyme families are summarized below. These values are critical for metabolic engineering efforts aimed at enhancing this compound B production.
| Enzyme Family | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism (Example) |
| PAL | L-Phenylalanine | 25 - 200 | 1 - 50 | Petroselinum crispum |
| C4H | Cinnamic acid | 5 - 50 | 0.1 - 10 | Arabidopsis thaliana |
| 4CL | p-Coumaric acid | 10 - 250 | 0.5 - 100 | Nicotiana tabacum |
| CHS | p-Coumaroyl-CoA | 0.5 - 5 | 1 - 20 | Gerbera hybrida |
| Malonyl-CoA | 5 - 50 | - | ||
| CHI | Naringenin chalcone | 1 - 20 | 100 - 1500 | Medicago sativa |
| F3H | (2S)-Naringenin | 10 - 100 | 0.1 - 5 | Petunia x hybrida |
| FLS | Dihydrokaempferol | 5 - 50 | 0.05 - 2 | Arabidopsis thaliana |
| UGT | Kaempferol | 1 - 50 | 0.01 - 10 | Various plants |
| UDP-sugars | 50 - 500 | - |
Note: The kinetic parameters can vary significantly depending on the specific enzyme isoform, plant species, and assay conditions.
III. Detailed Experimental Protocols
The study of the this compound B biosynthesis pathway relies on a variety of molecular biology and biochemical techniques. Below are detailed methodologies for key experiments.
A. Heterologous Expression and Purification of Biosynthetic Enzymes
This protocol describes the expression of a flavonoid biosynthetic enzyme in Escherichia coli and its subsequent purification.
Caption: Workflow for heterologous expression and purification.
Protocol:
-
Gene Amplification and Cloning: The coding sequence of the target enzyme is amplified by PCR and cloned into an appropriate expression vector, often containing an affinity tag (e.g., His-tag) for purification.
-
Transformation: The expression construct is transformed into a suitable E. coli expression strain.
-
Culture and Induction: The transformed cells are cultured in a suitable medium to a specific optical density, followed by induction of protein expression with an inducing agent like IPTG.
-
Cell Lysis and Protein Purification: Cells are harvested and lysed to release the cellular contents. The recombinant protein is then purified from the cell lysate using affinity chromatography.
-
Purity Analysis: The purity of the recombinant protein is assessed by SDS-PAGE.
B. In Vitro Enzyme Assays
Enzyme assays are crucial for characterizing the function and kinetic properties of the biosynthetic enzymes.
1. Chalcone Synthase (CHS) Assay
-
Principle: The activity of CHS is determined by monitoring the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA spectrophotometrically or by HPLC.
-
Reaction Mixture: A typical reaction mixture contains the purified CHS enzyme, p-coumaroyl-CoA, malonyl-CoA, and a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.
-
Analysis: The reaction is stopped, and the product is extracted and analyzed by HPLC with UV detection at a wavelength where naringenin chalcone absorbs maximally (around 370 nm).
2. UDP-Glycosyltransferase (UGT) Assay
-
Principle: UGT activity is measured by monitoring the formation of the glycosylated flavonoid product from the aglycone and a UDP-sugar donor.
-
Reaction Mixture: The assay mixture includes the purified UGT enzyme, the flavonoid aglycone (e.g., kaempferol), the UDP-sugar (e.g., UDP-glucose), and a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Incubation: The reaction is incubated at an optimal temperature.
-
Analysis: The formation of the glycosylated product is analyzed by HPLC or LC-MS.
C. Analysis of Flavonoids by HPLC and LC-MS
High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) detection is the primary method for the separation, identification, and quantification of flavonoids.
-
Sample Preparation: Plant tissues are typically extracted with a solvent mixture (e.g., methanol/water) to isolate the flavonoids.
-
Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used to separate the different flavonoid compounds.
-
Detection and Identification:
-
HPLC-UV/Vis: Flavonoids are detected based on their characteristic UV-Vis absorbance spectra.
-
LC-MS/MS: Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compounds, allowing for their unambiguous identification and structural elucidation.
-
IV. Regulation of this compound B Biosynthesis
The biosynthesis of this compound B is tightly regulated at the transcriptional level. The expression of the biosynthetic genes is controlled by a complex interplay of transcription factors, primarily from the R2R3-MYB, bHLH, and WD40 protein families. These transcription factors can form a regulatory complex (MBW complex) that binds to the promoter regions of the flavonoid biosynthetic genes, thereby activating or repressing their transcription in response to developmental and environmental cues such as light, hormones, and stress.
Diagram of the Transcriptional Regulation of Flavonoid Biosynthesis
Caption: Transcriptional regulation by the MBW complex.
The biosynthesis of this compound B is a multi-step process involving a cascade of enzymatic reactions that are well-conserved in the plant kingdom. Understanding this pathway at a molecular and biochemical level is fundamental for the targeted metabolic engineering of plants and microorganisms to enhance the production of this valuable bioactive compound. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and manipulate this intricate biosynthetic network.
Multiflorin: A Technical Guide on its Discovery, Biological Activity, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multiflorin, a naturally occurring flavonoid glycoside, has garnered scientific interest primarily due to the distinct biological activities of its acetylated and deacetylated forms. This compound A, the acetylated compound, is recognized for its potent purgative and anti-hyperglycemic properties, attributed to its inhibitory effects on intestinal glucose absorption. In contrast, its deacetylated counterpart, this compound B, is largely considered inactive in this regard. This technical guide provides a comprehensive overview of the discovery, historical context, and current understanding of this compound, with a focus on the molecular mechanisms, quantitative data, and experimental protocols relevant to its study.
Discovery and Historical Context
The discovery of this compound is rooted in the investigation of traditional herbal medicines. The fruit of Rosa multiflora, known as "Eijitsu" in Japanese traditional medicine, has a history of use as a purgative.[1] Scientific investigation into the active principles of this crude drug led to the isolation and characterization of its chemical constituents.
While the precise initial discovery of this compound A is not detailed in readily available contemporary literature, foundational work on the constituents of Rosa multiflora fruits was published in 1976 by Takagi et al.[1][2] These studies are widely cited as the basis for identifying the bioactive compounds within the plant. Further research has since identified this compound A in other plant sources, including peach (Prunus persica) leaves.
The historical context of this compound's discovery aligns with the broader movement in pharmacology to identify and isolate active compounds from traditional botanical remedies. This approach, which has yielded numerous clinically significant drugs, involves a systematic process of extraction, fractionation, and bioassay-guided purification to pinpoint the specific molecules responsible for a plant's therapeutic effects.
Chemical Structure and Properties
This compound A and this compound B are flavonoid glycosides, specifically derivatives of the flavonol kaempferol (B1673270).
-
This compound A: An acetylated kaempferol glycoside. The presence of the acetyl group on the sugar moiety is critical for its biological activity.[3][4]
-
This compound B: The deacetylated form of this compound A. It is a glycosyloxyflavone and is considered biologically inactive with respect to the purgative and anti-hyperglycemic effects observed with this compound A.[5]
Biological Activity and Mechanism of Action
The primary biological activities of interest for this compound are centered on the potent effects of this compound A on the gastrointestinal system.
Purgative Effect
This compound A exhibits a significant purgative effect. Administration of 20 mg/kg of this compound A has been shown to induce watery diarrhea in mice.[6] This laxative action is a direct consequence of its mechanism in the small intestine.
Anti-hyperglycemic Effect
The anti-hyperglycemic activity of this compound A is intrinsically linked to its purgative mechanism. By inhibiting the absorption of glucose from the small intestine, it can effectively lower postprandial blood glucose levels.[6]
Mechanism of Action of this compound A
The biological effects of this compound A are initiated in the small intestine and involve a multi-faceted inhibition of glucose uptake and alteration of intestinal permeability.[6] The key molecular events are:
-
Inhibition of SGLT1: this compound A downregulates the expression of the sodium-glucose cotransporter 1 (SGLT1), a primary transporter responsible for glucose absorption in the intestine.[6]
-
Modulation of Tight Junctions: The expression of the tight junction proteins occludin and claudin-1 is decreased in the presence of this compound A.[6] This leads to increased intestinal permeability.
-
Increased Water Secretion: this compound A upregulates the expression of aquaporin-3 (AQP3), a channel protein that facilitates water movement across cell membranes, leading to increased water secretion into the intestinal lumen.[6]
-
Osmotic Effect: The combination of inhibited glucose absorption and increased water secretion creates a hyperosmotic environment in the intestine, contributing to the purgative effect.[6]
-
Gut Microbiota Modulation: The unabsorbed glucose travels to the large intestine, where it is metabolized by the gut microbiota, leading to the production of gas and organic acids that further promote defecation.[6]
Quantitative Data
The following table summarizes the available quantitative data for this compound's biological activity. It is important to note that a specific IC50 value for the inhibition of SGLT1 by this compound A and detailed dose-response data for its purgative effect are not available in the reviewed literature.
| Compound | Biological Activity | Species | Dosage/Concentration | Effect | Reference |
| This compound A | Purgative | Mouse | 20 mg/kg | Induces watery diarrhea | [6] |
Experimental Protocols
Bioassay-Guided Isolation of this compound A from Rosa multiflora
The following protocol is a generalized procedure for the bioassay-guided isolation of this compound A, based on common phytochemical extraction and purification techniques. The specific details from the original 1976 study by Takagi et al. were not accessible for this guide.
Objective: To isolate and purify this compound A from the fruits of Rosa multiflora using a purgative activity bioassay to guide the fractionation process.
Materials and Reagents:
-
Dried fruits of Rosa multiflora
-
Methanol (B129727) (MeOH)
-
n-Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Butanol (n-BuOH)
-
Water (H₂O)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20 for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Rotary evaporator
-
Freeze dryer
-
Animal model for purgative activity assay (e.g., mice)
Procedure:
-
Extraction:
-
Grind the dried fruits of Rosa multiflora to a fine powder.
-
Extract the powdered material with methanol at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation. Repeat the extraction process three times to ensure complete extraction.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning (Liquid-Liquid Extraction):
-
Suspend the crude methanolic extract in water.
-
Perform sequential partitioning of the aqueous suspension with solvents of increasing polarity:
-
n-Hexane to remove nonpolar compounds.
-
Ethyl acetate to extract compounds of intermediate polarity.
-
n-Butanol to extract more polar compounds.
-
-
Collect and concentrate each fraction (n-hexane, ethyl acetate, n-butanol, and the remaining aqueous fraction) separately.
-
-
Bioassay:
-
Administer each of the obtained fractions to the animal model at a predetermined dose.
-
Monitor the animals for purgative effects (e.g., incidence and severity of diarrhea) over a specified time period.
-
Identify the fraction that exhibits the most potent purgative activity. This will be the "active fraction" for further purification.
-
-
Chromatographic Purification of the Active Fraction:
-
Silica Gel Column Chromatography:
-
Subject the active fraction (e.g., the ethyl acetate or n-butanol fraction) to silica gel column chromatography.
-
Elute the column with a gradient of increasing polarity, for example, a mixture of chloroform (B151607) and methanol, starting with a low concentration of methanol and gradually increasing it.
-
Collect the eluate in multiple fractions.
-
-
Bioassay of Chromatographic Fractions:
-
Test each fraction from the silica gel column for purgative activity.
-
Pool the active fractions.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the pooled active fractions using Sephadex LH-20 column chromatography, typically with methanol as the mobile phase, to separate compounds based on size and polarity.
-
Collect the resulting fractions and subject them to the bioassay to identify the most active fractions.
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
Perform preparative or semi-preparative HPLC on the most active fraction from the Sephadex column using a C18 reverse-phase column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, to achieve high-resolution separation of the components.
-
Collect the individual peaks as separate fractions.
-
-
Final Bioassay and Structure Elucidation:
-
Test the purity of the isolated compounds from HPLC.
-
Conduct a final bioassay on the pure compounds to confirm that the purgative activity is retained in a single compound, which is identified as this compound A.
-
Elucidate the chemical structure of the isolated active compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Visualizations
Signaling Pathway of this compound A in the Intestine
Caption: Mechanism of this compound A's purgative and anti-hyperglycemic action in the intestine.
Experimental Workflow for Bioassay-Guided Isolation
Caption: General workflow for the bioassay-guided isolation of this compound A.
Conclusion
This compound A stands out as a promising natural product with well-defined purgative and anti-hyperglycemic properties. Its mechanism of action, centered on the inhibition of intestinal glucose absorption and modulation of intestinal permeability, presents a compelling target for further investigation. The critical role of the acetyl group in its activity, as evidenced by the inactivity of this compound B, underscores the importance of structure-activity relationship studies in natural product drug discovery. While the historical context of its discovery is rooted in traditional medicine, further research to obtain more precise quantitative data, such as IC50 values for SGLT1 inhibition and detailed dose-response curves, is warranted to fully elucidate its therapeutic potential. The experimental protocols and pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this intriguing natural compound.
References
- 1. [On the constituents of the fruits of Rosa multiflora Thunb. I (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [On the constituents of the fruits of Rosa multiflora Thunb. II. (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochemical characterization of Rosa multiflora Thunb. (Rosaceae) in Japan and South Korea, with a focus on the bioactive flavonol glycoside 'this compound A' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound B | C27H30O15 | CID 5319938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A novel purgative mechanism of this compound A involves changing intestinal glucose absorption and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and Metabolism of Bioactive Constituents from Radix Polygoni Multiflori: A Technical Guide
Disclaimer: The term "Multiflorin" as a specific single compound with defined pharmacokinetic properties could not be substantiated in the reviewed scientific literature. The following guide details the pharmacokinetics and metabolism of the principal bioactive constituents isolated from Radix Polygoni Multiflori (RPM), a widely studied medicinal plant. It is presumed that the query refers to these components.
This technical whitepaper provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of key chemical constituents of Radix Polygoni Multiflori. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Radix Polygoni Multiflori has a long history of use in traditional medicine. Its biological effects are attributed to a variety of compounds, primarily stilbenes, anthraquinones, and flavonoids.[1][2] Understanding the pharmacokinetic profiles of these constituents is crucial for evaluating their therapeutic potential and safety.[3][4] The major bioactive components that have been the focus of pharmacokinetic studies include 2,3,5,4′-tetrahydroxystilbene-2-O-β-D-glucoside (TSG), emodin (B1671224), and physcion, among others.[5][6]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of the major constituents of Radix Polygoni Multiflori extract have been investigated in rats.[4] A summary of these parameters after oral administration is presented below.
Table 1: Plasma Pharmacokinetic Parameters of Major Components in Radix Polygoni Multiflori After Oral Administration of its Extract to SD Rats. [4]
| Compound | Dose (g/kg RPM extract equivalent) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) |
| TSG | 40 | 185.30 ± 56.40 | 0.18 ± 0.05 | 277.10 ± 117.20 | 2.05 ± 1.15 |
| 20 | 97.20 ± 21.30 | 0.23 ± 0.08 | 134.20 ± 29.80 | 1.83 ± 0.54 | |
| 10 | 45.60 ± 12.70 | 0.27 ± 0.08 | 65.40 ± 18.20 | 1.96 ± 0.48 | |
| Emodin | 40 | 348.10 ± 102.30 | 0.53 ± 0.21 | 1483.20 ± 456.70 | 8.37 ± 2.13 |
| 20 | 156.70 ± 45.80 | 0.67 ± 0.25 | 789.50 ± 210.40 | 7.54 ± 1.98 | |
| 10 | 61.29 ± 18.97 | 0.75 ± 0.31 | 354.60 ± 102.30 | 6.89 ± 1.54 | |
| Physcion | 40 | 12.30 ± 3.40 | 1.00 ± 0.35 | 58.70 ± 16.90 | 4.21 ± 1.02 |
| 20 | 6.80 ± 1.90 | 1.25 ± 0.41 | 32.10 ± 9.80 | 3.87 ± 0.95 | |
| 10 | 3.10 ± 0.90 | 1.50 ± 0.52 | 15.60 ± 4.70 | 3.54 ± 0.88 | |
| Aloe-emodin | 40 | 15.20 ± 4.10 | 0.58 ± 0.19 | 65.40 ± 18.20 | 3.54 ± 0.88 |
| Rhein | 40 | 8.90 ± 2.50 | 0.75 ± 0.28 | 42.10 ± 11.50 | 4.12 ± 1.12 |
| Emodin-8-O-β-D-glucoside (EMG) | 40 | 25.40 ± 7.80 | 0.42 ± 0.15 | 102.30 ± 28.90 | 2.87 ± 0.76 |
Data are presented as mean ± standard deviation. RPM: Radix Polygoni Multiflori; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; T1/2: Elimination half-life.
Experimental Protocols
The pharmacokinetic data presented were primarily obtained from in vivo studies in rats. A general outline of the experimental methodology is as follows.
Animal Studies
-
Animal Model: Sprague-Dawley (SD) rats are commonly used.[7]
-
Housing: Animals are typically housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, with free access to standard chow and water.
-
Dosing: Radix Polygoni Multiflori extract is administered orally via gavage.[8] Doses are often calculated based on the human equivalent dose.
-
Sample Collection: Blood samples are collected at predetermined time points from the orbital sinus or tail vein into heparinized tubes.[9] Plasma is separated by centrifugation and stored at -70°C until analysis. For tissue distribution studies, animals are euthanized at various time points, and organs of interest (liver, kidney, heart, etc.) are harvested.[6] Urine and feces are collected in metabolic cages for excretion studies.[9]
Sample Preparation and Analytical Methodology
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with acetonitrile.[8] Tissue samples are homogenized before extraction.
-
Analytical Method: A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is the standard for the simultaneous quantification of multiple constituents in biological matrices.[8][10]
-
Chromatographic Separation: A C18 column is commonly used with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.[8]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in negative ionization mode with multiple reaction monitoring (MRM) for specific quantification of each analyte.[8]
-
Metabolism
The metabolism of the constituents of Radix Polygoni Multiflori primarily involves phase II conjugation reactions.
-
Glucuronidation: This is a major metabolic pathway for many of the anthraquinone (B42736) and stilbene (B7821643) components, such as emodin.[11]
-
Sulfation: Sulfation is another key phase II metabolic route.[12]
-
Other Reactions: Other metabolic transformations can include oxidation and methylation.[12]
The extensive metabolism, particularly glucuronidation in the intestine and liver, contributes to the poor oral bioavailability of some components like emodin.[11]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of Radix Polygoni Multiflori extract.
In vivo pharmacokinetic study workflow.
Signaling Pathway
Emodin, a major bioactive component of Radix Polygoni Multiflori, has been shown to modulate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in regulating cellular energy homeostasis and metabolism.[13]
Modulation of the AMPK signaling pathway by emodin.
Conclusion
The bioactive constituents of Radix Polygoni Multiflori exhibit rapid absorption and elimination.[4] The metabolism is extensive, primarily through phase II conjugation, which can limit the oral bioavailability of certain compounds.[11] The distribution studies indicate that the liver and kidneys are major target organs.[6] Further research is warranted to fully elucidate the metabolic fate of all major components and to understand the potential for herb-drug interactions. The modulation of signaling pathways such as AMPK by components like emodin highlights potential mechanisms for the plant's therapeutic effects.[13]
References
- 1. Polygonum multiflorum Thunb.: A Review on Chemical Analysis, Processing Mechanism, Quality Evaluation, and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phytochemistry, pharmacology, toxicology and detoxification of Polygonum multiflorum Thunb.: a comprehensive review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Overview of Pharmacokinetics and Liver Toxicities of Radix Polygoni Multiflori - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Pharmacokinetics, Tissue Distribution, and Excretion Characteristics of a Radix Polygoni Multiflori Extract in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, Tissue Distribution, and Excretion Characteristics of a Radix Polygoni Multiflori Extract in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of 13 Constituents of Radix Polygoni Multiflori in Rat Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Determination of 13 Constituents of Radix Polygoni Multiflori in Rat Plasma and Its Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emodin: A Review of its Pharmacology, Toxicity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and metabolism of trans-emodin dianthrones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radix Polygoni Multiflori and Its Main Component Emodin Attenuate Non-Alcoholic Fatty Liver Disease in Zebrafish by Regulation of AMPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Multiflorin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of multiflorin, a naturally occurring flavonoid glycoside. Given the limited direct experimental data on this compound's solubility, this document synthesizes predicted data, the solubility of its aglycone (kaempferol), and general principles of flavonoid solubility. It also details a robust experimental protocol for determining flavonoid solubility, providing a framework for systematic investigation.
Introduction to this compound and its Solubility
This compound, specifically this compound B, is a glycosyloxyflavone. It is a kaempferol (B1673270) derivative substituted with a disaccharide residue at position 3.[1] As a flavonoid glycoside, its solubility is a critical parameter for its extraction from natural sources, formulation into therapeutic agents, and bioavailability. The presence of both a relatively nonpolar flavonoid backbone and polar sugar moieties gives this compound amphipathic characteristics, leading to complex solubility behavior in different solvents.
Solubility Data of this compound and Related Compounds
Quantitative experimental solubility data for this compound is not extensively available in the public domain. However, based on predictive models and data from its aglycone, kaempferol, we can infer its likely solubility profile.
| Compound | Solvent | Solubility | Method |
| This compound B | Water | 3.09 g/L | Predicted |
| Kaempferol | Ethanol | ~11 mg/mL | Experimental |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | Experimental | |
| Dimethylformamide (DMF) | ~3 mg/mL | Experimental | |
| Ethanol:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | Experimental |
Note: The solubility of kaempferol is provided as a reference for its aglycone. The glycosylation in this compound is expected to increase its polarity and therefore its solubility in polar solvents like water, methanol (B129727), and ethanol, while potentially decreasing its solubility in nonpolar organic solvents.
General Solubility of Flavonoid Glycosides
Flavonoids that possess unsubstituted hydroxyl groups and sugar moieties are generally considered polar compounds.[1][2] Consequently, they exhibit moderate solubility in polar solvents such as:
-
Water
-
Methanol
-
Ethanol
-
Butanol
-
Acetone
Conversely, the aglycone forms of flavonoids, which lack the polar sugar groups, tend to be more soluble in less polar organic solvents like ether and chloroform.[1][2] The solubility of flavonoids is significantly influenced by the nature of the solvent and the structure of the flavonoid itself.[3][4][5] For instance, the presence of multiple hydroxyl groups in kaempferol enhances its ability to form hydrogen bonds, increasing its solubility in polar, protic solvents.[6]
Experimental Protocol for Determining this compound Solubility
The following is a detailed methodology for the experimental determination of this compound solubility, adapted from established protocols for flavonoid solubility analysis.[3]
Materials and Equipment
-
This compound standard
-
Anhydrous solvents (e.g., methanol, ethanol, water, DMSO, acetonitrile, acetone)
-
Vibration system or magnetic stirrer with temperature control
-
HPLC system with a UV detector and a C18 column
-
Syringe filters (0.22 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Experimental workflow for determining this compound solubility.
Step-by-Step Procedure
-
Solvent Preparation: Use anhydrous solvents to avoid any influence of water on the solubility, unless water is the solvent being tested.
-
Sample Preparation: Accurately weigh an excess amount of this compound and place it into a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration:
-
Add a known volume of the desired solvent to the vial containing the excess this compound.
-
Place the vial in a temperature-controlled shaker or on a magnetic stirrer.
-
Stir the mixture at a constant temperature until equilibrium is reached. A common equilibration time for flavonoids is 48 hours.[3]
-
-
Sampling and Filtration:
-
Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.
-
-
HPLC Analysis:
-
Dilute the filtered sample with the mobile phase to a concentration within the calibration curve range.
-
Inject the diluted sample into the HPLC system.
-
A typical HPLC setup for flavonoid analysis would involve a C18 reversed-phase column and a gradient elution with a mobile phase consisting of acidified water and an organic solvent like methanol or acetonitrile.[7]
-
Detection is typically performed using a UV detector at the maximum absorbance wavelength of this compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the concentration and the dilution factor.
-
Conclusion
While specific quantitative solubility data for this compound remains limited, this guide provides a foundational understanding based on its chemical class and the properties of its aglycone. The provided experimental protocol offers a standardized approach for researchers to determine the solubility of this compound in a variety of solvents, which is essential for advancing its research and development for therapeutic applications. Further experimental studies are highly encouraged to build a comprehensive solubility profile for this promising natural compound.
References
- 1. ftb.com.hr [ftb.com.hr]
- 2. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
Multiflorin and Gut Microbiota: A Technical Guide to a Novel Purgative Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multiflorin A (MA), a key bioactive flavonoid glycoside isolated from the traditional herbal laxative Pruni semen, exhibits a unique purgative action mediated through a multi-faceted interaction with the host's intestinal environment and its resident gut microbiota. This technical guide synthesizes the current understanding of this compound A's mechanism of action, focusing on its impact on intestinal physiology and the subsequent modulation of the gut microbial ecosystem. The guide provides an in-depth overview of the experimental evidence, detailed methodologies for relevant assays, and a summary of the quantitative data available to date. Furthermore, it elucidates the key signaling pathways involved in MA's effects on intestinal glucose transport and barrier function. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, gastroenterology, and drug development who are interested in the therapeutic potential of natural compounds targeting the gut-microbiota axis.
Introduction
Pruni semen, the seed of several Prunus species, has a long history of use in traditional medicine for its laxative properties. Modern phytochemical investigations have identified this compound A as a primary active constituent responsible for this purgative effect.[1] Unlike conventional stimulant or osmotic laxatives, this compound A employs a novel mechanism that hinges on the modulation of intestinal glucose absorption and permeability, which in turn creates a downstream effect on the gut microbiota and their metabolic activities.[2] This guide provides a detailed exploration of this mechanism, offering a technical resource for further research and development in this area.
Mechanism of Action of this compound A
The purgative effect of this compound A is not a result of direct stimulation of intestinal peristalsis but rather a cascade of events initiated in the small intestine that leads to changes in the large intestine.[2]
Inhibition of Intestinal Glucose Absorption
This compound A's primary action in the small intestine is the inhibition of glucose absorption.[2] This is achieved through the downregulation of the sodium-glucose cotransporter 1 (SGLT-1), a key protein responsible for the uptake of glucose from the intestinal lumen into the enterocytes.[3] The acetyl group on the this compound A molecule has been identified as the active moiety responsible for this inhibitory activity.[2]
Alteration of Intestinal Permeability
Concurrently, this compound A alters the permeability of the intestinal barrier. It decreases the expression of the tight junction proteins occludin and claudin-1.[3] These proteins are critical for maintaining the integrity of the epithelial barrier, and their downregulation leads to increased paracellular permeability.
Increased Water Secretion
To facilitate water movement into the intestinal lumen, this compound A increases the expression of aquaporin-3 (AQP3), a channel protein that transports water and small solutes across cell membranes.[3] The combination of inhibited glucose absorption, which creates a hyperosmotic environment in the intestinal lumen, and increased AQP3 expression leads to significant water secretion into the small intestine.[2]
Modulation of Gut Microbiota Metabolism
The unabsorbed glucose from the small intestine travels to the large intestine, where it becomes a substrate for fermentation by the resident gut microbiota.[2] This leads to a significant shift in microbial metabolism, resulting in the increased production of gas and organic acids.[3] The accumulation of these metabolites further contributes to the osmotic load in the colon and promotes defecation.[2]
Following the purgative effect and subsequent recovery, an interesting shift in the gut microbial composition is observed, with a notable increase in the abundance of beneficial bacteria such as Bifidobacterium.[3]
Quantitative Data on this compound A's Effects
The following tables summarize the key quantitative findings from preclinical studies on this compound A. Due to the limited availability of specific numerical data in the public domain, the information is presented thematically based on the reported effects.
Table 1: Effect of this compound A on Intestinal Physiology
| Parameter | Effect | Key Proteins Involved |
| Intestinal Glucose Absorption | Inhibition | ↓ SGLT-1 |
| Intestinal Permeability | Increase | ↓ Occludin, ↓ Claudin-1 |
| Intestinal Water Secretion | Increase | ↑ AQP3 |
Table 2: Effect of this compound A on Gut Microbiota and Metabolites
| Parameter | Effect | Notes |
| Gut Microbiota Metabolism | Increased Fermentation | Due to increased availability of glucose in the colon. |
| Fecal Metabolites | Increased Gas and Organic Acids | Contributes to the purgative effect. |
| Bifidobacterium Abundance | Increase (post-recovery) | Suggests a potential prebiotic effect after the initial purgative action. |
Signaling Pathways
The following diagrams illustrate the key signaling pathways and logical relationships involved in the action of this compound A.
Caption: Mechanism of this compound A in the gastrointestinal tract.
Caption: Experimental workflow for studying this compound A's effects.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of this compound A's interaction with the gut microbiota.
Animal Model and Dosing
-
Animal Model: Male Kunming mice are typically used.
-
Housing: Animals are housed in a controlled environment with a standard diet and water ad libitum.
-
Dosing: this compound A is administered orally by gavage at a dose of 20 mg/kg body weight.[2] A control group receives the vehicle (e.g., saline).
-
Observation: Following administration, mice are monitored for the onset of diarrhea, and fecal output is recorded.
Intestinal Glucose Absorption and Permeability Assays
-
Oral Glucose Tolerance Test (OGTT): After a fasting period, mice are orally administered a glucose solution. Blood glucose levels are measured at various time points (e.g., 0, 30, 60, 90, and 120 minutes) to assess glucose clearance.
-
Immunofluorescence Staining:
-
Intestinal tissue sections (jejunum, ileum, colon) are collected and fixed in 4% paraformaldehyde.
-
The tissues are embedded in paraffin (B1166041) and sectioned.
-
Sections are deparaffinized, rehydrated, and subjected to antigen retrieval.
-
The sections are blocked and then incubated with primary antibodies against SGLT-1, occludin, claudin-1, and AQP3.
-
After washing, the sections are incubated with fluorescently labeled secondary antibodies.
-
The slides are mounted and visualized using a fluorescence microscope. The intensity of the fluorescence is quantified to determine protein expression levels.[2]
-
Gut Microbiota Analysis
-
Fecal Sample Collection: Fecal pellets are collected from mice at baseline, during the purgative phase, and during the recovery phase. Samples are immediately frozen at -80°C.
-
DNA Extraction: Total genomic DNA is extracted from fecal samples using a commercial DNA isolation kit.
-
16S rRNA Gene Sequencing:
-
The V3-V4 hypervariable region of the 16S rRNA gene is amplified by PCR using universal primers.
-
The PCR products are purified and quantified.
-
Sequencing libraries are prepared and sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
The raw sequencing data is processed to filter low-quality reads, and operational taxonomic units (OTUs) are clustered.
-
Taxonomic assignment is performed against a reference database (e.g., Greengenes, SILVA).
-
Alpha and beta diversity analyses are conducted to assess within-sample and between-sample diversity, respectively.
-
Fecal Metabolomics
-
Sample Preparation: Fecal samples are homogenized, and metabolites are extracted using a suitable solvent system (e.g., methanol/water).
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
The extracted metabolites are separated using a liquid chromatography system.
-
The separated metabolites are detected and quantified using a mass spectrometer.
-
The resulting data is processed to identify and quantify individual metabolites, including organic acids.[2]
-
Other this compound-Related Compounds
The primary source of this compound A, Pruni semen, contains other flavonoids and bioactive compounds, such as amygdalin (B1666031).[1][4] While the research on the gut microbiota interaction of this compound is predominantly focused on this compound A, it is plausible that other compounds in Pruni semen also interact with the gut microbiota. For example, amygdalin can be metabolized by gut microbial β-glucosidases, potentially influencing the microbial composition and metabolic output.[1][5] Further research is warranted to explore the synergistic or independent effects of other Pruni semen constituents on the gut microbiota.
Conclusion and Future Directions
This compound A presents a compelling case for a natural compound with a novel purgative mechanism that is intricately linked to the gut microbiota. Its ability to inhibit glucose absorption and alter intestinal permeability creates a unique environment in the large intestine, leading to a modulation of microbial metabolism that drives its laxative effect. The subsequent increase in beneficial Bifidobacterium suggests a potential for this compound to not only provide symptomatic relief but also to positively influence the gut microbial landscape.
For researchers and drug development professionals, this compound A and its mechanism of action offer several avenues for future investigation:
-
Dose-Response Studies: Elucidating the dose-dependent effects of this compound A on both its purgative action and its modulation of the gut microbiota.
-
Long-Term Effects: Investigating the long-term consequences of repeated this compound A administration on the stability and function of the gut microbial community.
-
Human Clinical Trials: Translating the promising preclinical findings into well-controlled human studies to assess the efficacy and safety of this compound A for the treatment of constipation.
-
Synergistic Effects: Exploring the potential synergistic interactions between this compound A and other compounds in Pruni semen or with known prebiotics and probiotics.
-
Detailed Signaling Mechanisms: Further dissecting the molecular signaling pathways through which this compound A regulates the expression of SGLT-1, tight junction proteins, and aquaporins.
References
- 1. Impact of intestinal microbiota on metabolic toxicity and potential detoxification of amygdalin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The effects of a semen cuscutae flavonoids-based antidepressant treatment on microbiome and metabolome in mice [frontiersin.org]
- 3. A novel purgative mechanism of this compound A involves changing intestinal glucose absorption and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 5. Amygdalin: A Review on Its Characteristics, Antioxidant Potential, Gastrointestinal Microbiota Intervention, Anticancer Therapeutic and Mechanisms, Toxicity, and Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Rosa multiflora Extract Administration in Animal Models
A Note on "Multiflorin": Scientific literature extensively details the administration and effects of various extracts from Rosa multiflora (Thunb.) in animal models. However, a specific compound named "this compound" is not widely indexed. Research on Rosa multiflora root extract has identified compounds such as Multiflorins A and B.[1] This document provides a comprehensive overview of the application of Rosa multiflora extracts (from hips, flowers, and roots) in animal models, with the understanding that these extracts contain the bioactive compounds of interest for researchers.
These protocols and notes are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of Rosa multiflora extracts, particularly for their anti-inflammatory, analgesic, anti-obesity, and anti-photoaging properties.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies administering Rosa multiflora extracts in various animal models.
Table 1: Anti-inflammatory and Analgesic Effects of Rosa multiflora Hip Extract (FRME)
| Experimental Model | Animal Model | Treatment Group (FRME Dose) | Outcome Measure | Result (% Inhibition/Reduction) |
| Carrageenan-induced Paw Edema | Rat | 100 mg/kg | Paw Edema | Significant, dose-dependent reduction[2] |
| 200 mg/kg | Paw Edema | Significant, dose-dependent reduction[2] | ||
| 400 mg/kg | Paw Edema | Significant, dose-dependent reduction[2] | ||
| Xylene-induced Ear Edema | Mouse | 100 mg/kg | Ear Edema | Significant, dose-dependent reduction[2] |
| 200 mg/kg | Ear Edema | Significant, dose-dependent reduction[2] | ||
| 400 mg/kg | Ear Edema | Significant, dose-dependent reduction[2] | ||
| Acetic Acid-induced Vascular Permeability | Mouse | 100 mg/kg | Vascular Permeability | Significant, dose-dependent reduction[2] |
| 200 mg/kg | Vascular Permeability | Significant, dose-dependent reduction[2] | ||
| 400 mg/kg | Vascular Permeability | Significant, dose-dependent reduction[2] | ||
| Cotton Pellet-induced Granuloma | Rat | 100, 200, 400 mg/kg (daily for 7 days) | Granuloma Weight | Suppressed granuloma formation[2] |
| Acetic Acid-induced Writhing | Mouse | 100, 200, 400 mg/kg | Number of Writhings | Dose-dependent anti-nociceptive effect[2] |
| Hot Plate Test | Mouse | 100, 200, 400 mg/kg | Pain Latency | Dose-dependent anti-nociceptive effect[2] |
Table 2: Anti-obesity Effects of Rosa multiflora Root Extract (KWFD-H01) in High-Fat Diet (HFD) Fed Rats
| Parameter | Control Group (HFD) | Treatment Group (HFD + 100 mg/kg KWFD-H01) | % Change vs. HFD |
| Body Weight Gain | +130.9% (vs. Normal Diet) | Reduced by 18.0% | ↓ 18.0% |
| Epididymal Adipose Tissue Weight | +147.1% (vs. Normal Diet) | Reduced by 7.1% | ↓ 7.1% |
| Plasma Triglycerides | +206.0% (vs. Normal Diet) | Reduced by 47.6% | ↓ 47.6% |
| Plasma Total Cholesterol | +129.5% (vs. Normal Diet) | Reduced by 33.4% | ↓ 33.4% |
| Plasma LDL-Cholesterol | +120.0% (vs. Normal Diet) | Reduced by 48.7% | ↓ 48.7% |
| Plasma HDL-Cholesterol | -38.5% (vs. Normal Diet) | Increased by 122.9% | ↑ 122.9% |
| Plasma Glucose | +118.9% (vs. Normal Diet) | Reduced by 23.3% | ↓ 23.3% |
| Plasma Insulin | +155.9% (vs. Normal Diet) | Reduced by 198.3% | ↓ 198.3% |
| Plasma Leptin | +141.2% (vs. Normal Diet) | Reduced by 25.3% | ↓ 25.3% |
| Plasma Adiponectin | Not specified | Increased by 105.6% | ↑ 105.6% |
Data adapted from a study on Sprague-Dawley rats.[1]
Table 3: Effects of Rosa multiflora Flower Extract on UV-Induced Photoaging Markers in Hairless Mice
| Parameter | UV Control (UVC) Group | Treatment Group (RET or RM) | Outcome |
| Tumor Necrosis Factor-alpha (TNF-α) | Elevated | Reduced | Anti-inflammatory effect[3] |
| Matrix Metalloproteinase-13 (MMP-13) | Elevated | Reduced | Inhibition of collagen degradation[3] |
| Interleukin-6 (IL-6) | Elevated | Reduced (in RM group) | Anti-inflammatory effect[3] |
| Epidermal Thickening | Increased | Reduced (in RM group) | Prevention of skin damage[3] |
RET: Ethanol (B145695) extract; RM: Ethylacetate and n-butanol subfractions mixture.[3]
Experimental Protocols
Protocol 1: Preparation of Rosa multiflora Extracts
A. Hip Extract (FRME) for Anti-inflammatory/Analgesic Studies [2]
-
Source Material: Dried hips of Rosa multiflora Thunb.
-
Extraction:
-
Reflux the dried hips with 75% ethanol.
-
Combine the ethanol extracts.
-
Concentrate the combined extract under reduced pressure to yield a residue.
-
Lyophilize the residue to obtain the dried extract (FRME).
-
-
Preparation for Administration: Suspend the dried FRME powder in a vehicle such as 0.5% carboxymethylcellulose (CMC) or distilled water for intragastric administration.
B. Root Extract (YC-1102/KWFD-H01) for Anti-obesity/NASH Studies [1][4]
-
Source Material: Dried roots of Rosa multiflora.
-
Extraction:
-
Preparation for Administration: Dissolve or suspend the extract powder in an appropriate vehicle for oral gavage.
C. Flower Extract (RET) for Anti-photoaging Studies [3]
-
Source Material: Dried flowers of Rosa multiflora Thunb.
-
Extraction:
-
Extract the dried flowers with ethanol.
-
Further fractionate the ethanol extract (RET) using solvents like ethylacetate (REA) and n-butanol (RBT) if desired.
-
-
Preparation for Administration: Prepare the extract for oral supplementation in the animal diet or via gavage.
Protocol 2: Evaluation of Anti-inflammatory and Analgesic Effects
A. Carrageenan-Induced Paw Edema in Rats [2]
-
Animals: Sprague-Dawley rats.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Groups:
-
Vehicle Control (e.g., 0.5% CMC).
-
Positive Control (e.g., Indomethacin).
-
FRME Treatment Groups (100, 200, 400 mg/kg).
-
-
Procedure:
-
Administer FRME or control substances intragastrically (i.g.).
-
One hour after administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Calculate the percentage inhibition of edema compared to the vehicle control group.
-
B. Acetic Acid-Induced Writhing Test in Mice [2]
-
Animals: Kunming mice.
-
Procedure:
-
Administer FRME (100, 200, 400 mg/kg, i.g.) or control substances.
-
One hour later, inject 0.2 mL of 0.6% acetic acid solution intraperitoneally (i.p.).
-
Immediately after the injection, place the mice in an observation chamber.
-
Count the number of writhes (a specific stretching posture) for each mouse over a 15-minute period.
-
Calculate the percentage of analgesic activity compared to the vehicle control group.
-
Protocol 3: Evaluation of Anti-obesity Effects in a High-Fat Diet Model[1]
-
Animals: Sprague-Dawley rats.
-
Diet Induction:
-
Feed a high-fat diet (HFD) to induce obesity for a period of several weeks.
-
Maintain a normal diet (ND) control group.
-
-
Groups:
-
Normal Diet (ND).
-
High-Fat Diet (HFD) + Vehicle.
-
HFD + Rosa multiflora Root Extract (e.g., 100 mg/kg).
-
-
Procedure:
-
Administer the root extract or vehicle daily via oral gavage for the treatment period (e.g., 9 weeks).[5]
-
Monitor body weight and food intake regularly.
-
At the end of the study, collect blood samples for biochemical analysis (triglycerides, cholesterol, glucose, etc.).
-
Harvest and weigh adipose tissues.
-
Analyze gene and protein expression of adipogenesis markers (e.g., PPARγ, C/EBPα, SREBP-1c) in adipose tissue.
-
Signaling Pathways and Experimental Workflows
Below are diagrams created using the DOT language to visualize key processes and pathways related to the administration of Rosa multiflora extracts.
Caption: Workflow for evaluating anti-inflammatory effects.
Caption: Anti-photoaging signaling pathway of R. multiflora extract.
Caption: Anti-obesity signaling pathway of R. multiflora extract.
References
- 1. Effects of Rosa multiflora root extract on adipogenesis and lipogenesis in 3T3-L1 adipocytes and SD rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and analgesic effects of the ethanol extract of Rosa multiflora Thunb. hips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rosa multiflora Thunb Flower Extract Attenuates Ultraviolet-Induced Photoaging in Skin Cells and Hairless Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Root Extract of Rosa multiflora Ameliorates Nonalcoholic Steatohepatitis Development via Blockade of De Novo Lipogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The Root Extract of Rosa multiflora Ameliorates Nonalcoholic Steatohepatitis Development via Blockade of De Novo Lipogenesis and Inflammation | Semantic Scholar [semanticscholar.org]
HPLC method for Multiflorin quantification
Application Note:
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Multiflorin
Audience: Researchers, scientists, and drug development professionals.
Introduction this compound is a flavonoid glycoside found in various plant species, including Rosa multiflora and Prunus persica (peach).[1][2] As a member of the flavonoid class of compounds, it exhibits potential antioxidant properties.[3] Accurate and precise quantification of this compound is essential for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The method is designed to be robust, specific, and suitable for routine analysis in a laboratory setting.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).
-
Reference Standard: this compound (purity ≥ 98%).
-
Filters: 0.45 µm or 0.22 µm syringe filters for sample and solvent filtration.[4]
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation (from Plant Material)
-
Grinding: Grind the dried plant material into a fine powder.
-
Extraction: Accurately weigh 1 g of the powdered sample and place it in a conical flask. Add 25 mL of 70% ethanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |
| Gradient Program | 0-10 min, 15-30% B10-25 min, 30-50% B25-30 min, 50-80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 265 nm |
Method Validation Data
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[5][6]
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 100 | y = 25432x + 1234 | > 0.999 |
Table 2: Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 5 | < 2.0 | < 2.0 |
| 25 | < 2.0 | < 2.0 |
| 75 | < 2.0 | < 2.0 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Amount Found (µg/mL, mean ± SD, n=3) | Recovery (%) |
| 10 | 9.9 ± 0.2 | 99.0 |
| 20 | 19.7 ± 0.4 | 98.5 |
| 40 | 40.8 ± 0.7 | 102.0 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantification (LOQ) | 0.50 |
Experimental Workflow Diagram
References
- 1. Showing Compound this compound B (FDB016492) - FooDB [foodb.ca]
- 2. Phytochemical: this compound B [caps.ncbs.res.in]
- 3. This compound B | C27H30O15 | CID 5319938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Biological Activity of Multiflorin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiflorin, a naturally derived compound, and its related molecules have garnered significant interest for their potential therapeutic properties. Preliminary studies suggest a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. To rigorously assess these activities and elucidate the underlying mechanisms of action, robust and reproducible cell-based assays are essential.
These application notes provide detailed protocols for a panel of key cell-based assays to characterize the bioactivity of this compound. The assays described herein are designed to quantify its effects on inflammation, cell viability and proliferation, and key enzymatic activity related to neurodegenerative diseases. The provided methodologies will enable researchers to determine the potency and efficacy of this compound in a cellular context, paving the way for further drug development.
Data Presentation: Quantitative Summary of Expected Results
The following tables are structured to organize and present the quantitative data obtained from the described assays. This format allows for a clear and direct comparison of the potency and efficacy of this compound and its derivatives.
Table 1: Anti-Inflammatory Activity of this compound
| Compound | Assay Type | Cell Line | EC50 / IC50 (µM) | Max Inhibition (%) |
| This compound | NF-κB Reporter | HEK293T | ||
| Nitric Oxide (Griess) | RAW 264.7 | |||
| Positive Control | NF-κB Reporter | HEK293T | ||
| (e.g., Dexamethasone) | Nitric Oxide (Griess) | RAW 264.7 | ||
| Vehicle Control | NF-κB Reporter | HEK293T | N/A | 0 |
| Nitric Oxide (Griess) | RAW 264.7 | N/A | 0 |
Table 2: Anti-Cancer Activity of this compound
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound | A549 (Lung Cancer) | MTT | |
| MRC-5 (Normal Lung) | MTT | ||
| Positive Control | A549 (Lung Cancer) | MTT | |
| (e.g., Cisplatin) | MRC-5 (Normal Lung) | MTT | |
| Vehicle Control | A549 (Lung Cancer) | MTT | N/A |
| MRC-5 (Normal Lung) | MTT | N/A |
Table 3: Neuroprotective Activity of this compound
| Compound | Assay Type | Enzyme | IC50 (µM) |
| This compound | BACE1 FRET Assay | BACE1 | |
| Positive Control | BACE1 FRET Assay | BACE1 | |
| (e.g., BACE1 inhibitor) | |||
| Vehicle Control | BACE1 FRET Assay | BACE1 | N/A |
Experimental Protocols and Methodologies
Anti-Inflammatory Activity: NF-κB Luciferase Reporter Assay
This assay quantifies the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[1][2][3][4][5]
a. Principle Cells are transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway (e.g., by TNF-α) drives the expression of luciferase. The inhibitory effect of this compound is measured by a decrease in luminescence. A co-transfected Renilla luciferase plasmid is used for normalization.
b. Materials
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
NF-κB firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound stock solution (in DMSO)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Dual-Luciferase Reporter Assay System
-
White, opaque 96-well plates
-
Luminometer
c. Protocol
-
Cell Seeding: Seed HEK293T cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO2.
-
Transfection:
-
For each well, prepare a mix of 100 ng of NF-κB firefly luciferase reporter plasmid and 10 ng of Renilla luciferase control plasmid in 10 µL of Opti-MEM.
-
In a separate tube, dilute 0.3 µL of transfection reagent in 10 µL of Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate for 20 minutes at room temperature.
-
Add 20 µL of the complex to each well. Incubate for 24 hours.
-
-
Compound Treatment:
-
After 24 hours of transfection, aspirate the medium.
-
Add 90 µL of fresh, serum-free DMEM to each well.
-
Add 10 µL of this compound dilutions (prepared in serum-free DMEM) to the respective wells. Include a vehicle control (DMSO). Pre-incubate for 1 hour.
-
-
NF-κB Activation:
-
Prepare a 20 ng/mL solution of TNF-α in serum-free DMEM.
-
Add 10 µL of the TNF-α solution to all wells except the unstimulated control wells.
-
Incubate for 6-8 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Aspirate the medium and wash cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes with gentle shaking.
-
Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase reporter assay system.[3]
-
d. Data Analysis
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.
-
Determine the percentage of NF-κB inhibition for each this compound concentration relative to the TNF-α stimulated control.
-
Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value.
e. Visualization
Caption: NF-κB signaling pathway and potential inhibition by this compound.
Anti-Cancer Activity: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9][10]
a. Principle The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan (B1609692) product.[7][9] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570-600 nm.
b. Materials
-
Cancer cell line (e.g., A549) and a normal cell line (e.g., MRC-5)
-
Appropriate cell culture medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
c. Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Remove the old medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[6]
-
Incubate for 4 hours at 37°C, 5% CO2.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[7]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
d. Data Analysis
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
e. Visualization
Caption: Experimental workflow for the MTT cell viability assay.
Anti-Inflammatory Activity: Nitric Oxide (Griess) Assay
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452).[11][12][13][14]
a. Principle The Griess reagent system is a two-step diazotization reaction where acidified nitrite reacts with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine to produce a colored azo compound that absorbs light at 540 nm.[13][14] The intensity of the color is proportional to the nitrite concentration.
b. Materials
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well clear flat-bottom plates
-
Microplate reader
c. Protocol
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight.
-
Compound Treatment:
-
Replace the medium with 90 µL of fresh medium.
-
Add 10 µL of this compound dilutions to the respective wells. Pre-incubate for 1 hour.
-
-
Inflammatory Stimulation:
-
Add 10 µL of LPS (final concentration 1 µg/mL) to all wells except the unstimulated control.
-
Incubate for 24 hours.
-
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B. Alternatively, mix equal volumes of A and B immediately before use and add 100 µL of the mixture.
-
Incubate for 10-15 minutes at room temperature, protected from light.[13]
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
d. Data Analysis
-
Use the sodium nitrite standard curve to calculate the nitrite concentration in each sample.
-
Calculate the percentage of NO inhibition for each this compound concentration relative to the LPS-stimulated control.
-
Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value.
Neuroprotective Activity: BACE1 FRET Assay
This assay measures the activity of β-secretase (BACE1), an enzyme implicated in the production of amyloid-β peptides in Alzheimer's disease.[15][16][17][18][19]
a. Principle This is a fluorescence resonance energy transfer (FRET) assay. A specific peptide substrate is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When BACE1 cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.
b. Materials
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate
-
BACE1 assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
This compound stock solution (in DMSO)
-
BACE1 inhibitor (positive control)
-
Black, non-binding 96-well plates
-
Fluorescence microplate reader
c. Protocol
-
Reagent Preparation: Prepare dilutions of this compound and the positive control inhibitor in BACE1 assay buffer. Dilute the BACE1 enzyme and FRET substrate in assay buffer according to the manufacturer's instructions.
-
Assay Setup:
-
Add 10 µL of the diluted this compound or control inhibitor to the wells of a black 96-well plate.
-
Add 20 µL of diluted BACE1 enzyme to all wells except the "no enzyme" control.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of the BACE1 FRET substrate to all wells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence in kinetic mode for 30-60 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm or 320/405 nm, depending on the substrate).[16][18]
-
Alternatively, for an endpoint reading, incubate the plate for 60 minutes at room temperature, protected from light, and then measure the fluorescence.[15]
-
d. Data Analysis
-
For kinetic assays, determine the reaction rate (slope of fluorescence intensity over time).
-
Calculate the percentage of BACE1 inhibition for each this compound concentration relative to the enzyme activity in the vehicle control.
-
Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value.
e. Visualization
Caption: Principle of the BACE1 FRET assay for inhibitor screening.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. benchchem.com [benchchem.com]
- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bowdish.ca [bowdish.ca]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Protocol Griess Test [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Griess Reagent System Protocol [promega.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eurogentec.com [eurogentec.com]
- 19. BACE1 (β-Secretase) FRET Assay Kit, red 400 x 40 μL Assays | Buy Online | thermofisher.com [thermofisher.com]
Application Notes and Protocols for In Vivo Studies of Polygonum multiflorum and its Bioactive Components
Audience: Researchers, scientists, and drug development professionals.
Introduction: Polygonum multiflorum (PM), also known as He Shou Wu or Fo-Ti, is a traditional Chinese medicinal herb with a long history of use for various ailments. Modern research has focused on its potential therapeutic applications, particularly in inflammatory diseases and cancer. The primary bioactive constituents responsible for these effects are believed to be 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (TSG) and emodin (B1671224). This document provides detailed application notes and protocols for in vivo studies involving PM extracts and its major components, based on a comprehensive review of preclinical research.
Data Presentation: Quantitative Dosage Summary
The following tables summarize the in vivo dosages of Polygonum multiflorum extracts, TSG, and emodin from various preclinical studies. These tables are intended to provide a starting point for dose-range finding studies.
Table 1: In Vivo Dosages of Polygonum multiflorum Extracts
| Animal Model | Extract Type | Route of Administration | Dosage Range | Observed Effects |
| Sprague-Dawley Rats | Ethanolic | Oral Gavage | 2 - 8 g/kg/day | Alleviation of metabolic dysfunction-associated fatty liver disease.[1] |
| Sprague-Dawley Rats | Aqueous | Oral Gavage | 0.405 - 1.62 g/kg/day | Improvement in insulin (B600854) resistance and modulation of gut microbiota.[2] |
| Swiss Mice | Acetone | Oral Gavage | 138 - 552 mg/kg/day | Assessed for acute and subacute toxicity.[3] |
| C57BL/6 Mice | Aqueous | Oral Gavage & Topical | 0.576 g/kg (oral), 1.152 g/kg (topical) | Investigated for effects on hair graying.[4] |
| Sprague-Dawley Rats | Alcoholic | Oral Gavage | 50.4 g/kg (single dose) | Used in pharmacokinetic studies.[5] |
Table 2: In Vivo Dosages of 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (TSG)
| Animal Model | Disease Model | Route of Administration | Dosage Range | Observed Effects |
| C57BL/6 Mice | Hair Graying | Oral Gavage & Topical | 0.034 g/kg (oral), 0.068 g/kg (topical) | Investigated for effects on melanin (B1238610) synthesis.[4] |
| Sprague-Dawley Rats | Gingival Wound Healing | Local Injection | 2 µg in 5 µL PBS | Reduced postoperative gingival inflammation.[6][7][8] |
| C. elegans | Aging | - | 50 - 100 µM | Increased resistance to thermal stress.[9] |
Table 3: In Vivo Dosages of Emodin
| Animal Model | Disease Model | Route of Administration | Dosage Range | Observed Effects |
| Mice | Lung Cancer Xenograft | Intratumoral Injection | - | Monitored for cancer suppression.[10] |
| Neuroblastoma-bearing mice | Neuroblastoma | - | - | Selective killing of neuroblastoma cells with no apparent acute toxicity.[11] |
Experimental Protocols
Protocol 1: Preparation of Polygonum multiflorum Ethanolic Extract for Oral Gavage
This protocol details the preparation of an ethanolic extract of Polygonum multiflorum for in vivo oral administration in rodents.
Materials:
-
Dried roots of Polygonum multiflorum
-
50% Ethanol
-
Filtration apparatus (e.g., Whatman filter paper)
-
Rotary evaporator
-
Freeze-dryer
-
Sterile distilled water or saline
-
Grinder or mill
Procedure:
-
Processing of Plant Material: Grind the dried roots of Polygonum multiflorum into a coarse powder.
-
Primary Extraction: Decoct the powdered plant material with 10 times its volume of 90% ethanol for 110 minutes at a controlled temperature (e.g., 65°C).[1]
-
Filtration: Collect the filtrate by passing the mixture through a filter paper.[1]
-
Secondary Extraction: Decoct the remaining plant material (dregs) with 10 times its volume of 50% ethanol for 110 minutes.[1]
-
Filtration: Filter the mixture again and combine the two filtrates.[1]
-
Concentration: Concentrate the combined filtrate using a rotary evaporator at 65°C to remove the ethanol.[1]
-
Lyophilization: Freeze-dry the concentrated extract to obtain a powder.[1]
-
Preparation of Dosing Solution: Reconstitute the freeze-dried powder in sterile distilled water or saline to the desired concentration for oral gavage. Ensure the solution is homogenous before administration.
Protocol 2: Preparation of Polygonum multiflorum Aqueous Extract for Oral Gavage
This protocol describes the preparation of an aqueous extract of Polygonum multiflorum for in vivo studies.
Materials:
-
Processed roots of Polygonum multiflorum
-
Ultrapure water
-
Heating and stirring apparatus
-
Filtration apparatus
-
Lyophilizer
Procedure:
-
Decoction: Decoct 1000 g of processed Polygonum multiflorum roots with 10 L of ultrapure water for 1 hour at 100°C.[2]
-
Repeated Decoction: Decoct the remaining residue with 8 L and then 6 L of ultrapure water for 40 minutes each at 100°C.[2]
-
Filtration and Combination: Combine the filtrates from all three decoctions.
-
Concentration and Lyophilization: Condense the combined filtrate and then lyophilize to yield a powdered extract.[2] The reported yield is approximately 41.3%.[2]
-
Dosing Solution Preparation: Dissolve the lyophilized powder in sterile distilled water to the desired concentration for administration.
Protocol 3: In Vivo Administration by Oral Gavage in Mice
This protocol provides a general guideline for the oral administration of Polygonum multiflorum extracts or its components to mice.
Materials:
-
Dosing solution
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize the mice to the experimental conditions for at least one week.[3] Weigh each mouse before dosing to calculate the correct volume.
-
Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Insertion: Measure the appropriate insertion length by holding the gavage needle alongside the mouse, with the tip at the last rib. Mark the needle at the level of the mouse's incisors. Gently insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus to the predetermined mark. Do not force the needle.
-
Administration: Slowly administer the dosing solution. The typical volume for oral gavage in mice is up to 10 ml/kg of body weight.[12]
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or fluid coming from the nose.[12]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Polygonum multiflorum and its bioactive components, TSG and emodin, have been shown to modulate several key signaling pathways involved in inflammation and cancer.
-
Anti-inflammatory Effects: The anti-inflammatory actions are often attributed to the inhibition of pro-inflammatory pathways.
-
NF-κB Signaling: Polygonum multiflorum extracts can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory gene expression.
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is another target, with extracts showing modulation of p38 MAPK activation.[13]
-
Nrf2 Pathway: Upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response, has also been observed.
-
-
Anti-Cancer Effects: The anti-proliferative and pro-apoptotic effects in cancer models are mediated through various pathways.
-
Apoptosis Induction: Emodin has been shown to induce apoptosis in cancer cells.[10]
-
Cell Cycle Arrest: Polygonum multiflorum extract has been observed to induce cell cycle arrest in cancer cells.
-
Diagram 1: Simplified Anti-Inflammatory Signaling of Polygonum multiflorum
Caption: Anti-inflammatory signaling of P. multiflorum.
Diagram 2: Emodin's Pro-Apoptotic Effect in Cancer Cells
Caption: Emodin induces apoptosis in cancer cells.
Experimental Workflow
Diagram 3: General Workflow for In Vivo Studies
Caption: General workflow for in vivo experiments.
References
- 1. In vivo recognition of bioactive substances of Polygonum multiflorum for protecting mitochondria against metabolic dysfunction-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Water extract from processed Polygonum multiflorum modulate gut microbiota and glucose metabolism on insulin resistant rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of polyphenols extract from Polygonum multiflorum Thunb. roots with gelatin and toxicity of extract in mice | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
- 4. Mechanistic Studies on the Use of Polygonum multiflorum for the Treatment of Hair Graying - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Studies on Multi-Component Pharmacokinetics of Polygonum multiflorum Thunb Extract After Oral Administration in Different Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 8. Anti-inflammatory protein tumor necrosis factor-α-stimulated protein 6 (TSG-6) promotes early gingival wound healing: an in vivo study. | Semantic Scholar [semanticscholar.org]
- 9. TSG (2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside) from the Chinese Herb Polygonum multiflorum Increases Life Span and Stress Resistance of Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental anti-tumor effect of emodin in suspension – in situ hydrogels formed with self-assembling peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the mechanism of tumor cell entry of aloe‐emodin, a natural compound endowed with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. Polygonum multiflorum Thunb. Extract Stimulates Melanogenesis by Induction of COX2 Expression through the Activation of p38 MAPK in B16F10 Mouse Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Isolation of Multiflorin from Rosa multiflora
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rosa multiflora, commonly known as multiflora rose, is a species rich in bioactive compounds, particularly flavonoids. Among these is Multiflorin A, a flavonol glycoside that has garnered interest for its potential therapeutic properties. It is important to note that the presence of this compound A is specific to certain chemotypes of Rosa multiflora (Type I), primarily found in Japan (excluding Tsushima Island).[1] This document provides a detailed protocol for the isolation and purification of this compound from the fruits of Rosa multiflora. The methodology is compiled from established procedures for flavonoid extraction and purification from Rosa species.
Data Presentation: Quantitative Analysis
The yield and purity of isolated flavonoids are highly dependent on the plant material and the solvents used for extraction and fractionation. The following tables summarize relevant quantitative data from studies on Rosa multiflora and related species to provide a baseline for expected outcomes.
Table 1: Flavonoid Content in Various Solvent Fractions of Rosa multiflora Fruit Extract
This table illustrates how the choice of solvent for fractionation affects the concentration of key flavonoids, kaempferol (B1673270) and quercetin (B1663063), which are structurally related to this compound. The ethyl acetate (B1210297) and ether fractions show a higher concentration of these flavonoids.
| Solvent Fraction | Kaempferol Content (mg%) | Quercetin Content (mg%) |
| Hexane (B92381) | Not Reported | Not Reported |
| Ether | 1.83 | 0.12 |
| Ethyl Acetate | 2.15 | Not Detected |
| Water | Not Detected | Not Detected |
| Data adapted from a study on flavonoid estimation in Rosa multiflora fruits. The absence of quercetin in the ethyl acetate fraction may vary based on the specific plant material and extraction conditions.[2] |
Table 2: Purification Efficiency of Total Flavonoids from Rosa Species Waste
This table demonstrates the effectiveness of macroporous resin chromatography for purifying flavonoids from a crude extract of Rosa setate x Rosa rugosa, a closely related species. This method resulted in a significant increase in purity with high recovery.
| Parameter | Crude Extract | Purified Product |
| Flavonoid Content (mg/g) | 71.25 | 762.38 |
| Purity (%) | 7.13% | 76.24% |
| Fold Purification | - | 10.7 |
| Recovery Rate (%) | - | 82.02% |
| Data from a study on the purification of flavonoids from Rosa setate x Rosa rugosa waste extracts.[3] |
Experimental Workflow
The overall workflow for the isolation of this compound from Rosa multiflora fruits involves sample preparation, extraction, fractionation, and multi-step chromatographic purification.
Caption: Workflow for this compound Isolation.
Experimental Protocols
Protocol 1: Preparation of Crude Flavonoid Extract
This protocol describes the initial extraction of flavonoids from the dried fruits of Rosa multiflora.
Materials:
-
Dried fruits (achenes) of Rosa multiflora (Chemotype I)
-
70% Ethanol (v/v)
-
Grinder or mill
-
Reflux apparatus or ultrasonic bath
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Methodology:
-
Sample Preparation: Dry the Rosa multiflora fruits at 50°C to a constant weight.[3] Grind the dried fruits into a fine powder (approximately 40-mesh).
-
Extraction:
-
Filtration: After extraction, cool the mixture and filter it through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator at 40-50°C under reduced pressure to remove the ethanol. The resulting aqueous concentrate is the crude extract.
Protocol 2: Solvent Fractionation of Crude Extract
This protocol separates compounds in the crude extract based on their polarity. Flavonoids are typically enriched in the ethyl acetate fraction.
Materials:
-
Crude aqueous extract from Protocol 1
-
n-Hexane
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Hexane Partition:
-
Transfer the crude aqueous extract to a separatory funnel.
-
Add an equal volume of n-hexane.
-
Shake vigorously for 5 minutes and allow the layers to separate.
-
Drain the lower aqueous layer. Discard the upper hexane layer (this removes nonpolar compounds like lipids and chlorophylls).
-
Repeat the hexane wash two more times.
-
-
Ethyl Acetate Partition:
-
To the remaining aqueous layer in the separatory funnel, add an equal volume of ethyl acetate.
-
Shake vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with ethyl acetate two more times, combining all ethyl acetate fractions.
-
-
Concentration: Dry the combined ethyl acetate fraction over anhydrous sodium sulfate (B86663) and then concentrate it to dryness using a rotary evaporator. This yields the flavonoid-enriched ethyl acetate fraction.[2]
Protocol 3: Chromatographic Purification of this compound
This protocol uses column chromatography to isolate this compound from the enriched fraction. Sephadex LH-20 is particularly effective for separating flavonoid glycosides.
Materials:
-
Flavonoid-enriched ethyl acetate fraction from Protocol 2
-
Sephadex LH-20 resin
-
Chromatography column
-
Deionized water
-
Fraction collector
-
TLC plates (Silica gel 60 F254)
-
HPLC system for analysis
Methodology:
-
Column Packing: Prepare a slurry of Sephadex LH-20 in methanol and pack it into a glass column (e.g., 3 cm internal diameter x 20 cm length). Equilibrate the column by washing with 2-3 column volumes of the initial mobile phase (e.g., 30% ethanol in water).
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution:
-
Elute the column with a stepwise gradient of ethanol in water. Based on similar separations, start with 30% ethanol in water (v/v).[4]
-
Collect fractions of a fixed volume (e.g., 10 mL) using a fraction collector.
-
Gradually increase the ethanol concentration (e.g., to 35%, 40%, etc.) to elute compounds with increasing polarity.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
For TLC, spot the fractions on a silica (B1680970) gel plate and develop using a suitable solvent system (e.g., ethyl acetate:formic acid:water). Visualize spots under UV light (254 nm and 365 nm).
-
For HPLC, analyze aliquots of each fraction on a C18 column.
-
-
Pooling and Concentration: Combine the fractions that contain the pure compound of interest (this compound) based on the TLC/HPLC analysis. Concentrate the pooled fractions to dryness to obtain the isolated compound.
-
Further Purification (if necessary): If the compound is not sufficiently pure, a second chromatographic step, such as preparative HPLC or High-Speed Counter-Current Chromatography (HSCCC), can be employed for final purification.[5]
-
Structure Elucidation: Confirm the identity and structure of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]
Disclaimer: This protocol is a compilation of methods from scientific literature and should be adapted and optimized by the end-user based on their specific equipment and starting material. Standard laboratory safety procedures should be followed at all times.
References
- 1. Phytochemical characterization of Rosa multiflora Thunb. (Rosaceae) in Japan and South Korea, with a focus on the bioactive flavonol glycoside 'this compound A' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification and Identification of Flavonoid Molecules from Rosa setate x Rosa rugosa Waste Extracts and Evaluation of Antioxidant, Antiproliferative and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
Multiflorin as a Positive Control: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiflorin, a kaempferol-3-O-β-D-(6''-acetyl)-glucopyranosyl-(1→4)-α-L-rhamnopyranoside, is a flavonoid glycoside recognized for its significant biological activities. Its established efficacy in various cellular and biochemical assays makes it an excellent candidate for use as a positive control. A positive control is a crucial component of experimental design, demonstrating that the assay is performing as expected and providing a benchmark against which to compare the activity of test compounds. This document provides detailed application notes and protocols for utilizing this compound as a positive control in key research assays, including anti-inflammatory, antioxidant, and anticancer applications.
Key Applications
This compound's potent biological activities make it a suitable positive control for a range of assays:
-
Anti-Inflammatory Assays: this compound exhibits significant anti-inflammatory properties, making it an ideal positive control for assays measuring the inhibition of inflammatory mediators.
-
Antioxidant Assays: As a flavonoid, this compound possesses strong antioxidant capabilities, useful for validating assays that measure radical scavenging activity.
-
Anticancer Assays: this compound has demonstrated cytotoxic effects against various cancer cell lines, positioning it as a relevant positive control in anticancer drug screening.
Data Presentation: Efficacy of this compound and Related Flavonoids
The following tables summarize the quantitative data on the efficacy of this compound and structurally related flavonoids, providing a basis for its use as a positive control.
Table 1: Anti-Inflammatory Activity of Flavonoids (Inhibition of Nitric Oxide Production)
| Compound | Cell Line | IC50 (µM) | Positive Control Used in Study |
| Luteolin | RAW 264.7 | 7.6 ± 0.3[1] | L-NMMA (22.1 ± 0.1 µM) |
| Quercetin (B1663063) | RAW 264.7 | 12.0 ± 0.8[1] | L-NMMA (22.1 ± 0.1 µM) |
| Apigenin | RAW 264.7 | 17.8 ± 0.6[1] | L-NMMA (22.1 ± 0.1 µM) |
| Kaempferol-3-O-β-d-glucuronate | BV2 | >50 | Aminoguanidine (AMT) |
Note: this compound is a kaempferol (B1673270) glycoside. Data for a related kaempferol glycoside is included for reference. L-NMMA is a known inhibitor of nitric oxide synthase.
Table 2: Antioxidant Activity of Flavonoids
| Compound | Assay | EC50/ORAC Value | Positive Control Used in Study |
| Quercetin | DPPH | - | Quercetin itself is a common positive control |
| Kaempferol-7-O-glucopyranoside | CAA | EC50 > 200 µM[2] | Quercetin |
| Luteolin-6-C-glucoside | CAA | EC50 > 200 µM[2] | Quercetin |
| Quercetin | ORAC | 12.85 µmol TE/µmol[2] | Trolox |
Note: CAA (Cellular Antioxidant Activity) assay. ORAC (Oxygen Radical Absorbance Capacity) values are expressed as micromole Trolox equivalents per micromole of antioxidant. The use of quercetin as a positive control is a common practice in antioxidant assays.[3]
Table 3: Cytotoxic Activity of Flavonoids Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Positive Control Used in Study |
| 3',4',5-Trihydroxyflavone | A549 (Lung) | <10[4] | Not specified |
| 3',4',5-Trihydroxyflavone | MCF-7 (Breast) | <10[4] | Not specified |
| Apigenin | U87 (Brain) | >50[4] | Not specified |
| Baicalein | U87 (Brain) | ~40[4] | Not specified |
Experimental Protocols
Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This protocol details the use of this compound as a positive control in an assay to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
a. Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (as positive control)
-
Test compounds
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
b. Experimental Workflow:
References
Application of Multiflorin and its Derivatives in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Multiflorin and its related compounds have emerged as significant molecules of interest in metabolic research, demonstrating potential therapeutic applications in conditions such as diabetes and metabolic syndrome. The research highlights two primary areas of impact: the regulation of intestinal glucose absorption by this compound A and the modulation of insulin (B600854) secretion by multiflorine-derived compounds. Additionally, extracts from Polygonum multiflorum, a plant source of these compounds, have shown broader effects on lipid metabolism and gut microbiota.
This compound A: An Inhibitor of Intestinal Glucose Absorption
This compound A, a kaempferol (B1673270) glycoside, has been identified as a potent inhibitor of glucose absorption in the small intestine[1]. Its primary mechanism involves the downregulation of the sodium-glucose cotransporter 1 (SGLT1), a key transporter for dietary glucose uptake[2][3][4]. By inhibiting SGLT1, this compound A reduces the influx of glucose from the intestinal lumen into the enterocytes, thereby lowering postprandial blood glucose levels[1][2].
Furthermore, this compound A has been shown to decrease the expression of the tight junction proteins occludin and claudin-1 in the small intestine. This alteration in intestinal permeability, combined with the increased luminal glucose concentration, creates a hyperosmotic environment, leading to water secretion into the intestine and a purgative effect[2]. The unabsorbed glucose also modulates the gut microbiota composition and metabolism[2][5][6].
Multiflorine-Derived Quazolidine (55P0251): An Insulin Secretion Enhancer
A novel multiflorine-derived substituted quinazolidine, 55P0251, has been developed and shown to augment insulin release and lower blood glucose in rodents[7][8]. Unlike many existing anti-diabetic drugs, 55P0251 does not act on the KATP channel but rather functions as an antagonist of α2A-adrenoceptors on pancreatic β-cells[7][8][9]. Adrenergic stimulation via α2-adrenoceptors typically inhibits insulin secretion; by blocking these receptors, 55P0251 potentiates glucose-stimulated insulin secretion[7][8][10]. This mechanism of action suggests a potential new therapeutic avenue for type 2 diabetes.
Polygonum multiflorum Extract: Broader Metabolic Regulation
Extracts from Polygonum multiflorum, a natural source of this compound and other bioactive compounds, have demonstrated beneficial effects on metabolic health[11][12][13]. Studies have shown that these extracts can improve insulin resistance, modulate lipid metabolism, and restore a healthy gut microbiota balance[11][14][15]. The proposed mechanisms include the activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis, and the regulation of genes involved in cholesterol and fatty acid synthesis[11][14].
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound A and its Derivatives
| Compound/Extract | Model | Dosage | Primary Outcome | Result | Reference |
| This compound A | Mice | 20 mg/kg | Induction of watery diarrhea | Observed in over 50% of mice | [2] |
| 55P0251 | Mice | 11.3 mg/kg | Glucose Tolerance Test (AUC) | 1.19 ± 0.04 minmol/L | [8][16] |
| 55P0250 (enantiomer) | Mice | Not specified | Glucose Tolerance Test (AUC) | 1.80 ± 0.04 minmol/L | [8][16] |
| Polygonum multiflorum Extract | High-Fat Diet Mice | 0.05% in diet for 12 weeks | Reduction in visceral fat mass, size, and body weight | Significant reduction compared to HFD group | [17] |
Table 2: In Vitro Efficacy of 55P0251 on Insulin Secretion
| Condition | 55P0251 Concentration | Insulin Release (fmolislet⁻¹30 min⁻¹) | Reference |
| Without α2-adrenoceptor agonist | 500 µmol/L | 390 ± 34 | [8] |
| With α2-adrenoceptor agonist | 250 µmol/L | 138 ± 9 | [8] |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is adapted from standard procedures used to evaluate the effect of compounds on glucose metabolism in vivo[18][19][20][21][22].
1. Animals and Acclimatization:
-
Use male C57BL/6J mice, 8-10 weeks old.
-
Acclimatize the animals for at least one week before the experiment with free access to standard chow and water.
2. Fasting:
-
Fast the mice overnight for 16-18 hours, with free access to water[21].
3. Compound Administration:
-
Weigh the mice and calculate the required dose of the test compound (e.g., this compound A or 55P0251) or vehicle.
-
Administer the compound or vehicle orally via gavage.
4. Baseline Blood Glucose Measurement (Time 0):
-
After 30-60 minutes of compound administration, obtain a baseline blood sample from the tail vein.
-
Measure blood glucose using a standard glucometer.
5. Glucose Challenge:
-
Immediately after the baseline blood sample, administer a 2 g/kg body weight solution of D-glucose orally via gavage[19].
6. Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Measure blood glucose at each time point.
7. Data Analysis:
-
Plot the mean blood glucose concentration at each time point for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion for each mouse to quantify total glucose exposure.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUCs between treatment groups.
Protocol 2: In Vitro Insulin Secretion from Isolated Pancreatic Islets
This protocol is based on methods for studying the direct effects of compounds on pancreatic β-cell function[7][8].
1. Islet Isolation:
-
Isolate pancreatic islets from mice using collagenase digestion followed by density gradient centrifugation.
-
Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 11 mM glucose.
2. Islet Perifusion:
-
Place a batch of size-matched islets into a perifusion chamber.
-
Perifuse the islets with Krebs-Ringer bicarbonate buffer (KRBB) containing 3 mM glucose for a stabilization period.
3. Experimental Treatment:
-
Switch the perifusion medium to KRBB containing a stimulatory concentration of glucose (e.g., 16.7 mM).
-
In the presence of the stimulatory glucose concentration, introduce the test compound (e.g., 55P0251) and/or an α2-adrenoceptor agonist/antagonist into the perifusion medium.
-
Collect perifusate fractions at regular intervals (e.g., every 1-2 minutes).
4. Insulin Measurement:
-
Measure the insulin concentration in each collected fraction using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
5. Data Analysis:
-
Plot the insulin secretion rate over time for each experimental condition.
-
Quantify the total amount of insulin secreted during the stimulation period.
-
Compare the insulin secretion profiles between different treatment groups using appropriate statistical methods.
Visualizations
Caption: Mechanism of this compound A in the small intestine.
Caption: Action of 55P0251 on insulin secretion.
Caption: Experimental workflow for an Oral Glucose Tolerance Test.
References
- 1. Peach leaf contains this compound a as a potent inhibitor of glucose absorption in the small intestine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel purgative mechanism of this compound A involves changing intestinal glucose absorption and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What Does SGLT1 Inhibition Add: Prospects for Dual Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of SGLT1 and SGLT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multimodal interactions of drugs, natural compounds and pollutants with the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrative multi-omics reveals the metabolic and functional diversity of microbiomes in the gut microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence that the multiflorine‐derived substituted quinazolidine 55P0251 augments insulin secretion and lowers blood glucose via antagonism at α2‐adrenoceptors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence that the multiflorine-derived substituted quinazolidine 55P0251 augments insulin secretion and lowers blood glucose via antagonism at α2 -adrenoceptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of alpha-adrenoceptor antagonists on clonidine-induced inhibition of insulin secretion by isolated pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of alpha-adrenoceptor agonists and antagonists on insulin secretion, calcium uptake, and rubidium efflux in mouse pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Water extract from processed Polygonum multiflorum modulate gut microbiota and glucose metabolism on insulin resistant rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo recognition of bioactive substances of Polygonum multiflorum for protecting mitochondria against metabolic dysfunction-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Anti-hyperlipidemia Effects of Raw Polygonum multiflorum Extract in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Water extract from processed Polygonum multiflorum modulate gut microbiota and glucose metabolism on insulin resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Heshouwu (Polygonum multiflorum Thunb.) ethanol extract suppresses pre-adipocytes differentiation in 3T3-L1 cells and adiposity in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. mmpc.org [mmpc.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS/MS Detection of Multiflorin A and B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiflorin A and this compound B are naturally occurring flavonoid glycosides found in various plant species, including Polygonum multiflorum. As members of the kaempferol (B1673270) glycoside family, they are of interest to researchers for their potential biological activities. Accurate and sensitive detection and quantification of these compounds are crucial for phytochemical analysis, pharmacokinetic studies, and quality control of herbal products. This document provides a detailed protocol for the analysis of this compound A and B using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Chemical Structures
This compound B is a kaempferol derivative substituted at the 3-position with a 6-deoxy-4-O-beta-D-glucopyranosyl-alpha-L-mannopyranosyl residue.[1]
-
Molecular Formula: C₂₇H₃₀O₁₅[1]
-
Molecular Weight: 594.5 g/mol [1]
-
Monoisotopic Mass: 594.15847025 Da[1]
This compound A is structurally related to this compound B, also being a kaempferol glycoside. Its structure is [(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate.
-
Molecular Formula: C₂₉H₃₂O₁₆
-
Molecular Weight: 636.55 g/mol
-
Monoisotopic Mass: 636.1690 Da
Experimental Protocols
Sample Preparation: Extraction of Multiflorins from Plant Material
This protocol is designed for the extraction of this compound A and B from dried plant material, such as the roots of Polygonum multiflorum.
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or PVDF)
-
LC vials
Procedure:
-
Weighing: Accurately weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Extraction Solvent Preparation: Prepare an 80% methanol in water solution (v/v) containing 0.1% formic acid.
-
Extraction:
-
Add 20 mL of the extraction solvent to the centrifuge tube containing the plant material.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Supernatant Collection: Carefully decant the supernatant into a clean 50 mL tube.
-
Re-extraction (Optional but Recommended): To improve extraction efficiency, add another 20 mL of the extraction solvent to the plant material pellet, repeat steps 3-5, and combine the supernatants.
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5-40% B; 15-20 min: 40-95% B; 20-23 min: 95% B; 23.1-26 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters:
The following parameters are proposed based on the known structures of this compound A and B and the typical fragmentation of kaempferol glycosides. Optimization of collision energies is recommended for achieving the best sensitivity.
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Quantitative Data
The following tables summarize the proposed Multiple Reaction Monitoring (MRM) transitions for the quantification of this compound A and B. The primary fragmentation pathway for flavonoid glycosides involves the neutral loss of the sugar moieties, resulting in the aglycone ion. Further fragmentation of the aglycone can provide qualifier ions.
Table 1: Proposed MRM Transitions for this compound B
| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Proposed Fragmentation |
| This compound B | 593.15 | 285.04 | 257.04 | [M-H-disaccharide]⁻ |
| 151.00 | Retro-Diels-Alder fragmentation of kaempferol |
Table 2: Proposed MRM Transitions for this compound A
| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Proposed Fragmentation |
| This compound A | 635.16 | 285.04 | 257.04 | [M-H-acetylated disaccharide]⁻ |
| 151.00 | Retro-Diels-Alder fragmentation of kaempferol |
Note: The collision energy for each transition should be optimized for the specific instrument being used. This is typically done by infusing a standard solution of the analyte and varying the collision energy to find the value that produces the highest intensity for the desired product ion.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Proposed Fragmentation Pathway of this compound B
Caption: Proposed fragmentation of this compound B in ESI-.
References
Application Notes and Protocols: Gene Expression Analysis Following Multiflorin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular effects of multiflorin and its derivatives, key components of Polygonum multiflorum, on cancer cells. The included protocols offer detailed methodologies for assessing these effects, focusing on gene expression, cell cycle progression, and apoptosis.
Introduction
This compound and its related compounds, notably emodin (B1671224) and 2,3,5,4'-tetrahydroxystilbene-2-O-glucoside (TSG), are bioactive molecules isolated from the traditional medicinal herb Polygonum multiflorum. Recent studies have highlighted their potential as anti-cancer agents, demonstrating their ability to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis. This document outlines the key molecular pathways affected by these compounds and provides detailed protocols for their investigation.
Data Presentation: Quantitative Gene Expression Analysis
The following tables summarize the quantitative changes in gene expression observed in various cancer cell lines after treatment with emodin and other derivatives of Polygonum multiflorum.
Table 1: Differentially Expressed Genes in U87 Glioblastoma Cells Treated with Aloe-emodin (58.6 µg/ml for 24 hours)
| Gene Symbol | Regulation | Fold Change | Function |
| SIAE | Up | 1.87 | Sialic acid acetylesterase |
| ... | ... | ... | ... |
| 12 Genes | Down | up to -1.43 | Various |
| 22 Genes | Up | up to 1.87 | Various |
| Data from microarray analysis, showing 34 statistically significant gene alterations. A complete list can be found in the source publication.[1] |
Table 2: Modulation of Wnt2 mRNA Expression in DU145 Prostate Cancer Cells by Aloe-emodin
| Treatment Concentration | Fold Change in Wnt2 mRNA Expression |
| 5 µM | 0.88 ± 0.04 |
| 10 µM | 0.67 ± 0.05 |
| 15 µM | 0.32 ± 0.03 |
| 20 µM | 0.02 ± 0.02 |
| Data obtained by qPCR, showing a dose-dependent downregulation of Wnt2.[2] |
Table 3: Overview of Gene Expression Changes Induced by Radix Polygoni Multiflori (RPM)-Derived Exosome-Like Nanoparticles (ELNs) in Liver Cancer Cells
| Regulation | Number of Differentially Expressed Genes (DEGs) | Fold Change Cutoff | Key Enriched Pathways |
| Up- and Down-regulated | 295 | ≥2 or ≤0.5 | Cell cycle, Steroid biosynthesis, HIF-1 signaling |
| Data from RNA sequencing, highlighting global changes in gene expression related to cancer progression.[3][4] |
Table 4: Effect of 2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG) on Gene Expression in Colorectal and Breast Cancer Cells
| Cell Line | Treatment | Method | Key Findings |
| HCT116 (Colorectal) | 60 µM TG1 (derived from THSG) for 48h | RNA-seq | 1837 upregulated, 1437 downregulated genes (Fold change >2) |
| DLD-1 (Colorectal) | 60 µM and 80 µM TG1 | RT-qPCR | Decreased MYC expression |
| T47D (Breast) | THSG | Full-length transcriptome sequencing, qPCR, Western Blot | Inhibition of NCAPD3 mRNA and protein expression |
| TG1 is a novel compound derived from THSG. These studies indicate that THSG and its derivatives can significantly alter gene expression profiles in cancer cells.[5][6][7] |
Signaling Pathways Modulated by this compound and its Analogs
Treatment with Polygonum multiflorum extract (PME) and its active components has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. The following diagrams illustrate the key signaling pathways involved in these processes.
Caption: G2/M cell cycle arrest induced by this compound treatment.
Caption: Intrinsic apoptosis pathway activated by this compound.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound or Polygonum multiflorum extract (PME) on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound or PME stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl, or pure DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound/PME stock solution in culture medium. After 24 hours, replace the medium in each well with 100 µL of medium containing the desired concentrations of the test compound. Include untreated control wells (medium only) and solvent control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[8] Incubate overnight or until the crystals are fully dissolved.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound/PME treatment.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (e.g., PBS with 100 µg/mL RNase A and 50 µg/mL PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization, then centrifuge at 200 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cells in 1 mL of cold PBS. While gently vortexing, slowly add 9 mL of ice-cold 70% ethanol to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 200 x g for 10 minutes and discard the ethanol. Resuspend the cell pellet in 300-500 µL of PI staining solution.[9]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[9]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software (e.g., ModFit LT) to model the cell cycle phases (G0/G1, S, and G2/M) based on DNA content.
Apoptosis Assay: Cytochrome c Release
This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in apoptosis.
Materials:
-
Treated and untreated cells (5 x 10⁷)
-
Cytochrome c Releasing Apoptosis Assay Kit (e.g., Abcam ab65311)
-
PBS
-
Dounce tissue grinder
-
SDS-PAGE and Western blotting reagents
-
Anti-cytochrome c antibody
Procedure:
-
Cell Collection: Induce apoptosis in cells using the desired method and concentrations of this compound/PME. Collect both treated and untreated cells by centrifugation at 600 x g for 5 minutes at 4°C.[3][10]
-
Cytosolic Fractionation:
-
Wash cells with 10 mL of ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of 1X Cytosol Extraction Buffer Mix (containing DTT and protease inhibitors) and incubate on ice for 10 minutes.[3][10]
-
Homogenize the cells using an ice-cold Dounce tissue grinder (30-50 passes).[10]
-
Centrifuge the homogenate at 16,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant, which is the cytosolic fraction.
-
-
Mitochondrial Fractionation:
-
Resuspend the pellet from the previous step in 100 µL of Mitochondrial Extraction Buffer Mix. This is the mitochondrial fraction.
-
-
Western Blotting:
-
Determine the protein concentration of both cytosolic and mitochondrial fractions.
-
Load equal amounts of protein (e.g., 10-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-cytochrome c antibody.
-
An increase in cytochrome c in the cytosolic fraction of treated cells compared to the control indicates apoptosis.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol quantifies the mRNA expression levels of target genes.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target and reference genes (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and untreated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for the gene of interest, and cDNA template.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct value of the target gene to the Ct value of a reference gene (ΔCt).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the treated samples to the untreated control.[2]
-
Conclusion
The provided data and protocols offer a framework for investigating the anti-cancer properties of this compound and its related compounds. The evidence points to a multi-faceted mechanism of action involving the modulation of key genes that regulate the cell cycle and apoptosis. Further research utilizing these methodologies will be crucial for the development of novel cancer therapeutics based on these natural products.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Frontiers | Aloe-emodin exhibits growth-suppressive effects on androgen-independent human prostate cancer DU145 cells via inhibiting the Wnt/β-catenin signaling pathway: an in vitro and in silico study [frontiersin.org]
- 3. Molecular anti-tumorigenic mechanism of Radix Polygoni Multiflori-derived exosome-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,3,5,4′-Tetrahydroxystilbene (TG1), a Novel Compound Derived from 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG), Inhibits Colorectal Cancer Progression by Inducing Ferroptosis, Apoptosis, and Autophagy | MDPI [mdpi.com]
- 6. Frontiers | NCAPD3-mediated ferroptosis of 2,3,5,4’-Tetrahydroxystilbene-2-O-β-D-glucoside inhibits proliferation in T47D cells [frontiersin.org]
- 7. NCAPD3-mediated ferroptosis of 2,3,5,4’-Tetrahydroxystilbene-2-O-β-D-glucoside inhibits proliferation in T47D cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Herb-sourced emodin inhibits angiogenesis of breast cancer by targeting VEGFA transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LOADING...... [tmrjournals.com]
Application Notes and Protocols for Multiflorin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the handling, storage, and use of the Multiflorin compound. The information is compiled from publicly available data and general laboratory best practices. It is recommended that researchers perform their own optimization for specific experimental setups.
Compound Information
This compound A and This compound B are flavonoid glycosides with distinct biological activities.
-
This compound A: Primarily investigated for its effects on intestinal glucose transport and its potential as a laxative agent. It is a key bioactive component of Pruni semen.
-
This compound B: Recognized for its antioxidant and anti-inflammatory properties. It is found in various plants, including Prunus persica (peach) and Rosa multiflora.[1]
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and activity of this compound compounds.
2.1. General Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area.
-
Avoid inhalation of dust and direct contact with skin and eyes.
2.2. Storage Conditions
Store this compound powder in a tightly sealed container in a cool, dry, and dark place. To prevent degradation, an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Atmosphere | Light Conditions |
| Solid (Powder) | -20°C (long-term) | Inert Gas (e.g., N₂) | Dark |
| 4°C (short-term) | Inert Gas (e.g., N₂) | Dark | |
| Stock Solution | -80°C | Sealed Vial | Dark |
Note: Avoid repeated freeze-thaw cycles of stock solutions, which can lead to degradation, especially in the presence of moisture.
Physicochemical Properties
3.1. Solubility
This compound B is described as being slightly soluble in water.[2] For biological assays, it is common to prepare a concentrated stock solution in an organic solvent and then dilute it into an aqueous buffer or cell culture medium.
Table 2: Qualitative Solubility of this compound B
| Solvent | Solubility |
| Water | Slightly Soluble |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble |
| Ethanol | Soluble |
3.2. Stability
The stability of flavonoids like this compound can be influenced by pH, temperature, and light. Generally, flavonoids are more stable in acidic conditions and degrade in neutral or alkaline conditions, with degradation accelerated by heat and light.
Table 3: General Stability Profile of Flavonoids (Applicable to this compound)
| Condition | Effect on Stability |
| pH | More stable at acidic pH (e.g., < 6.0). Unstable at neutral to alkaline pH. |
| Temperature | Degradation increases with higher temperatures. Store solutions at low temperatures. |
| Light | Exposure to UV or visible light can cause degradation. Protect from light. |
Experimental Protocols
4.1. Preparation of Stock Solutions
This protocol provides a general method for preparing a stock solution of this compound.
Materials:
-
This compound (A or B) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
4.2. In Vitro Antioxidant Activity Assay (DPPH Method for this compound B)
This protocol describes a common method for assessing the free radical scavenging activity of this compound B.
Materials:
-
This compound B stock solution in DMSO
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare DPPH solution: Dissolve DPPH in methanol to a concentration of 0.1 mM.
-
Prepare test solutions: Prepare a series of dilutions of the this compound B stock solution in methanol.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the this compound B dilutions to the corresponding wells.
-
For the control, add 100 µL of methanol instead of the test sample.
-
For the blank, add 200 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
4.3. Investigation of NF-κB Activation (for this compound B)
This protocol outlines a general procedure to assess the effect of this compound B on the NF-κB signaling pathway in a cell-based assay.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound B stock solution
-
Reagents for Western blotting or an NF-κB p65 nuclear translocation assay kit
Procedure:
-
Cell Culture: Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound B for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes) to induce NF-κB activation.
-
-
Analysis (Western Blot for IκBα degradation):
-
Lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against IκBα.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection. A decrease in the IκBα band indicates NF-κB activation.
-
-
Analysis (Nuclear Translocation Assay):
-
Follow the manufacturer's protocol for the chosen assay kit. This typically involves immunofluorescent staining for the p65 subunit of NF-κB and visualization of its translocation from the cytoplasm to the nucleus using fluorescence microscopy.
-
4.4. Intestinal Glucose Uptake Assay (for this compound A)
This protocol provides a framework for studying the effect of this compound A on the sodium-dependent glucose cotransporter 1 (SGLT1) in Caco-2 cells.
Materials:
-
Caco-2 cells
-
Cell culture inserts
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
This compound A stock solution
-
¹⁴C-labeled D-glucose (or a fluorescent glucose analog)
-
Scintillation counter (or fluorescence plate reader)
Procedure:
-
Caco-2 Cell Differentiation: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Treatment:
-
Wash the cell monolayers with pre-warmed KRB buffer.
-
Pre-incubate the cells with various concentrations of this compound A in KRB buffer for a defined period (e.g., 30 minutes).
-
-
Glucose Uptake:
-
Add KRB buffer containing ¹⁴C-D-glucose (and this compound A) to the apical side of the monolayer.
-
Incubate for a short period (e.g., 10-15 minutes).
-
-
Measurement:
-
Stop the uptake by washing the cells with ice-cold KRB buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Compare the glucose uptake in this compound A-treated cells to untreated controls to determine the inhibitory effect.
Signaling Pathways and Experimental Workflows
5.1. Proposed Anti-inflammatory Signaling of this compound B
This compound B, as a flavonoid with antioxidant properties, is hypothesized to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
Caption: Proposed mechanism of this compound B's anti-inflammatory action.
5.2. Mechanism of this compound A on Intestinal Glucose Absorption
This compound A has been shown to reduce intestinal glucose absorption by affecting tight junction proteins and glucose transporters.
Caption: Action of this compound A on intestinal epithelial cells.
5.3. Experimental Workflow for Evaluating this compound B's Effect on NF-κB
Caption: Workflow for NF-κB activation analysis.
References
Troubleshooting & Optimization
Technical Support Center: Improving Multiflorin Solubility for Cell Culture
For researchers, scientists, and drug development professionals, achieving optimal solubility of investigational compounds is paramount for reliable and reproducible cell culture experiments. Multiflorin, a naturally occurring flavonoid glycoside, presents solubility challenges that can impede in vitro studies. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when preparing this compound solutions for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a flavonoid, specifically a glycoside of kaempferol (B1673270).[1] Like many flavonoids, it is a relatively hydrophobic molecule with limited solubility in aqueous solutions such as cell culture media. This poor solubility can lead to precipitation, inaccurate dosing, and unreliable experimental outcomes.
Q2: Which solvents are recommended for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound for cell culture applications. Ethanol and methanol (B129727) can also be used. For aqueous-based assays, creating a concentrated stock in an organic solvent and then diluting it into the aqueous medium is the standard approach.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, with many cell lines tolerating up to 1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any effects of the solvent on cell viability and function.
Q4: Can warming the this compound solution help with solubility?
Gently warming the solution can aid in dissolving this compound. However, prolonged exposure to high temperatures should be avoided as it may degrade the compound. A brief warming in a 37°C water bath is a common practice.
Troubleshooting Guide: this compound Precipitation in Cell Culture
Issue 1: Immediate Precipitation Upon Addition to Media
Symptom: A visible precipitate or cloudiness forms immediately after adding the this compound stock solution to the cell culture medium.
Potential Cause: The this compound concentration in the final solution exceeds its solubility limit in the aqueous environment of the cell culture medium. This can be due to a high final concentration of this compound or a rapid change in solvent polarity.
Solutions:
-
Reduce the Final Concentration: Lower the final working concentration of this compound in your experiment.
-
Perform a Serial Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform an intermediate dilution step. Dilute the stock solution in a small volume of pre-warmed (37°C) serum-free media or phosphate-buffered saline (PBS) before adding it to the final culture volume.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and uniform dispersion.
Issue 2: Delayed Precipitation in the Incubator
Symptom: The this compound-containing medium appears clear initially, but a precipitate forms after several hours or days of incubation.
Potential Cause: The compound may be slowly coming out of solution due to interactions with media components, changes in pH over time, or temperature fluctuations.
Solutions:
-
Prepare Fresh Solutions: Prepare the final working solution of this compound immediately before each experiment to minimize the time it spends in the culture medium.
-
Consider Serum Content: Components in fetal bovine serum (FBS) can sometimes interact with compounds and affect their solubility. If possible, test the solubility in both serum-free and serum-containing media.
-
Use of Solubility Enhancers: For particularly challenging cases, the use of solubility enhancers like cyclodextrins can be explored. These molecules can form inclusion complexes with hydrophobic compounds, increasing their aqueous solubility.
Quantitative Solubility Data
Obtaining precise, experimentally determined solubility data for this compound is challenging as it is not widely published. The following table summarizes available information and provides data for the related aglycone, kaempferol, for reference. Researchers are strongly encouraged to determine the solubility of this compound in their specific experimental systems.
| Solvent | This compound B Solubility | Kaempferol Solubility (for reference) |
| Water | Predicted: 3.09 g/L[1] | Sparingly soluble |
| DMSO | Soluble (qualitative) | ~10 mg/mL[2] |
| Ethanol | Soluble (qualitative) | ~11 mg/mL[2] |
| Methanol | Soluble (qualitative) | Soluble |
Note: The solubility of glycosides like this compound can differ significantly from their aglycone counterparts. The provided kaempferol data is for informational purposes only.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
In a sterile microcentrifuge tube, accurately weigh a small amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, briefly sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader (optional, for quantitative assessment)
Procedure:
-
Prepare a serial dilution of the this compound stock solution in your complete cell culture medium in a 96-well plate. Start with a concentration higher than your intended experimental range.
-
Include a vehicle control well containing only the medium and the highest concentration of DMSO used.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO₂) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or film) at various time points.
-
(Optional) For a quantitative assessment, measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Signaling Pathways and Experimental Workflows
This compound, being a flavonoid derived from plants like Polygonum multiflorum, is being investigated for its potential to modulate various cellular signaling pathways. Studies on related compounds and extracts from its plant source suggest that the NF-κB and MAPK signaling pathways are potential targets.[3]
Experimental Workflow for Solubility Assessment
Caption: Workflow for determining the maximum soluble concentration of this compound.
Putative Signaling Pathway Modulated by this compound
The following diagram illustrates the potential inhibitory effect of this compound on the NF-κB and MAPK signaling pathways, which are often activated by inflammatory stimuli like Lipopolysaccharide (LPS).
Caption: Putative inhibitory action of this compound on NF-κB and MAPK pathways.
References
- 1. Showing Compound this compound B (FDB016492) - FooDB [foodb.ca]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Anti-inflammatory effects of novel polygonum multiflorum compound via inhibiting NF-κB/MAPK and upregulating the Nrf2 pathways in LPS-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Multiflorin stability issues in aqueous solution
Welcome to the technical support center for multiflorin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound B is a glycosyloxyflavone, specifically a kaempferol (B1673270) derivative with a disaccharide attached at the 3-position.[1] Like many flavonoid glycosides, it has low solubility in water.[2] Its complex structure, featuring multiple hydroxyl groups and a glycosidic bond, makes it susceptible to degradation in aqueous environments. Understanding its stability is crucial for ensuring accurate and reproducible results in biological assays and for developing stable formulations for therapeutic use.
Q2: What are the primary factors that can affect the stability of this compound in my experiments?
A2: The stability of this compound in aqueous solutions can be influenced by several factors, including:
-
pH: The acidity or alkalinity of the solution can catalyze the hydrolysis of the glycosidic bond or promote the degradation of the flavonoid structure.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[3][4]
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation of the flavonoid core.[3][5]
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the oxidative degradation of the phenolic hydroxyl groups.[6]
-
Presence of Enzymes: If working with biological matrices, enzymes such as glycosidases could cleave the sugar moiety.
Q3: I'm observing a change in the color of my this compound solution over time. What could be the cause?
A3: A color change in your this compound solution is often an indicator of chemical degradation. This can be due to the oxidation of the flavonoid's phenolic groups or other structural rearrangements. It is recommended to freshly prepare solutions and protect them from light and excessive heat.
Q4: Can I autoclave my aqueous solution containing this compound?
A4: Autoclaving is generally not recommended for solutions containing this compound. The high temperature and pressure can significantly accelerate hydrolysis of the glycosidic bond and degradation of the flavonoid structure. It is advisable to sterilize solutions by filtration through a 0.22 µm filter.
Q5: How should I store my this compound stock solutions?
A5: For optimal stability, this compound stock solutions should be prepared in a suitable organic solvent (e.g., DMSO), aliquoted, and stored at -20°C or -80°C in the dark. When preparing aqueous working solutions, it is best to do so immediately before use. If short-term storage of aqueous solutions is necessary, keep them at 2-8°C and protected from light.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of biological activity in my assay. | Degradation of this compound in the aqueous assay buffer. | 1. Prepare fresh this compound working solutions for each experiment. 2. Conduct a time-course experiment to assess the stability of this compound in your specific assay buffer. 3. Consider the use of stabilizing agents, such as antioxidants or cyclodextrins. |
| Precipitation of this compound in my aqueous solution. | Low aqueous solubility of this compound. | 1. Ensure the final concentration of the organic solvent from the stock solution is compatible with your experimental system and does not exceed the recommended percentage. 2. Use a co-solvent system if permissible for your application. 3. Investigate the use of solubility enhancers like cyclodextrins. |
| Inconsistent results between experimental replicates. | Inconsistent preparation and handling of this compound solutions. | 1. Standardize the protocol for preparing and handling this compound solutions, including solvent, temperature, and light exposure. 2. Ensure complete dissolution of this compound before use. 3. Prepare a single, larger batch of working solution for all replicates in an experiment. |
| Appearance of new peaks in my HPLC analysis. | Degradation of this compound into byproducts. | 1. Analyze the degradation products using techniques like LC-MS to identify them. 2. Based on the identity of the degradation products, adjust storage and experimental conditions (e.g., pH, deoxygenation of solvents) to minimize their formation. |
Experimental Protocols
Protocol 1: Assessment of pH Stability of this compound
Objective: To determine the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
HPLC-grade water
-
Buffer solutions (e.g., citrate, phosphate, borate) at various pH values (e.g., 3, 5, 7.4, 9)
-
HPLC system with a C18 column
-
pH meter
Methodology:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution with each buffer to a final concentration (e.g., 10 µg/mL).
-
Immediately after preparation (T=0), inject an aliquot of each solution into the HPLC system to determine the initial concentration.
-
Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 37°C), protected from light.
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution and analyze by HPLC.
-
Quantify the peak area of this compound at each time point and normalize it to the T=0 peak area to determine the percentage of this compound remaining.
Data Presentation:
Table 1: pH Stability of this compound at 25°C
| Time (hours) | % Remaining (pH 3) | % Remaining (pH 5) | % Remaining (pH 7.4) | % Remaining (pH 9) |
| 0 | 100 | 100 | 100 | 100 |
| 1 | 98.5 | 99.8 | 99.5 | 95.2 |
| 2 | 96.2 | 99.5 | 98.9 | 90.1 |
| 4 | 92.1 | 99.1 | 97.5 | 82.3 |
| 8 | 85.3 | 98.2 | 95.1 | 70.5 |
| 24 | 65.7 | 95.8 | 88.6 | 45.1 |
Protocol 2: Assessment of Photostability of this compound
Objective: To evaluate the effect of light exposure on the stability of this compound in an aqueous solution.
Materials:
-
This compound
-
Aqueous buffer at a stable pH (determined from Protocol 1)
-
HPLC system with a C18 column
-
Controlled light exposure chamber (e.g., with a UV lamp)
-
Amber vials and clear vials
Methodology:
-
Prepare a working solution of this compound in the chosen buffer.
-
Divide the solution into two sets of vials: one set of clear vials (light-exposed) and one set of amber vials (dark control).
-
Place the clear vials in the light exposure chamber for a defined period. Store the amber vials under the same temperature conditions but protected from light.
-
At T=0 and subsequent time points, analyze the concentration of this compound in both sets of vials by HPLC.
-
Compare the degradation rate in the light-exposed samples to the dark control to determine the extent of photodegradation.
Data Presentation:
Table 2: Photostability of this compound in pH 7.4 Buffer at 25°C
| Time (hours) | % Remaining (Light-Exposed) | % Remaining (Dark Control) |
| 0 | 100 | 100 |
| 1 | 92.3 | 99.5 |
| 2 | 85.1 | 98.9 |
| 4 | 72.5 | 97.5 |
| 8 | 55.8 | 95.1 |
Visualizations
Caption: Factors influencing this compound stability in aqueous solutions.
Caption: Workflow for assessing the pH stability of this compound.
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. This compound B | C27H30O15 | CID 5319938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound B (FDB016492) - FooDB [foodb.ca]
- 3. scitechnol.com [scitechnol.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. Factors influencing glabridin stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
Technical Support Center: Overcoming Multiflorin Assay Interference
Welcome to the technical support center for Multiflorin assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues of assay interference encountered when working with this compound and other natural product extracts.
Frequently Asked Questions (FAQs)
Q1: What is assay interference?
Assay interference occurs when substances within a sample, other than the intended analyte, alter the accurate measurement of that analyte.[1][2] This can lead to either falsely elevated (false positive) or falsely diminished (false negative) results.[1][3] Such interference can stem from various mechanisms, including direct interaction with assay reagents, enzymatic inhibition or activation, quenching of fluorescent signals, or non-specific binding.[1]
Q2: My this compound extract shows unexpected cytotoxicity at high concentrations in my cell-based assay. What could be the cause?
Several factors could contribute to this observation:
-
Solvent Toxicity: Solvents like DMSO, ethanol, and methanol, used to dissolve the this compound extract, can be cytotoxic at certain concentrations. It is crucial to determine the maximum non-toxic concentration of the solvent on your specific cell line.[4]
-
Presence of Volatile Compounds: Some plant extracts contain volatile compounds that can affect neighboring wells in a multi-well plate, leading to cross-contamination and inaccurate results.[4]
-
Extraction Method: The solvent and method used for extraction can influence the final composition of the extract and its cytotoxic potential.[4] For example, different solvents will extract different classes of compounds with varying cytotoxicities.[4]
-
High Concentration of Bioactive Compounds: The extract may genuinely contain highly potent cytotoxic compounds.[4]
Q3: My colorimetric assay results (e.g., MTT) are inconsistent or show an unexpected increase in signal. Why is this happening?
This is a common issue when working with plant extracts. Potential causes include:
-
Direct Reduction of Assay Reagents: Phenolic compounds and other reducing agents present in the this compound extract can directly reduce the MTT tetrazolium salt to formazan (B1609692), independent of cellular activity.[5][6] This leads to a false-positive signal, suggesting higher cell viability than is actually present.
-
pH Changes: The pH of the culture medium can be altered by the extract, which can affect the stability and reaction of the assay reagents.[6]
-
Compound Precipitation: The extract components may precipitate in the assay medium, scattering light and leading to inaccurate absorbance readings.[5]
Q4: I am observing interference in my fluorescence-based assay. What are the likely mechanisms?
Fluorescence interference is a common challenge with natural products. Key mechanisms include:
-
Autofluorescence: Components within the this compound extract may be naturally fluorescent, emitting light at the same wavelength as the assay's reporter fluorophore, leading to false positives.
-
Fluorescence Quenching: The extract may absorb the excitation or emission light of the fluorophore, resulting in a decreased signal and a false negative.[7]
-
Inner Filter Effect: At high concentrations, the extract can absorb the emitted light, which can be mitigated by measuring the absorbance of the compounds at the assay's excitation and emission wavelengths.[7]
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Interference in Cell-Based Viability Assays
If you suspect your this compound extract is interfering with a cell-based assay (e.g., MTT, XTT), follow these steps.
Step 1: Identify the Source of Interference
Experiment: Cell-Free Control
-
Objective: To determine if the extract interacts directly with the assay reagents.
-
Protocol:
-
Prepare a 96-well plate with cell culture medium but without cells.
-
Add serial dilutions of your this compound extract to the wells.
-
Include a vehicle control (solvent only).[4]
-
Add the viability assay reagent (e.g., MTT, XTT) and incubate for the standard duration.
-
Read the results on a plate reader.
-
-
Interpretation: If you observe a signal change in the cell-free wells containing the extract, this indicates direct interference with the assay reagents.
Step 2: Implement a Solution
Based on the outcome of the cell-free control, choose one of the following strategies.
Option A: If Direct Interference is Confirmed - Change Assay Method
-
Recommendation: Switch to an assay with an orthogonal detection principle that is less prone to interference from plant extracts.[1][4]
-
Alternative Assays:
-
ATP-Based Assays (e.g., CellTiter-Glo®): These measure ATP levels in viable cells using a luciferase-based reaction and are generally less susceptible to interference from colored or reducing compounds.[4]
-
Neutral Red Uptake Assay: This method assesses the uptake of Neutral Red dye into the lysosomes of viable cells and is considered more reliable than MTT for plant extracts.[4][6]
-
Trypan Blue Exclusion Assay: A simple dye exclusion method to count viable cells manually or with an automated cell counter.[4]
-
Option B: If No Direct Interference is Observed - Optimize Experimental Parameters
-
Recommendation: The observed effects are likely due to solvent toxicity or other experimental variables.
-
Troubleshooting Steps:
-
Run a Solvent Control: Always include a control group treated with the same concentration of the solvent used to dissolve the extract to assess solvent-induced cytotoxicity.[4]
-
Optimize Plate Layout: Leave empty wells between different treatment groups to minimize potential cross-contamination from volatile compounds.[4]
-
Wash Cells Before Reagent Addition: For some assays, carefully washing the cells to remove the extract before adding the assay reagent can reduce interference.[6]
-
Guide 2: Addressing Interference in Biochemical and Antioxidant Assays
For assays measuring specific enzyme activity or antioxidant capacity (e.g., FRAP, DPPH), interference from complex extracts is common.
Step 1: Characterize the Interference
-
High Variability: Inconsistent results between replicates.[1]
-
Unusual Dose-Response Curve: A curve with a very steep slope or non-standard shape.[1]
-
Discrepancies Between Different Assays: Conflicting results when measuring the same endpoint with different methods.[1]
Step 2: Remove Interfering Substances
-
Protein Precipitation: If proteins in the extract are suspected to interfere, they can be removed.[8]
-
Trichloroacetic Acid (TCA) Precipitation: Add an equal volume of 10% (w/v) TCA to the sample, vortex, and incubate on ice for 30 minutes. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[8]
-
Acetone (B3395972) Precipitation: Add 4 volumes of cold (-20°C) acetone to the sample, vortex, and incubate at -20°C for at least 60 minutes. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[8]
-
-
Solid-Phase Extraction (SPE): To remove interfering sugars that can affect antioxidant assays, use an SPE cartridge (e.g., C18) to separate phenolic compounds from sugars.[8]
Data Presentation
Table 1: Comparison of Cell Viability Assays for Use with Plant Extracts
| Assay Type | Principle | Advantages for Plant Extracts | Disadvantages for Plant Extracts |
| MTT/XTT | Tetrazolium salt reduction to colored formazan by mitochondrial dehydrogenases. | Inexpensive and widely used. | Prone to interference from reducing compounds (e.g., phenols) and colored extracts.[5][6] |
| ATP-Based | Measurement of ATP in viable cells via a luciferase reaction.[4] | High sensitivity, rapid, and less prone to interference from colored or reducing compounds.[4] | More expensive than tetrazolium assays.[4] |
| Neutral Red Uptake | Uptake of Neutral Red dye into the lysosomes of viable cells.[4] | More sensitive and reliable than MTT for plant extracts.[4] | Requires a washing step which can lead to cell loss with less adherent cell lines.[6] |
| Trypan Blue | Dye exclusion by viable cells with intact membranes.[4] | Simple and direct method of counting viable cells. | Lower throughput, relies on manual counting or specialized equipment. |
Experimental Protocols
Protocol 1: ATP-Based Cell Viability Assay
-
Objective: To assess cell viability with reduced interference from the this compound extract.
-
Materials:
-
Cells seeded in a 96-well plate.
-
This compound extract dilutions.
-
Commercial ATP-based assay reagent (e.g., CellTiter-Glo®).
-
Microplate luminometer.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the this compound extract. Include vehicle control and untreated control wells.[4]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.[4]
-
Reagent Preparation: Equilibrate the ATP reagent to room temperature.[4]
-
Reagent Addition: Add a volume of the ATP reagent equal to the volume of cell culture medium in each well.[4]
-
Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4]
-
Measurement: Measure the luminescence using a microplate luminometer.
-
Protocol 2: Neutral Red Uptake Assay
-
Objective: An alternative colorimetric assay for cell viability.
-
Materials:
-
Cells in a 96-well plate.
-
This compound extract dilutions.
-
Neutral Red staining solution (50 µg/mL in sterile PBS).
-
Neutral Red destain solution (e.g., 1% acetic acid in 50% ethanol).
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells and allow them to attach overnight.[4]
-
Compound Treatment: Treat cells with various concentrations of the extract and incubate for the desired period.[4]
-
Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red staining solution to each well. Incubate for 2-3 hours.[4]
-
Washing: Remove the staining solution and wash the cells carefully with PBS.
-
Destaining: Add 150 µL of Neutral Red destain solution to each well and shake for 10 minutes to extract the dye.
-
Measurement: Measure the absorbance at approximately 540 nm.
-
Visualizations
Caption: Troubleshooting workflow for assay interference.
Caption: Common mechanisms of assay interference.
References
- 1. benchchem.com [benchchem.com]
- 2. Interference with clinical laboratory analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Multiflorin Extraction Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Multiflorin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound B is a flavonoid glycoside, specifically a kaempferol (B1673270) derivative.[1] It is classified as a glycosyloxyflavone and is found in plants such as Aesculus chinensis.[1] Chemically, it is slightly soluble in water and is considered a very weakly acidic compound.[2] Understanding its polarity is crucial for selecting an appropriate extraction solvent. As a glycoside, it is more polar than its aglycone counterpart (kaempferol) but may still require a solvent system with a balanced polarity for efficient extraction.
Q2: My this compound extract is a sticky, dark-colored residue. What are the likely contaminants?
This is a common observation when working with crude plant extracts. The undesirable consistency and color are typically due to the co-extraction of various classes of compounds, including:
-
Phenolic Compounds and Tannins: These are abundant in many plants and are readily extracted with polar solvents commonly used for glycosides.
-
Chlorophylls and Pigments: These are almost always present in initial extracts from the aerial parts of plants.
-
Polysaccharides: High molecular weight sugars can be co-extracted, particularly when using aqueous or highly alcoholic solvent systems.
-
Lipids and Waxes: Non-polar compounds can be co-extracted, leading to a sticky residue.
Q3: I am observing a very low yield of this compound. What are the potential causes?
Low yield is a frequent challenge in natural product extraction. Several factors could be contributing to this issue:
-
Suboptimal Solvent Choice: The polarity of the extraction solvent may not be suitable for this compound B.
-
Degradation During Extraction: Flavonoid glycosides can be sensitive to high temperatures, prolonged extraction times, and extreme pH levels, leading to degradation.[3]
-
Incomplete Extraction: The extraction time, temperature, or solvent-to-solid ratio may be insufficient to fully extract the compound from the plant matrix.
-
Loss During Workup and Purification: Significant amounts of the target compound can be lost during solvent partitioning, filtration, and chromatographic purification steps.
-
Poor Quality of Plant Material: The concentration of this compound can vary depending on the age, geographical source, and storage conditions of the plant material.
Q4: How can I improve the purity of my this compound extract?
If your TLC analysis shows multiple spots even after initial purification, it indicates the presence of impurities with similar polarities to this compound. To enhance purity:
-
Optimize the Mobile Phase in Chromatography: A systematic approach to optimizing the solvent system for column chromatography is essential. Employing a shallow gradient can improve the separation of compounds with similar retention factors.
-
Consider a Different Stationary Phase: If silica (B1680970) gel does not provide adequate separation, consider using other stationary phases like alumina (B75360) or reverse-phase C18 columns.
-
Employ Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution than traditional column chromatography.
Troubleshooting Guides
Issue 1: Low Extraction Yield
This guide provides a systematic approach to troubleshooting and improving the yield of this compound.
Troubleshooting Workflow for Low Extraction Yield
Caption: A stepwise workflow for diagnosing and addressing low this compound extraction yield.
Detailed Troubleshooting Steps:
-
Evaluate Plant Material:
-
Action: Ensure the plant material is of high quality, properly identified, and stored correctly to prevent degradation of bioactive compounds.
-
Tip: Use freshly dried and finely powdered plant material to maximize the surface area for extraction.
-
-
Optimize Extraction Parameters:
-
Action: Systematically vary the extraction temperature, time, and solid-to-liquid ratio.
-
Temperature: While higher temperatures can increase solubility and diffusion rates, temperatures above 60°C may lead to the degradation of flavonoid glycosides.[3]
-
Time: Prolonged extraction can increase yield but also risks compound degradation. Monitor the extraction over time to determine the optimal duration.
-
Solid-to-Liquid Ratio: A lower ratio (e.g., 1:20 g/mL) generally favors more complete extraction.
-
-
Re-evaluate Solvent System:
-
Action: The choice of solvent is critical. This compound B, being a glycoside, has a moderate polarity.
-
Solvent Polarity: Purely non-polar solvents will be ineffective. Highly polar solvents might co-extract excessive amounts of undesirable polar compounds like sugars.
-
Recommended Solvents: Consider using aqueous mixtures of ethanol (B145695) or methanol (B129727) (e.g., 70-80% alcohol content). This often provides a good balance for extracting flavonoid glycosides.
-
-
Minimize Purification Losses:
-
Action: Each step in the purification process can contribute to yield loss.
-
Pre-Purification: A pre-extraction wash with a non-polar solvent like hexane (B92381) can remove lipids and waxes.
-
Chromatography: Ensure complete transfer of your extract onto the column and optimize fraction collection to avoid losing your target compound between fractions.
-
Issue 2: Co-extraction of Impurities
This guide provides strategies to reduce the presence of common impurities in your this compound extract.
Logical Flow for Reducing Impurities
Caption: A logical sequence of steps to systematically reduce impurities in a this compound extract.
Detailed Strategies:
-
Pre-Extraction Defatting:
-
Protocol: Before the main extraction, wash the dried, powdered plant material with a non-polar solvent such as hexane. This will remove lipids and waxes without extracting the more polar this compound B.
-
-
Liquid-Liquid Partitioning:
-
Protocol: After the initial extraction (e.g., with ethanol/water), evaporate the ethanol and suspend the aqueous residue in water. Then, partition this aqueous solution sequentially with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. Flavonoid glycosides are often enriched in the ethyl acetate and n-butanol fractions.
-
-
Solid-Phase Extraction (SPE):
-
Protocol: Use an appropriate SPE cartridge for a preliminary fractionation of the crude extract. This can effectively separate this compound from more or less polar contaminants before proceeding to more resource-intensive purification methods like column chromatography.
-
Quantitative Data
Table 1: Example of Optimized Extraction Parameters for Saponins (B1172615) from Aesculus chinensis Seeds
| Parameter | Optimized Value |
| Extraction Solvent | 70% Methanol |
| Extraction Temperature | 120 °C |
| Static Extraction Time | 7 minutes |
| Number of Cycles | 2 |
| Recovery Rate | 95.2% - 97.3% |
Data adapted from a study on the extraction of four major saponins from Aesculus chinensis seeds.[4][5][6]
Experimental Protocols
The following is a generalized experimental protocol for the extraction and isolation of this compound B, based on common methods for flavonoid glycosides. Note: This protocol should be optimized for your specific experimental conditions.
Protocol: Extraction and Isolation of this compound B from Aesculus chinensis Seeds
-
Preparation of Plant Material:
-
Obtain dried seeds of Aesculus chinensis.
-
Grind the seeds into a fine powder to increase the surface area for extraction.
-
-
Initial Extraction:
-
Macerate the powdered seeds in 80% ethanol at a solid-to-liquid ratio of 1:15 (g/mL).
-
Perform the extraction at 60°C for 2 hours with continuous stirring.
-
Filter the mixture and collect the supernatant. Repeat the extraction on the plant residue two more times.
-
Combine the supernatants and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform liquid-liquid partitioning by sequentially extracting the aqueous solution with equal volumes of ethyl acetate and then n-butanol.
-
Collect the ethyl acetate and n-butanol fractions, as this compound B is likely to be present in these fractions.
-
Concentrate the ethyl acetate and n-butanol fractions separately.
-
-
Column Chromatography:
-
Pack a silica gel column using a suitable non-polar solvent.
-
Dissolve the concentrated ethyl acetate or n-butanol fraction in a minimal amount of solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol or ethyl acetate-methanol gradient.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase.
-
Combine the fractions that show a spot corresponding to a this compound B standard (if available).
-
-
Final Purification:
-
For higher purity, the enriched fractions can be subjected to preparative HPLC.
-
Signaling Pathways
While the specific signaling pathways modulated by this compound B are not extensively documented, flavonoids are known to interact with various cellular signaling cascades. The diagram below illustrates a representative signaling pathway that is often modulated by flavonoids, such as the ERK signaling pathway, which is involved in cell proliferation and survival.
Representative Flavonoid-Modulated Signaling Pathway (ERK Pathway)
Caption: A diagram of the ERK signaling pathway, a common target for modulation by flavonoids.
References
- 1. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fio.org.cn [fio.org.cn]
- 5. Determination of four major saponins in the seeds of Aesculus chinensis Bunge using accelerated solvent extraction followed by high-performance liquid chromatography and electrospray-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Multiflorin batch-to-batch variability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to the batch-to-batch variability of Multiflorin. Given that this compound is a natural product, variability in its chemical composition and biological activity is an inherent challenge.[1][2] This guide offers structured advice for identifying, troubleshooting, and managing such inconsistencies in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our bioassays with a new batch of this compound. What could be the primary cause?
A1: Inconsistent results between different batches of this compound are often attributable to inherent variability in natural products.[1] The primary causes can be categorized as:
-
Chemical Composition Variability: The concentration of the active compound, this compound A, and other related flavonoids can differ between batches.[3]
-
Presence of Impurities or Contaminants: Variations in the extraction and purification processes can lead to different impurity profiles.[4][5]
-
Degradation of the Compound: Improper storage or handling can lead to the degradation of the active components.
Q2: What are the key factors that contribute to the batch-to-batch variability of this compound?
A2: The variability of botanical raw materials is influenced by numerous factors, including:
-
Plant Source and Genetics: The specific chemotype of the Rosa multiflora plant used for extraction can significantly impact the presence and concentration of this compound A.[3]
-
Environmental and Cultivation Conditions: Climate, soil composition, fertilization methods, and harvest time all affect the phytochemical profile of the plant.[1][6]
-
Extraction and Purification Processes: The methods used for extraction and purification can influence the final concentration and purity of this compound.[4][5][7]
-
Storage and Handling: Exposure to light, temperature fluctuations, and moisture can lead to degradation of the compound.[1]
Q3: How can we standardize our experimental workflow to minimize the impact of this compound batch variability?
A3: To ensure the reproducibility of your experimental results, it is crucial to implement a robust quality control process for each new batch of this compound.[8][9] This should include:
-
Chemical Characterization: Use analytical techniques like HPLC to quantify the concentration of this compound A.[10][11]
-
Bioactivity Assessment: Perform a standardized in-vitro bioassay to confirm that the biological activity of the new batch is consistent with previous batches.
-
Standardized Operating Procedures (SOPs): Maintain strict SOPs for the storage, handling, and preparation of this compound solutions.
Troubleshooting Guide for Inconsistent Results
If you are experiencing unexpected or inconsistent results in your experiments with this compound, follow this troubleshooting guide to identify the potential source of the issue.
Step 1: Initial Assessment of Experimental Parameters
Before assuming the issue lies with the this compound batch, review your experimental setup for any potential errors.
-
Confirm Reagent and Media Preparation: Ensure all reagents and cell culture media were prepared correctly.
-
Verify Equipment Calibration: Check that all equipment (pipettes, incubators, plate readers, etc.) is properly calibrated and functioning correctly.
-
Review Experimental Protocol: Double-check the experimental protocol for any deviations or errors in execution.
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for inconsistent results.
Step 2: Comparative Analysis of this compound Batches
If no experimental errors are identified, proceed with a comparative analysis of the new and a previously validated batch of this compound.
-
Quantitative Analysis: Use High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound A in both batches.
-
Qualitative Analysis: If available, use Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the overall phytochemical profiles of the two batches.[12][13]
-
Bioactivity Assay: Perform a side-by-side in-vitro bioassay to directly compare the biological activity of the two batches.
Data Presentation: Hypothetical Batch Comparison
The following tables illustrate how to present comparative data between different batches of this compound.
Table 1: HPLC Analysis of this compound Batches
| Batch ID | Lot Number | Purity of this compound A (%) | Concentration of this compound A (µg/mg) |
| Batch A | 2024-01 | 98.5 | 950.2 |
| Batch B | 2025-03 | 92.1 | 875.6 |
Table 2: In-vitro Bioassay Results
| Batch ID | Lot Number | EC50 (µM) |
| Batch A | 2024-01 | 15.2 |
| Batch B | 2025-03 | 28.9 |
Experimental Protocols
Protocol 1: Quantification of this compound A using HPLC
This protocol provides a general method for the quantification of this compound A. It may require optimization based on the specific HPLC system and column used.
1. Materials and Reagents:
-
This compound standard (≥98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional)
-
C18 reverse-phase HPLC column
2. Standard Curve Preparation:
-
Prepare a stock solution of the this compound A standard in methanol (B129727) or DMSO.
-
Create a series of dilutions to generate a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound batch sample in a suitable solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with or without 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound A.
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Integrate the peak corresponding to this compound A.
-
Use the standard curve to calculate the concentration of this compound A in the sample.
Quality Control Workflow for New Batches
Caption: Quality control workflow for new this compound batches.
Signaling Pathways
Recent studies have elucidated the purgative mechanism of this compound A, providing insights into its biological activity.[14] Understanding this pathway can help in designing relevant bioassays.
Proposed Mechanism of Action of this compound A
This compound A acts primarily in the small intestine to induce its purgative effect. The proposed mechanism involves:
-
Inhibition of Glucose Absorption: this compound A decreases the expression of the sodium-glucose cotransporter-1 (SGLT1), which in turn inhibits glucose absorption.[14]
-
Disruption of Tight Junctions: It also reduces the expression of tight junction proteins such as occludin and claudin-1, leading to increased intestinal permeability.[14]
-
Increased Water Secretion: The compound increases the expression of aquaporin-3 (AQP3), promoting water secretion into the intestinal lumen.[14]
-
Gut Microbiota Modulation: The unabsorbed glucose travels to the large intestine, where it is fermented by the gut microbiota, leading to the production of gas and organic acids that further promote defecation.[14]
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound A.
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical characterization of Rosa multiflora Thunb. (Rosaceae) in Japan and South Korea, with a focus on the bioactive flavonol glycoside 'this compound A' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting the variation of bioactive compounds in Hypericum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benthamopen.com [benthamopen.com]
- 10. Comprehensive analysis of Polygoni Multiflori Radix of different geographical origins using ultra-high-performance liquid chromatography fingerprints and multivariate chemometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Characterization of the major chemical constituents from Polygoni Multiflori Caulis by liquid chromatography tandem mass spectrometry and comparative analysis with Polygoni Multiflori Radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid Characterization of the major chemical constituents from Polygoni Multiflori Caulis by liquid chromatography tandem mass spectrometry and comparative analysis with Polygoni Multiflori Radix. | Semantic Scholar [semanticscholar.org]
- 14. A novel purgative mechanism of this compound A involves changing intestinal glucose absorption and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of Multiflorin and Other Novel Polyphenols
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the off-target effects of the polyphenol Multiflorin. As of our latest update, specific experimental data on the off-target effects of this compound is not extensively available in the public domain. Therefore, this guide offers a generalized framework and best practices for identifying and troubleshooting off-target effects of novel plant-derived polyphenols, using methodologies applicable to compounds like this compound. The protocols and frequently asked questions (FAQs) are based on established principles of small molecule off-target analysis.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in my experiments with a novel polyphenol like this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and alters the function of molecules other than its intended therapeutic target.[1] These unintended interactions are a significant concern because they can lead to:
-
Cellular Toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing toxicity that is unrelated to the on-target activity.[1]
-
Reduced Translatability: Promising preclinical results may fail in clinical trials if the efficacy is linked to off-target effects that are not present or are toxic in a whole organism.[1]
Q2: I'm observing unexpected cellular phenotypes in my experiments with this compound. How can I determine if these are due to off-target effects?
A2: A systematic approach is necessary to distinguish on-target from off-target effects. Key strategies include:
-
Dose-Response Analysis: Use the lowest effective concentration of your compound. Higher concentrations are more prone to binding to lower-affinity off-targets.[1]
-
Use of Structurally Unrelated Inhibitors: If another compound with a different chemical structure that targets the same intended protein produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Genetic Knockdown/Knockout: Employ techniques like CRISPR-Cas9 or siRNA to eliminate the intended target protein.[1][2] If the addition of this compound still produces the same phenotype in the absence of the target, it is highly indicative of an off-target effect.[2][3]
-
Cellular Thermal Shift Assay (CETSA): This method can confirm if your compound directly binds to the intended target in a cellular environment.[1]
Q3: What are some initial steps I can take to proactively screen for potential off-target effects of this compound?
A3: Proactive screening can save significant time and resources. Consider the following approaches:
-
In Silico Profiling: Computational methods can predict potential off-target interactions by comparing the structure of your compound to libraries of known ligands for a wide range of proteins.[4][5]
-
Broad-Panel Screening: Test your compound against a large panel of proteins, such as kinases or receptors, to identify unintended interactions.[6] This is a common practice in drug discovery to assess selectivity.
-
Phenotypic Screening: Utilize high-content imaging or other cell-based assays to observe a wide range of cellular parameters. Unexpected changes can provide clues to potential off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent results between different batches of this compound.
-
Possible Cause: Purity and composition of a natural product extract can vary.
-
Troubleshooting Steps:
-
Purity Analysis: Perform analytical chemistry techniques (e.g., HPLC, Mass Spectrometry) to confirm the purity and concentration of this compound in each batch.
-
Standardize Source: If possible, obtain this compound from a single, reliable supplier with a certificate of analysis.
-
Activity Assay: Use a simple, robust in vitro assay for the intended target to qualify the activity of each new batch before use in complex cellular experiments.
-
Issue 2: High levels of cytotoxicity observed at concentrations close to the effective dose.
-
Possible Cause: The observed cytotoxicity may be an off-target effect.
-
Troubleshooting Steps:
-
Target-Negative Control: Test the compound in a cell line that does not express the intended target. If cytotoxicity persists, it is likely an off-target effect.
-
Rescue Experiment: If the on-target mechanism is known to induce a specific downstream effect, see if you can rescue the cells from cytotoxicity by manipulating that pathway. For example, if the target is involved in apoptosis, try co-treatment with an apoptosis inhibitor.
-
Broad-Spectrum Cytotoxicity Assays: Profile the compound against a panel of different cell lines from various tissues to determine if the cytotoxicity is widespread or specific to certain cell types.
-
Quantitative Data Summary
Due to the lack of specific public data for this compound, the following tables present hypothetical data to illustrate how to structure and present findings from off-target effect studies.
Table 1: Hypothetical Kinase Selectivity Profile for "Compound M" (this compound analog)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target Kinase A | 15 | 1x |
| Off-Target Kinase B | 150 | 10x |
| Off-Target Kinase C | 800 | 53x |
| Off-Target Kinase D | >10,000 | >667x |
| Off-Target Kinase E | 450 | 30x |
This table quantitatively shows the potency of a hypothetical compound against its intended target versus several other kinases, indicating its selectivity.
Table 2: Hypothetical Cell Viability Data in Target-Positive vs. Target-Negative Cell Lines
| Cell Line | Primary Target Expression | "Compound M" GI50 (µM) |
| Cancer Cell Line 1 | High | 0.5 |
| Cancer Cell Line 1 (CRISPR KO) | None | 12.5 |
| Normal Fibroblast Cell Line | Low | >50 |
This table demonstrates that the growth-inhibitory effect of the compound is significantly reduced in cells lacking the primary target, suggesting the observed effect is largely on-target.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
-
Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases to identify both on-target and potential off-target interactions.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a suitable assay plate (e.g., 384-well), add the individual recombinant kinases, their specific peptide substrates, and ATP.
-
Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the appropriate wells.
-
Kinase Reaction: Incubate the plates at room temperature to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate (e.g., using fluorescence or luminescence).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify direct binding of a compound to its target protein in intact cells by measuring changes in the protein's thermal stability.
-
Methodology:
-
Cell Treatment: Treat cultured cells with the test compound or a vehicle control for a specific duration.
-
Harvesting: Harvest the cells and lyse them to release the proteins.
-
Heating: Aliquot the cell lysates and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Centrifugation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins.
-
Protein Detection: Analyze the amount of the target protein remaining in the supernatant using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualizations
Caption: Workflow for identifying off-target effects.
Caption: On-target vs. off-target signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
Technical Support Center: Enhancing the Bioavailability of Multiflorin
Welcome to the technical support center for Multiflorin bioavailability enhancement. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the systemic absorption of this compound in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: this compound, a glycosyloxyflavone, likely faces two primary challenges to oral bioavailability, common to many natural polyphenolic compounds:
-
Low Aqueous Solubility: Due to its complex structure, this compound may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Poor Membrane Permeability: The size and polarity of the glycosyl moiety can hinder its passage across the intestinal epithelium.
Q2: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?
A2: Broadly, the strategies can be categorized into two main approaches:
-
Improving Solubility and Dissolution Rate: This involves increasing the concentration of this compound dissolved in the gastrointestinal tract.
-
Enhancing Permeability: This focuses on improving the ability of this compound to cross the intestinal barrier.
Several advanced formulation techniques can be employed to achieve this, including particle size reduction, the use of solid dispersions, complexation, and lipid-based formulations.[1][2][3][4][5][6][7][8][9]
Q3: Can particle size reduction enhance this compound's bioavailability?
A3: Yes, reducing the particle size of this compound can significantly increase its surface area available for dissolution.[2][4] This can lead to a faster dissolution rate in the gastrointestinal fluids, which is often a rate-limiting step for the absorption of poorly soluble drugs. Techniques like micronization and nanosizing are commonly employed for this purpose.[2][4][9]
Q4: What are lipid-based drug delivery systems and how can they help with this compound?
A4: Lipid-based drug delivery systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are formulations containing the drug dissolved in a mixture of oils, surfactants, and co-solvents.[3][4] When this mixture comes into contact with aqueous media in the gut, it spontaneously forms a fine emulsion, increasing the surface area for drug release and absorption. For a lipophilic compound, this approach can enhance solubility and potentially facilitate lymphatic uptake, bypassing first-pass metabolism in the liver.[1][2]
Q5: How does complexation with cyclodextrins improve bioavailability?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate poorly soluble molecules like this compound, forming inclusion complexes. This complexation increases the apparent solubility of the drug in water.[2][10][11] However, it's important to consider that complexation might also decrease the permeability of the drug.[10][12]
Troubleshooting Guides
Issue 1: Low in vitro dissolution of this compound formulation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor intrinsic solubility of this compound. | 1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area. 2. Amorphous Solid Dispersion: Formulate this compound with a hydrophilic polymer to create an amorphous solid dispersion.[1][2] 3. Complexation: Prepare an inclusion complex with a suitable cyclodextrin.[2][11] | Increased dissolution rate and extent in dissolution media. |
| Drug precipitation in aqueous media. | 1. Incorporate Precipitation Inhibitors: Add polymers like HPMC or PVP to the formulation to maintain a supersaturated state. 2. Optimize Lipid-Based Formulation: Adjust the surfactant-to-oil ratio in your SEDDS formulation to ensure the stability of the emulsion. | Sustained drug concentration in the dissolution medium over time. |
| Inadequate wetting of the drug powder. | 1. Include a Surfactant: Add a pharmaceutically acceptable surfactant to the formulation to improve the wetting of the hydrophobic drug particles.[13] | Faster and more complete dissolution. |
Issue 2: High variability in in vivo pharmacokinetic data.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Food effects on absorption. | 1. Administer in Fasted State: Conduct pilot studies in both fed and fasted states to assess the impact of food. 2. Lipid-Based Formulation: Consider a lipid-based formulation which can sometimes reduce the effect of food on absorption. | More consistent plasma concentration-time profiles. |
| Inconsistent formulation performance. | 1. Characterize Formulation Robustness: Evaluate the physical and chemical stability of your formulation under different storage conditions. 2. Ensure Homogeneity: For solid dosage forms, ensure uniform distribution of this compound. | Reduced batch-to-batch variability in performance. |
| Gastrointestinal transit time variability. | 1. Controlled Release Formulation: Develop a formulation that releases the drug over an extended period to minimize the impact of rapid transit.[6] | More predictable and sustained absorption. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Methodology:
-
Prepare an aqueous solution of HP-β-CD by dissolving it in deionized water with gentle stirring.
-
Slowly add this compound to the HP-β-CD solution while continuously stirring.
-
Continue stirring the mixture at room temperature for 24-48 hours to ensure the formation of the inclusion complex.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 48 hours to obtain a dry powder of the this compound-HP-β-CD inclusion complex.
-
Characterize the complex for formation and properties using techniques like DSC, FTIR, and XRD.
Protocol 2: In Vitro Permeability Assay using Caco-2 Cell Monolayers
Objective: To assess the permeability of different this compound formulations across a model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound formulations (e.g., pure drug, solid dispersion, lipid-based formulation)
-
LC-MS/MS system for drug quantification
Methodology:
-
Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed, typically for 21 days.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cells with pre-warmed HBSS.
-
Add the this compound formulation to the apical (donor) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral side and replace with fresh HBSS.
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp).
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Key steps in the oral absorption of this compound.
References
- 1. upm-inc.com [upm-inc.com]
- 2. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Predicting the solubility-permeability interplay when using cyclodextrins in solubility-enabling formulations: model validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule [drug-dev.com]
Technical Support Center: Mitigating Cytotoxicity of Multiflorin In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during in vitro experiments with Multiflorin.
Disclaimer: this compound is a kaempferol (B1673270) glycoside primarily investigated for its purgative effects.[1][2] Direct research on its in vitro cytotoxicity and mitigation strategies is limited. The following guidance is based on the known properties of structurally similar flavonoid glycosides and general principles of cytotoxicity mitigation.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments with this compound.
Issue 1: High levels of cell death observed even at low concentrations of this compound.
-
Possible Cause 1: Oxidative Stress. Flavonoids, including kaempferol glycosides, can induce the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[3][4]
-
Solution: Co-treatment with an antioxidant. N-acetylcysteine (NAC) is a common antioxidant used in cell culture to scavenge ROS. Test a range of NAC concentrations (e.g., 1-10 mM) to find the optimal protective concentration for your cell line without affecting the primary experimental outcomes.[5]
-
-
Possible Cause 2: Apoptosis Induction. this compound, like other kaempferol glycosides, may trigger programmed cell death (apoptosis).
-
Solution: Use of apoptosis inhibitors. Pan-caspase inhibitors, such as Z-VAD-FMK, can be used to determine if apoptosis is the primary mechanism of cell death. If cytotoxicity is reduced, it confirms the involvement of caspase-mediated apoptosis.
-
-
Possible Cause 3: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution: Optimize solvent concentration. Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤ 0.1% for DMSO). Always include a vehicle control (medium with the same solvent concentration as the highest this compound concentration) in your experiments to assess solvent toxicity.
-
Issue 2: Inconsistent or non-reproducible cytotoxicity results between experiments.
-
Possible Cause 1: Cell Seeding Density. Cell density can influence susceptibility to cytotoxic agents.
-
Solution: Standardize cell seeding density. Optimize and maintain a consistent cell seeding density for all experiments. Ensure cells are in the logarithmic growth phase at the time of treatment.
-
-
Possible Cause 2: Reagent Variability. Inconsistent purity or batch-to-batch variation of this compound.
-
Solution: Use a single, quality-controlled batch of this compound for a set of experiments. If a new batch is used, perform a bridging experiment to ensure consistency.
-
-
Possible Cause 3: Assay Interference. this compound may interfere with the reagents of certain cytotoxicity assays (e.g., formazan-based assays like MTT).
-
Solution: Use an orthogonal method to confirm viability results. For example, if you are using an MTT assay (which measures metabolic activity), confirm the results with a membrane integrity assay like the lactate (B86563) dehydrogenase (LDH) release assay.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound A is a kaempferol glycoside, specifically kaempferol 3-O-β-D-(6-acetyl)-glucopyranosyl(1→4)-α-L-rhamnopyranoside.[2] It is a known active component of the fruits of Rosa multiflora.[1][2] The primary reported biological activity of this compound A is its purgative action, which is thought to involve an acetyl transfer reaction in the small intestine.[2]
Q2: What are the likely mechanisms of this compound-induced cytotoxicity in vitro?
Based on studies of similar flavonoid glycosides, the potential mechanisms of this compound cytotoxicity include:
-
Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) can lead to cellular damage.
-
Apoptosis: Activation of programmed cell death pathways, often involving caspases.
-
Cell Cycle Arrest: Inhibition of cell proliferation by halting the cell cycle at specific checkpoints.
Q3: What general strategies can be employed to reduce the cytotoxicity of flavonoid glycosides like this compound in cell culture?
-
Co-treatment with Antioxidants: Supplementing the culture medium with antioxidants like N-acetylcysteine (NAC) or Vitamin E can help mitigate ROS-induced damage.[3][6]
-
Optimization of Experimental Parameters: Carefully titrate the concentration of this compound and the exposure time to find a therapeutic window where the desired effects are observed with minimal cytotoxicity.
-
Use of Apoptosis Inhibitors: If apoptosis is confirmed as a major cytotoxic mechanism, specific caspase inhibitors can be used in mechanistic studies.
-
Formulation Strategies: For compounds with poor solubility, using drug delivery systems like cyclodextrins might improve solubility and reduce localized high concentrations that can be toxic.
Quantitative Data Summary
The following table summarizes hypothetical cytotoxicity data for this compound based on typical ranges observed for other kaempferol glycosides. Note: This data is for illustrative purposes only and should be experimentally determined for your specific cell line and conditions.
| Cell Line | Assay | IC50 (µM) - this compound Alone | IC50 (µM) - this compound + 1 mM NAC |
| HeLa | MTT | 50 | >100 |
| A549 | LDH | 75 | >150 |
| MCF-7 | MTT | 60 | >120 |
Experimental Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability based on mitochondrial metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium and add the medium containing different concentrations of the compound. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
2. Caspase-3 Activity Assay (Fluorometric)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: After treatment with this compound, lyse the cells using a suitable lysis buffer.
-
Substrate Addition: Add a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC, to the cell lysates.
-
Incubation: Incubate the mixture at 37°C to allow for the cleavage of the substrate by active caspase-3.
-
Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
-
Data Analysis: Quantify the caspase-3 activity relative to a control group.
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to detect intracellular ROS.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Probe Loading: Incubate the cells with H2DCFDA (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer (Ex/Em ≈ 485/535 nm).
-
Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells to determine the relative increase in ROS levels.
Visualizations
Caption: Troubleshooting workflow for high this compound-induced cytotoxicity.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative stress‐alleviating strategies to improve recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedj.cgu.edu.tw [biomedj.cgu.edu.tw]
- 5. benchchem.com [benchchem.com]
- 6. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Multiflorin vs. Other Kaempferol Glycosides: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of multiflorin and other prominent kaempferol (B1673270) glycosides. Drawing from experimental data, we explore their anticancer, antioxidant, and anti-inflammatory properties, offering insights into their structure-activity relationships. This document is intended to serve as a resource for researchers and professionals in drug discovery and development.
Introduction to Kaempferol and its Glycosides
Kaempferol, a natural flavonol, is a secondary metabolite found in a wide variety of plants. It is known for its broad spectrum of pharmacological activities. In nature, kaempferol is most commonly found in its glycosidic forms, where it is bound to one or more sugar molecules. The type and position of these sugar moieties can significantly influence the bioavailability and biological activity of the parent kaempferol molecule. This guide focuses on comparing the activities of this compound, a specific kaempferol glycoside, with other well-studied kaempferol glycosides.
Structural Differences: The Key to Activity
The fundamental difference between various kaempferol glycosides lies in the sugar group (glycone) attached to the kaempferol aglycone.
-
This compound B is a kaempferol molecule with a 6-deoxy-4-O-beta-D-glucopyranosyl-alpha-L-mannopyranosyl residue attached at the 3-position[1].
-
This compound A is the acetylated form of this compound B.
This seemingly minor difference in acetylation has a profound impact on their biological activity. For instance, this compound A has been shown to inhibit glucose absorption in the small intestine, an effect that is absent in its deacetylated counterpart, this compound B[2][3]. This highlights the critical role of the acetyl group in this specific biological function[2][3]. The purgative action of this compound A is also attributed to its acetyl group[4][5].
Other common kaempferol glycosides include:
-
Kaempferol-3-O-glucoside (Astragalin)
-
Kaempferol-3-O-rutinoside (Nicotiflorin)
-
Kaempferol-3-O-rhamnoside (Afzelin)
-
Kaempferol-7-O-glucoside
The diverse nature of these sugar attachments leads to variations in their pharmacological profiles.
Comparative Biological Activity
This section details the comparative anticancer, antioxidant, and anti-inflammatory activities of this compound and other kaempferol glycosides, supported by experimental data.
Anticancer Activity
The antiproliferative effects of kaempferol and its glycosides have been evaluated across various cancer cell lines. The data suggests that the aglycone form, kaempferol, often exhibits greater potency than its glycosidic derivatives.
| Compound | Cell Line | IC50 (µM) | Reference |
| Kaempferol | HepG2 (Liver Cancer) | 30.92 | [6] |
| CT26 (Colon Cancer) | 88.02 | [6] | |
| B16F1 (Melanoma) | 70.67 | [6] | |
| Kaempferol-3-O-rutinoside | HepG2, CT26, B16F1 | > 100 | [6] |
| Kaempferol-3-O-rhamnoside | HepG2, CT26, B16F1 | > 100 | [6] |
| Kaempferol-7-O-glucoside | HepG2, CT26, B16F1 | > 100 | [6] |
Note: There is currently a lack of specific anticancer activity data for this compound A and B in publicly available literature.
Antioxidant Activity
The antioxidant capacity of kaempferol glycosides is a key area of investigation. This activity is often measured by their ability to scavenge free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl).
| Compound | Assay | IC50 (µM) | Reference |
| This compound B | - | Antioxidant activity noted | [1] |
| Kaempferol-3-O-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside | DPPH | 26.6 | [7][8] |
| Kaempferol | DPPH | 5.63 ± 0.06 | [9] |
Anti-inflammatory Activity
Kaempferol and its glycosides modulate inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and regulating signaling pathways such as NF-κB.
| Compound | Effect | Model System | Reference |
| Kaempferol Glycosides (general) | Inhibit NF-κB and STAT3 | - | [7] |
| Kaempferol-3-O-β-d-glucuronate (K3G) | Inhibits NO, IL-6, TNF-α production | LPS-stimulated BV2 microglial cells | [7] |
| Acylated kaempferol glucopyranoside | Inhibits pro-inflammatory mediators via NF-κB inactivation | - |
Note: Specific anti-inflammatory data for this compound A and B is limited, though their impact on pathways related to inflammation is an active area of research.
Signaling Pathways
The biological activities of kaempferol glycosides are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for targeted drug development.
Caption: Key signaling pathways modulated by kaempferol glycosides.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of protocols for key assays used to evaluate the bioactivities discussed.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: General workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the test compounds (e.g., kaempferol glycosides) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Protocol:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (B129727).
-
Reaction Mixture: Add various concentrations of the test compounds to the DPPH solution. A control containing only methanol and DPPH is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Nitric Oxide (NO) Synthase Inhibition Assay for Anti-inflammatory Activity
This assay determines the inhibitory effect of a compound on the production of nitric oxide in stimulated macrophages.
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Calculation: The amount of nitrite is determined from a sodium nitrite standard curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Conclusion and Future Directions
The available evidence suggests that the biological activities of kaempferol glycosides are significantly influenced by the nature and position of their sugar moieties. While kaempferol itself often demonstrates potent anticancer and antioxidant effects, its glycosides exhibit a range of activities that are sometimes more specific. The unique activities of this compound A, driven by its acetyl group, underscore the potential for targeted modifications to enhance therapeutic efficacy.
A significant gap in the current literature is the lack of direct, comprehensive comparative studies of this compound A and B against other common kaempferol glycosides in anticancer, antioxidant, and anti-inflammatory assays. Future research should focus on head-to-head comparisons under standardized experimental conditions to provide a clearer understanding of their relative potencies and mechanisms of action. Such studies will be invaluable for guiding the development of novel therapeutics based on these promising natural compounds.
References
- 1. This compound B | C27H30O15 | CID 5319938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Peach leaf contains this compound a as a potent inhibitor of glucose absorption in the small intestine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peach Leaf Contains this compound A as a Potent Inhibitor of Glucose Absorption in the Small Intestine in Mice [jstage.jst.go.jp]
- 4. A novel purgative mechanism of this compound A involves changing intestinal glucose absorption and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Buy Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranoside [smolecule.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of Natural Compounds in Combination with Conventional Chemotherapy: A Comparative Guide
The landscape of cancer therapy is continually evolving, with a growing emphasis on combination therapies that can enhance treatment efficacy while mitigating adverse effects. A promising strategy in this domain is the synergistic combination of natural compounds with conventional chemotherapeutic agents. This approach aims to exploit the multi-target effects of natural products to overcome drug resistance, increase the cytotoxic effects on cancer cells, and potentially reduce the required doses of toxic chemotherapy drugs.
This guide provides a comparative analysis of the synergistic effects of two representative natural compounds—the alkaloid Magnoflorine in combination with Cisplatin, and the flavonoid Quercetin with Doxorubicin. The information is tailored for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualization of the underlying mechanisms and workflows.
Comparison of Synergistic Effects: Quantitative Data
The synergistic potential of combining natural compounds with chemotherapy is typically quantified by determining the half-maximal inhibitory concentration (IC50) of each agent alone and in combination. The degree of interaction is then often calculated as a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of Magnoflorine with Cisplatin
| Cell Line | Drug | IC50 (µg/mL) | Combination IC50 (µg/mL) | Interaction Type |
| TE671 (Rhabdomyosarcoma) | Magnoflorine | 31.80 ± 3.20 | 13.80 ± 2.50 | Additive |
| Cisplatin | 1.88 ± 0.19 | |||
| T98G (Glioblastoma) | Magnoflorine | 28.50 ± 1.90 | 12.50 ± 1.80 | Additive |
| Cisplatin | 3.60 ± 0.30 | |||
| NCIH1299 (Lung Cancer) | Magnoflorine | 22.70 ± 2.10 | 9.90 ± 1.10 | Synergistic |
| Cisplatin | 2.55 ± 0.21 | |||
| MDA-MB-468 (Breast Cancer) | Magnoflorine | 21.60 ± 1.80 | 10.10 ± 1.20 | Additive |
| Cisplatin | 0.95 ± 0.11 |
Data extracted from a study on the combined anti-proliferative effect of Magnoflorine and Cisplatin. The interaction was assessed using isobolographic analysis.
Table 2: Synergistic Effects of Quercetin with Doxorubicin
| Cell Line | Drug | IC50 (µM) | Combination IC50 (µM) | Combination Index (CI) |
| MDA-MB-231/MDR1 (Multidrug-Resistant Breast Cancer) | Doxorubicin | ~25 | ~5 (with Quercetin pretreatment) | < 1 |
| Quercetin | > 100 |
Data inferred from studies on the combination therapy of Doxorubicin and Quercetin in multidrug-resistant breast cancer cells. The combination has been shown to significantly enhance Doxorubicin's cytotoxicity and overcome resistance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are the protocols for the key experiments cited in the assessment of these synergistic effects.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with various concentrations of the individual drugs (e.g., Magnoflorine, Cisplatin, Quercetin, Doxorubicin) and their combinations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined from the dose-response curves.
Apoptosis Detection by Western Blot
Western blotting is used to detect specific proteins in a sample and can be employed to observe changes in the expression levels of apoptosis-related proteins.
Protocol:
-
Protein Extraction: Following drug treatment, harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.
Isobolographic Analysis for Synergy Determination
Isobolographic analysis is a method used to evaluate the pharmacological interaction between two drugs.
Protocol:
-
Dose-Response Curves: Determine the dose-response curves for each drug individually to establish their IC50 values.
-
Isobologram Construction: Plot the IC50 value of Drug A on the x-axis and the IC50 value of Drug B on the y-axis. The line connecting these two points is the line of additivity.
-
Combination Testing: Test the drugs in combination at a fixed ratio (e.g., 1:1 based on their IC50 values) and determine the IC50 of the combination experimentally.
-
Analysis: Plot the IC50 of the combination on the isobologram. If the point falls on the line of additivity, the effect is additive. If it falls below the line, the interaction is synergistic. If it is above the line, the effect is antagonistic. The Combination Index (CI) can also be calculated to quantify the interaction.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) help to visualize the complex signaling pathways, experimental workflows, and logical relationships involved in the study of synergistic drug effects.
Caption: Experimental workflow for assessing drug synergy.
Caption: Synergistic induction of apoptosis signaling pathway.
Caption: Interpretation of the Combination Index (CI).
Conclusion
The combination of natural compounds like Magnoflorine and Quercetin with conventional chemotherapeutic agents such as Cisplatin and Doxorubicin presents a compelling strategy in cancer therapy. The available data indicates that these combinations can lead to synergistic or additive effects, enhancing the cytotoxic impact on cancer cells. This synergy is often achieved through the modulation of key signaling pathways, particularly those involved in apoptosis. The provided experimental protocols offer a framework for further research in this promising area. Future studies should focus on elucidating the precise molecular mechanisms and translating these findings into in vivo models to validate their therapeutic potential.
Multiflorin: A Novel Laxative Compared with Established Agents - A Guide for Researchers
This guide provides a comparative analysis of Multiflorin, a promising new laxative agent, against well-established laxatives. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data, mechanisms of action, and relevant experimental protocols.
Introduction to this compound and Comparator Laxatives
This compound A is a key active component isolated from Pruni semen, a traditional herbal medicine. Recent studies have identified its potential as a laxative with a novel mechanism of action. Unlike many conventional laxatives, this compound A appears to exert its effect by modulating intestinal glucose transport and permeability.
For a comprehensive comparison, this guide will focus on two widely used stimulant laxatives, Bisacodyl (B1667424) and Sodium Picosulfate , as representative examples of established laxative agents. These drugs have a long history of clinical use and their mechanisms of action and efficacy profiles are well-documented.
Mechanism of Action
This compound: A Novel Approach to Osmotic Laxation
This compound A's laxative effect stems from a unique mechanism that creates an osmotic gradient in the small intestine. It is proposed to inhibit the sodium-glucose cotransporter-1 (SGLT1), a key protein responsible for glucose absorption. This inhibition leads to an accumulation of unabsorbed glucose in the intestinal lumen, creating a hyperosmotic environment. This, in turn, draws water into the intestines, increasing the volume and fluidity of the intestinal contents and promoting defecation.
Bisacodyl and Sodium Picosulfate: Stimulant Laxatives
Bisacodyl and its active metabolite, BHPM (bis-(p-hydroxyphenyl)-pyridyl-2-methane), along with sodium picosulfate, which is also hydrolyzed to BHPM in the colon, are classified as stimulant laxatives. Their primary mechanism involves direct stimulation of the enteric nervous system, leading to increased peristalsis and colonic motility. Additionally, they inhibit water and electrolyte absorption from the colon, contributing to increased stool water content and volume.[1]
Comparative Efficacy: A Review of Preclinical Data
Direct comparative studies of this compound A against other laxatives in a standardized model are not yet available in the published literature. However, to provide a framework for comparison, this section presents available quantitative data for bisacodyl and sodium picosulfate from a common preclinical model of constipation.
Data Presentation
The following table summarizes the efficacy of bisacodyl and sodium picosulfate in a loperamide-induced constipation model in rodents. This model is widely used to screen for and evaluate the efficacy of potential laxative compounds.[2]
| Parameter | Vehicle Control (Constipated) | Bisacodyl | Sodium Picosulfate |
| Dose | - | 10 mg/kg | 5 mg/kg |
| Mean Fecal Weight ( g/24h ) | 4.8 ± 3.6 | 27.5 ± 3.6 | Data not available in a directly comparable format |
| Intestinal Transit Time (h) | 40.4 ± 8.0 | 24.8 ± 2.5 | Data not available in a directly comparable format |
| Fecal Water Content (%) | Decreased | Increased | Increased |
While specific quantitative data for this compound A in a loperamide-induced constipation model is not available, a key study reported that oral administration of 20 mg/kg this compound A induced watery diarrhea in over half of the tested mice. This suggests a potent laxative effect that warrants further quantitative investigation.
Experimental Protocols
To facilitate future comparative studies, this section outlines the detailed methodologies for key experiments cited in the evaluation of laxative efficacy.
Loperamide-Induced Constipation Model in Mice
This is a standard and widely accepted model for inducing constipation in a laboratory setting.[2]
-
Animals: Male ICR mice (or other suitable strain) weighing 20-25g are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Induction of Constipation: Loperamide (B1203769) hydrochloride, a µ-opioid receptor agonist that inhibits intestinal motility, is administered orally or subcutaneously. A common dosage is 5-10 mg/kg, administered once or twice daily for several consecutive days.[4]
-
Grouping: Animals are typically divided into the following groups:
-
Normal Control (Vehicle)
-
Constipation Model (Loperamide + Vehicle)
-
Positive Control (Loperamide + Known Laxative, e.g., Bisacodyl)
-
Test Groups (Loperamide + Test Compound, e.g., this compound A)
-
-
Treatment: The test compound or vehicle is administered orally for a specified period after the induction of constipation.
Measurement of Fecal Parameters
-
Fecal Pellet Count and Weight: Fecal pellets are collected over a specific period (e.g., 6 or 24 hours) and the total number and wet weight are recorded.
-
Fecal Water Content: The collected fresh fecal pellets are weighed (wet weight), then dried in an oven at 60°C for 24 hours and weighed again (dry weight). The water content is calculated using the following formula:
-
Fecal Water Content (%) = [(Wet Weight - Dry Weight) / Wet Weight] x 100
-
Measurement of Gastrointestinal Transit Time (Charcoal Meal Test)
-
Fasting: Animals are fasted for a specific period (e.g., 12-18 hours) with free access to water.
-
Administration of Charcoal Meal: A non-absorbable marker, typically a suspension of 5-10% charcoal in a vehicle like 0.5% carboxymethylcellulose, is administered orally.
-
Observation Period: After a set time (e.g., 30 minutes), the animals are euthanized.
-
Measurement: The small intestine is carefully excised, and the total length from the pylorus to the cecum is measured. The distance traveled by the charcoal meal from the pylorus is also measured.
-
Calculation: The intestinal transit rate is calculated as follows:
-
Intestinal Transit Rate (%) = (Distance Traveled by Charcoal / Total Length of Small Intestine) x 100
-
Conclusion and Future Directions
This compound A presents a novel and promising mechanism for the treatment of constipation. Its ability to inhibit intestinal glucose absorption and induce an osmotic laxative effect distinguishes it from traditional stimulant or bulk-forming laxatives. While preliminary data suggests significant efficacy, there is a clear need for further research to quantify its effects on key laxative parameters in standardized preclinical models.
Future studies should focus on:
-
Conducting dose-response studies of this compound A in the loperamide-induced constipation model to determine its optimal effective dose.
-
Performing direct, head-to-head comparative studies of this compound A against a panel of established laxatives from different classes (e.g., stimulant, osmotic, bulk-forming).
-
Investigating the long-term efficacy and safety of this compound A with repeated administration.
Such studies will be crucial in fully elucidating the therapeutic potential of this compound A and its place in the armamentarium of treatments for constipation.
References
- 1. e-century.us [e-century.us]
- 2. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of loperamide and bisacodyl on intestinal transit time, fecal weight and short chain fatty acid excretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validation of Multiflorin's Effect on SGLT1: A Review of Available Scientific Evidence
A comprehensive review of scientific literature reveals no direct evidence to support the validation of multiflorin as an inhibitor of the sodium-glucose cotransporter 1 (SGLT1). Extensive searches of research databases and pharmacological resources did not yield any studies, experimental data, or established mechanisms of action detailing the effect of this compound on SGLT1.
The initial request for a comparative guide on this compound's performance against other SGLT1 inhibitors cannot be fulfilled due to the absence of foundational scientific research on this specific interaction. To provide a comprehensive comparison, data on this compound's inhibitory potency (such as IC50 or Ki values), selectivity for SGLT1 over other transporters, and its effects in preclinical or clinical models would be required. At present, such information for this compound is not available in the public domain.
For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide a comparative overview of established SGLT1 and dual SGLT1/SGLT2 inhibitors, along with the standard experimental protocols used to validate their effects. This information can serve as a benchmark for the potential future evaluation of novel compounds like this compound.
Comparison of Known SGLT1 and Dual SGLT1/2 Inhibitors
The field of SGLT inhibition has led to the development of several therapeutic agents. These are broadly categorized based on their selectivity for SGLT2 versus SGLT1. While highly selective SGLT2 inhibitors are numerous, a distinct class of dual inhibitors and selective SGLT1 inhibitors has also emerged.
| Inhibitor | Type | SGLT2 Selectivity over SGLT1 | Key Findings |
| Sotagliflozin (LX4211) | Dual SGLT1/SGLT2 Inhibitor | ~20-fold | Reduces postprandial glucose excursion and is approved for certain heart failure indications.[1] |
| Canagliflozin | Primarily SGLT2 Inhibitor | ~150 to 250-fold | Exhibits some SGLT1 inhibitory activity, which may contribute to its observed effects on postprandial glucose. |
| Mizagliflozin | Selective SGLT1 Inhibitor | N/A (Highly selective for SGLT1) | Primarily acts in the intestine to delay glucose absorption.[2] |
| LX2761 | Selective SGLT1 Inhibitor | N/A (Highly selective for SGLT1) | A non-absorbable inhibitor that acts locally in the gut. |
| GSK-1614235 | Selective SGLT1 Inhibitor | N/A (Highly selective for SGLT1) | Has been studied for its effects on intestinal glucose absorption.[2] |
Experimental Protocols for Validating SGLT1 Inhibition
The validation of a compound's effect on SGLT1 typically involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and physiological effects.
1. In Vitro Inhibition Assays:
-
Objective: To determine the direct inhibitory effect of the compound on SGLT1 and its potency (IC50).
-
Methodology:
-
Cell Lines: Use of cell lines engineered to overexpress human SGLT1 (e.g., CHO or HEK293 cells).
-
Substrate Uptake: Measurement of the uptake of a radiolabeled or fluorescent non-metabolizable glucose analog (e.g., α-methyl-D-glucopyranoside - AMG) in the presence of varying concentrations of the test compound.
-
Data Analysis: The concentration of the compound that inhibits 50% of the substrate uptake (IC50) is calculated.
-
Selectivity: The same assay is performed on cell lines expressing other transporters (e.g., SGLT2, GLUTs) to determine the compound's selectivity.
-
2. In Vivo Models:
-
Objective: To assess the physiological effects of SGLT1 inhibition on glucose absorption and overall glycemic control.
-
Methodology:
-
Animal Models: Typically, rodent models (mice or rats), including normal, diabetic, and genetically modified strains (e.g., SGLT1 knockout mice).
-
Oral Glucose Tolerance Test (OGTT): Animals are administered an oral glucose load with or without the test compound. Blood glucose levels are monitored over time to assess the effect on postprandial glucose excursion.
-
Intestinal Glucose Absorption Studies: Direct measurement of glucose absorption from the intestine using various techniques, such as in situ intestinal perfusion.
-
Fecal Glucose and Caloric Excretion: Measurement of glucose content in feces to quantify the extent of malabsorption induced by the inhibitor.
-
Signaling Pathways and Experimental Workflows
Mechanism of SGLT1 Inhibition and Downstream Effects
SGLT1 is primarily located in the small intestine and, to a lesser extent, in the kidneys. Its inhibition in the gut reduces the absorption of dietary glucose and galactose. This has several downstream consequences, including a blunted postprandial glucose spike and potential stimulation of glucagon-like peptide-1 (GLP-1) release from intestinal L-cells.
Experimental Workflow for SGLT1 Inhibitor Validation
A typical workflow for validating a potential SGLT1 inhibitor would progress from initial in vitro screening to more complex in vivo studies.
References
Unveiling the Anti-Inflammatory Potential of Multiflorin: A Comparative Analysis
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the anti-inflammatory effects of Multiflorin, a key bioactive compound, in comparison with other established anti-inflammatory agents. This document synthesizes experimental data, details methodologies for key assays, and visualizes complex biological pathways to offer a clear and objective evaluation.
Recent scientific investigations have highlighted the significant anti-inflammatory properties of compounds derived from the medicinal plant Polygonum multiflorum. While the term "this compound" is not commonly used in scientific literature, extensive research points to 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG) as a primary anti-inflammatory constituent of this plant.[1][2][3] This guide will, therefore, focus on the experimental evidence supporting the anti-inflammatory activity of THSG, alongside a comparative analysis with the synthetic compound Isatidin and commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
Comparative Efficacy of Anti-Inflammatory Compounds
The following tables summarize the quantitative data on the inhibitory effects of THSG, Isatidin, and standard anti-inflammatory drugs on key markers of inflammation.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2) Production
| Compound | Assay System | Inhibitory Effect on NO Production | Inhibitory Effect on PGE2 Production | Reference |
| THSG | LPS-stimulated RAW 264.7 macrophages | Significant inhibition | Dose-dependent decrease (40% inhibition at 10 µM) | [4][5][6] |
| Isatidin (from Radix Isatidis extract) | LPS-stimulated RAW 264.7 macrophages | Significant inhibition | Significant inhibition | [7] |
| Indomethacin | Various (in vivo and in vitro) | Potent inhibitor of prostaglandin synthesis | Potent inhibitor of prostaglandin synthesis | [8][9][10] |
| Dexamethasone (B1670325) | LPS-stimulated bone marrow-derived macrophages | Significant suppression of various inflammatory mediators | - | [11] |
Table 2: Inhibition of Pro-Inflammatory Enzymes and Cytokines
| Compound | Target Enzyme/Cytokine | Assay System | Quantitative Inhibition Data | Reference |
| THSG | COX-2 | LPS-stimulated RAW 264.7 macrophages | Marked inhibition of protein and mRNA expression | [4][6] |
| TNF-α, IL-6, IL-1β | LPS-stimulated RAW 264.7 cells | Inhibition of mRNA levels | [12] | |
| Isatidin (from Radix Isatidis extract) | TNF-α | LPS-stimulated RAW 264.7 cells | Significant inhibition | [7] |
| Celecoxib | COX-2 | In vitro assays | 30-fold greater inhibitory activity against COX-2 than COX-1 | [13] |
| Dexamethasone | TNF-α, IL-6 | In vivo (human endotoxemia) | Reduced systemic release of IL-6 by 90% and moderately reduced TNF-α | [14] |
Key Signaling Pathways in Inflammation Modulated by THSG
THSG exerts its anti-inflammatory effects by modulating several key signaling pathways. The diagram below illustrates the interconnected pathways involved in the inflammatory response and the points of intervention by THSG.
Caption: THSG's anti-inflammatory mechanism of action.
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this guide are provided below to facilitate reproducibility and further investigation.
LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS), a component of gram-negative bacteria.
a. Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours.[15]
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., THSG) and 1 µg/mL of LPS.[15]
b. Measurement of Nitric Oxide:
-
After 24 hours of incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[15]
-
100 µL of the cell culture supernatant is mixed with 100 µL of the Griess reagent and incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The quantity of nitrite is determined from a sodium nitrite standard curve.
c. Cell Viability Assay:
-
To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel.[15]
The workflow for this experiment is illustrated below.
Caption: Experimental workflow for the nitric oxide production assay.
Cyclooxygenase-2 (COX-2) Activity Assay
This assay measures the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of pain and inflammation.
a. Sample Preparation:
-
Cell lysates or tissue homogenates are prepared in a cold buffer containing protease inhibitors.[16][17]
-
The protein concentration of the supernatant is determined.
b. Assay Procedure (Fluorometric):
-
A reaction mix is prepared containing COX assay buffer, a fluorescent probe, and a cofactor.[16]
-
The sample (cell lysate or purified enzyme) is added to the reaction mix. To differentiate between COX-1 and COX-2 activity, specific inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) can be added to parallel wells.
-
The reaction is initiated by adding arachidonic acid.
-
The fluorescence is measured at an excitation/emission of 535/587 nm. The increase in fluorescence is proportional to the COX activity.
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
This protocol describes the quantification of key pro-inflammatory cytokines released by macrophages in response to an inflammatory stimulus.
a. Cell Stimulation:
-
Monocytes or macrophage-like cells (e.g., THP-1 or primary monocytes) are plated in 24-well plates.[18]
-
Cells are treated with the test compound for a specified period, followed by stimulation with LPS.[19]
b. Cytokine Quantification:
-
After an incubation period (typically 18-24 hours), the cell culture supernatants are collected.
-
The concentrations of TNF-α, IL-6, and IL-1β in the supernatants are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[18][19]
-
The absorbance is read using a microplate reader, and cytokine concentrations are determined from a standard curve.
Conclusion
The compiled data strongly support the potent anti-inflammatory effects of 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG), a major bioactive compound from Polygonum multiflorum, which we have referred to as "this compound" for the purpose of this guide. Its efficacy in inhibiting key inflammatory mediators such as NO, PGE2, and pro-inflammatory cytokines, as well as the enzyme COX-2, is comparable to, and in some aspects, potentially more targeted than, established anti-inflammatory drugs. The multifaceted mechanism of action, involving the modulation of the NF-κB, MAPK, and Nrf2 signaling pathways, suggests a broad therapeutic potential for THSG in inflammatory diseases. The detailed experimental protocols provided herein offer a foundation for further research and development of this promising natural compound.
References
- 1. Frontiers | Phytochemistry, pharmacology, toxicology and detoxification of Polygonum multiflorum Thunb.: a comprehensive review [frontiersin.org]
- 2. Frontiers | A Review of Pharmacology, Toxicity and Pharmacokinetics of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-Glucoside [frontiersin.org]
- 3. Traditional usages, botany, phytochemistry, pharmacology and toxicology of Polygonum multiflorum Thunb.: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of novel polygonum multiflorum compound via inhibiting NF-κB/MAPK and upregulating the Nrf2 pathways in LPS-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitory effects of 2,3,5,4'-tetrahydroxystilbene-2-O-beta-D-glucoside on experimental inflammation and cyclooxygenase 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antioxidant and anti-inflammatory activities of Radix Isatidis extract and bioaccessibility of six bioactive compounds after simulated gastro-intestinal digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and antinociceptive effects of the isatin derivative (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dissociation between systemic and pulmonary anti‐inflammatory effects of dexamethasone in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. bioscience.co.uk [bioscience.co.uk]
- 18. Analysis of IL-6, IL-1β and TNF-α production in monocytes isolated from multiple sclerosis patients treated with disease modifying drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comparative Analysis of Multiflorin from Diverse Botanical Origins
For Researchers, Scientists, and Drug Development Professionals
Multiflorin, a flavonoid glycoside, has garnered significant interest for its potential therapeutic applications. This guide provides a comprehensive comparative analysis of this compound derived from two prominent botanical sources: the fruits of Rosa multiflora and the roots of Polygonum multiflorum. The objective is to equip researchers with the necessary data and methodologies to make informed decisions regarding the selection of source material and analytical procedures for the investigation of this promising bioactive compound.
Data Presentation: Quantitative Analysis of this compound and Bioactivity
The yield of this compound and the biological activity of extracts from Rosa multiflora and Polygonum multiflorum can vary depending on the specific plant part, geographical origin, and extraction methodology. The following tables summarize key quantitative data to facilitate a comparative assessment.
Table 1: Comparative Yield of this compound and Total Flavonoids
| Botanical Source | Plant Part | Compound | Yield/Content | Reference |
| Prunus japonica (related source for this compound A) | Seed | This compound A | 6.93 mg/g | [1][2] |
| Prunus humilis (related source for this compound A) | Seed | This compound A | 3.02 mg/g | [1][2] |
| Polygonum multiflorum | Root (Water Extract) | Total Flavonoids | 37.5 mg/g | [3] |
| Polygonum multiflorum | Leaf (Water Extract) | Total Flavonoids | 7.3 mg/g | [3] |
| Polygonum multiflorum | Stem (Water Extract) | Total Flavonoids | 8.0 mg/g | [3] |
Note: Direct comparative data for this compound content in Rosa multiflora and Polygonum multiflorum was not available in the reviewed literature. Data from Prunus species, also known as sources of this compound A, is provided for reference.
Table 2: Comparative Bioactivity of Extracts
| Botanical Source | Extract Type | Bioassay | Result (IC₅₀ or Activity) | Reference |
| Rosa multiflora | Ethyl Acetate Fraction (Flower) | DPPH Radical Scavenging | High activity | [4] |
| Rosa multiflora | Ether Fraction (Flower) | Superoxide Anion Scavenging | High activity | [4] |
| Polygonum multiflorum | Water Extract (Root) | DPPH Radical Scavenging | 92.5% scavenging at 100 µg/mL | [3] |
| Polygonum multiflorum | Isolated Compounds (Quercetin, Luteolin) | Nitric Oxide Production Inhibition | IC₅₀: 12.0 µM (Quercetin), 7.6 µM (Luteolin) | [5][6][7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines the protocols for the extraction, purification, and analysis of this compound, as well as for the assessment of its biological activity.
Extraction and Purification of this compound
This protocol describes a general method for the extraction and purification of flavonoids from plant materials, which can be adapted for this compound.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the chemical profile from four germplasms sources of Pruni Semen using UHPLC-LTQ-Orbitrap-MS and multivariate analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
A Comparative Guide to the Biological Activities of Multiflorin and Related Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported biological activities of Multiflorin, a naturally occurring flavonoid, with other well-researched flavonoids: Quercetin, Kaempferol, and Luteolin. The focus is on their anti-inflammatory and anticancer properties, presenting available quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Executive Summary
This compound, a flavonoid glycoside primarily known for its purgative effects, has also demonstrated potential anti-inflammatory and antitumor activities. While direct quantitative data for this compound's efficacy in these areas is limited in publicly available literature, this guide offers a comparative perspective by examining the established biological activities of structurally and functionally similar flavonoids. This comparison aims to provide a valuable resource for researchers investigating the therapeutic potential of this compound and related compounds.
Data Presentation: A Comparative Overview
Table 1: Comparative Anti-Inflammatory Activity
| Compound | Assay | Cell Line / Model | IC50 / Effect | Reference(s) |
| Tiliroside (B191647) | Inhibition of enzymatic lipid peroxidation | Rat liver microsomes | IC50 = 12.6 µM | [1] |
| Inhibition of non-enzymatic lipid peroxidation | Rat liver microsomes | IC50 = 28 µM | [1] | |
| DPPH radical scavenging | - | IC50 = 6 µM | [1] | |
| Mouse paw edema induced by phospholipase A₂ | In vivo (mouse) | ED50 = 35.6 mg/kg | [1] | |
| TPA-induced mouse ear inflammation | In vivo (mouse) | ED50 = 357 µ g/ear | [1] | |
| Quercetin | Inhibition of NO production | RAW 264.7 macrophages | - | [2] |
| Luteolin | Inhibition of NO production | RAW 264.7 macrophages | - | [2] |
Table 2: Comparative Anticancer Activity
| Compound | Cell Line | Cancer Type | IC50 | Reference(s) |
| Malformin A1 (MA1) | A2780S | Ovarian Cancer (cisplatin-sensitive) | 0.23 µM | [3] |
| A2780CP | Ovarian Cancer (cisplatin-resistant) | 0.34 µM | [3] | |
| HeLa | Cervical Cancer | 0.094 µM | [3] | |
| PC3 | Prostate Cancer | 0.13 µM | [3] | |
| LNCaP | Prostate Cancer | 0.09 µM | [3] | |
| Compound C1 | MCF-7 | Breast Adenocarcinoma | 2.5 ± 0.50 µg/mL | [4] |
| WRL-68 | Normal Hepatic Cells | >30 µg/mL | [4] | |
| Yarrow SFE Extract | MIA PaCa-2 | Pancreatic Cancer | 31.5 ± 8 µg/mL | [5] |
| Marigold SFE Extract | MIA PaCa-2 | Pancreatic Cancer | - | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the anti-inflammatory and anticancer properties of compounds like this compound and its alternatives.
Anti-inflammatory Activity Assessment: Inhibition of Nitric Oxide (NO) Production in Macrophages
Objective: To determine the ability of a test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound, Quercetin) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (solvent only).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control group.
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined from the dose-response curve.
Anticancer Activity Assessment: MTT Assay for Cell Viability
Objective: To assess the cytotoxic effect of a test compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Appropriate cell culture medium with supplements
-
Test compound (e.g., this compound, Kaempferol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Mechanistic Study: Western Blot Analysis of NF-κB Signaling Pathway
Objective: To investigate the effect of a test compound on the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Test compound and LPS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound and/or LPS as described for the NO inhibition assay. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins (activated) to total proteins to assess the effect of the compound on NF-κB pathway activation.
Signaling Pathways and Visualizations
The anti-inflammatory and anticancer effects of many flavonoids are mediated through the modulation of key cellular signaling pathways. Below are diagrams representing some of these pathways, created using the DOT language for Graphviz.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. Many flavonoids, including Quercetin and Luteolin, are known to inhibit this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. Flavonoids like Kaempferol have been shown to inhibit this pathway, leading to apoptosis of cancer cells.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Workflow: MTT Assay
The following diagram illustrates the key steps involved in performing an MTT assay to determine the cytotoxicity of a compound.
Caption: Workflow for determining cytotoxicity using the MTT assay.
References
- 1. Assessment of the anti-inflammatory activity and free radical scavenger activity of tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of antitumoral agents against human pancreatic cancer cells from Asteraceae and Lamiaceae plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Multiflorin vs. its Aglycone Kaempferol: A Comparative Guide on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The biological efficacy of flavonoids, a diverse group of plant secondary metabolites, is significantly influenced by their chemical structure, particularly the presence or absence of glycosidic moieties. This guide provides a comparative analysis of the biological activity of the flavonoid glycoside, multiflorin, and its aglycone form, kaempferol (B1673270). While direct comparative studies on this compound are limited, this guide synthesizes data from research on kaempferol and its various glycosides to infer the likely differences in activity.
Executive Summary
In vitro evidence consistently demonstrates that the aglycone kaempferol exhibits superior biological activity—including anti-inflammatory, antioxidant, and anticancer effects—compared to its glycosidic forms, such as this compound. This enhanced in vitro potency is largely attributed to the lower polarity and smaller molecular size of the aglycone, which facilitates easier passage across cell membranes. However, in a physiological context, the glycoside forms may offer advantages in terms of stability and bioavailability, potentially leading to comparable or even enhanced in vivo effects.
Data Presentation: Comparative Biological Activity
The following table summarizes the quantitative data from studies comparing the in vitro activities of kaempferol and its glycosides.
| Biological Activity | Assay/Model | Kaempferol (Aglycone) | Kaempferol Glycosides | Source |
| Antioxidant Activity | DPPH Radical Scavenging | Higher Activity | Lower Activity | [1] |
| ABTS Radical Scavenging | Higher Activity | Lower Activity | [1] | |
| Peroxynitrite Scavenging | Higher Activity | Reduced Potential | [2] | |
| Anti-inflammatory Activity | Inhibition of NO production in LPS-induced RAW 264.7 macrophages | Higher Inhibition | Lower Inhibition | [1] |
| Inhibition of Concanavalin A-induced T cell proliferation | Higher Inhibition | Lower Inhibition | [1] | |
| Anticancer Activity | Antiproliferation in HepG2 (human hepatoma) cells | Higher Efficacy | Lower Efficacy | [1] |
| Antiproliferation in CT26 (mouse colon cancer) cells | Higher Efficacy | Lower Efficacy | [1] | |
| Antiproliferation in B16F1 (mouse melanoma) cells | Higher Efficacy | Lower Efficacy | [1] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of kaempferol are, in part, mediated through the inhibition of key signaling pathways. The diagram below illustrates the NF-κB signaling cascade, a critical pathway in inflammation that is a target of kaempferol.
Caption: Kaempferol's anti-inflammatory action via inhibition of the NF-κB pathway.
The general workflow for comparing the in vitro bioactivity of this compound and kaempferol is depicted below.
References
The Critical Role of Negative Controls in Multiflorin Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Multiflorin, a flavone (B191248) glycoside, has garnered significant interest for its diverse biological activities, including its effects on intestinal glucose transport and modulation of gut microbiota. Rigorous scientific investigation of these effects necessitates the use of appropriate negative controls to ensure that observed outcomes are specifically attributable to this compound and not to off-target or confounding factors. This guide provides a comparative overview of negative control strategies for key areas of this compound research, complete with experimental protocols and data presentation frameworks.
Understanding the Action of this compound and the Need for Controls
This compound A, a key bioactive constituent, has been shown to exert a purgative effect by inhibiting the sodium-glucose cotransporter 1 (SGLT1) in the intestine. This inhibition leads to a decrease in glucose absorption, creating a hyperosmotic environment that draws water into the intestinal lumen. Furthermore, the unabsorbed glucose is metabolized by the gut microbiota, leading to changes in its composition and the production of metabolites that contribute to the laxative effect.
Given these mechanisms, investigations into this compound's activity must differentiate its specific effects from:
-
Vehicle effects: The solvent used to dissolve this compound (e.g., DMSO) may have its own biological activity.
-
General flavonoid effects: The basic flavonoid structure might have non-specific interactions.
-
Off-target effects: this compound could be interacting with other proteins or pathways unrelated to its primary mechanism of action.
This guide will focus on negative control strategies for two primary areas of this compound research: its impact on intestinal glucose transport via SGLT1 and its influence on various intracellular signaling pathways.
Negative Control Strategies for SGLT1 Inhibition Studies
A crucial aspect of validating this compound A's effect on SGLT1 is to employ a negative control that is structurally similar but functionally inactive. While an ideal, commercially available inactive analogue of this compound A has not been definitively established in the literature, researchers can employ several robust control strategies.
Alternative Compounds for Comparison:
-
Structurally Dissimilar SGLT1 Non-Inhibitors: Flavonoids that have been shown to have no significant effect on SGLT1 can be used. For instance, the glycoside form of some flavonoids, such as Naringin , has been reported to have a less potent effect on gut microbiota and potentially on SGLT1 compared to its aglycone, Naringenin . Comparing the effects of this compound A to Naringin could help isolate the specific structural features responsible for SGLT1 inhibition.
-
Phlorizin: While an inhibitor of both SGLT1 and SGLT2, its well-characterized mechanism can serve as a positive control, while its inactive derivatives could potentially be used as negative controls if available and validated.
Experimental Protocol: In Vitro SGLT1 Inhibition Assay
This protocol outlines a cell-based assay to assess the inhibitory effect of this compound on SGLT1 activity.
1. Cell Culture:
- Use a cell line that endogenously expresses SGLT1, such as Caco-2 cells, or a cell line engineered to overexpress SGLT1.
- Culture cells to confluence in appropriate media.
2. Glucose Uptake Assay:
- Wash cells with a sodium-containing buffer.
- Pre-incubate cells with:
- Vehicle control (e.g., 0.1% DMSO in buffer)
- This compound (at various concentrations)
- Negative Control Compound (e.g., Naringin at a concentration equivalent to the highest this compound concentration)
- Positive Control (e.g., Phlorizin)
- Initiate glucose uptake by adding a buffer containing a non-metabolizable, radiolabeled glucose analogue (e.g., α-methyl-D-glucopyranoside, [¹⁴C]AMG) or a fluorescent glucose analogue.
- Incubate for a defined period (e.g., 10-30 minutes).
- Stop the uptake by washing the cells with ice-cold, sodium-free buffer.
- Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.
3. Data Analysis:
- Normalize the glucose uptake in each condition to the total protein concentration of the cell lysate.
- Express the results as a percentage of the vehicle control.
Data Presentation: SGLT1 Inhibition
| Treatment Group | Concentration (µM) | Glucose Uptake (% of Vehicle Control) | Standard Deviation |
| Vehicle (DMSO 0.1%) | - | 100 | ± 5.2 |
| This compound A | 10 | 75 | ± 4.1 |
| This compound A | 50 | 42 | ± 3.5 |
| This compound A | 100 | 25 | ± 2.8 |
| Negative Control (Naringin) | 100 | 95 | ± 4.9 |
| Positive Control (Phlorizin) | 100 | 15 | ± 2.1 |
This table presents hypothetical data for illustrative purposes.
Negative Control Strategies for Signaling Pathway Studies
This compound and related isoflavones like Puerarin and Daidzein are known to modulate several key signaling pathways, including NF-κB, Src-ERK, PI3K/AKT, and JNK. To demonstrate the specificity of this compound's action on these pathways, appropriate negative controls are essential.
Experimental Workflow for Signaling Pathway Analysis
Caption: Workflow for investigating the effect of this compound on signaling pathways.
Specific Negative Controls for Signaling Pathways
| Signaling Pathway | Recommended Negative Control Compound(s) | Rationale |
| JNK Pathway | SP 600125 negative control; JNK Inhibitor II, negative control | These are commercially available, structurally related analogues of potent JNK inhibitors that have been shown to be inactive or significantly less active, providing a high degree of specificity. |
| PI3K/AKT Pathway | Quercetin (when studying direct AKT inhibition) | Quercetin inhibits the PI3K/AKT pathway by targeting the upstream kinase PI3K, not AKT itself. Therefore, it can serve as a negative control for studies aiming to demonstrate direct inhibition of AKT by this compound. |
| Src-ERK Pathway | Vehicle Control (DMSO); Comparison with known inhibitors (e.g., PD98059 for MEK, PP2 for Src) | While a specific inactive flavonoid analogue is not readily available, comparing the effects of this compound to a vehicle control and known pathway inhibitors allows for the assessment of its specific inhibitory activity. |
| NF-κB Pathway | Vehicle Control (DMSO); Comparison with known inhibitors (e.g., Dexamethasone) | Similar to the Src-ERK pathway, a robust negative control strategy involves comparing this compound's effects to the vehicle and a well-characterized NF-κB inhibitor. |
Experimental Protocol: Western Blot for ERK Pathway Activation
This protocol details the investigation of this compound's effect on the phosphorylation of ERK, a key component of the Src-ERK pathway.
1. Cell Treatment:
- Seed cells (e.g., HEK293T, HeLa) in 6-well plates and grow to 70-80% confluency.
- Starve the cells in serum-free media for 12-24 hours.
- Pre-treat cells with:
- Vehicle control (0.1% DMSO)
- This compound (e.g., 50 µM)
- Negative Control (Vehicle, as a specific inactive flavonoid is not established)
- Positive Control Inhibitor (e.g., 20 µM PD98059) for 1-2 hours.
- Stimulate the cells with a known activator of the ERK pathway (e.g., 100 ng/mL EGF or 10% FBS) for 15-30 minutes.
2. Protein Extraction and Quantification:
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Quantify the protein concentration using a BCA or Bradford assay.
3. Western Blotting:
- Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the intensity of the p-ERK band to the total ERK band for each sample.
- Further normalize these values to the loading control.
- Express the results as a fold change relative to the stimulated vehicle control.
Data Presentation: ERK Pathway Inhibition
| Treatment | Stimulant | p-ERK / Total ERK Ratio (Fold Change vs. Stimulated Vehicle) | Standard Deviation |
| Vehicle | - | 0.1 | ± 0.02 |
| Vehicle | EGF | 1.0 | ± 0.15 |
| This compound | EGF | 0.4 | ± 0.08 |
| Negative Control (Vehicle) | EGF | 1.0 | ± 0.12 |
| PD98059 | EGF | 0.2 | ± 0.05 |
This table presents hypothetical data for illustrative purposes.
Logical Relationship of Controls in this compound Studies
Caption: Logical framework for the use of controls in validating this compound's specific effects.
Conclusion
The robust use of negative controls is paramount in elucidating the specific biological activities of this compound. While the identification of a perfect, universally applicable inactive analogue remains an area for further research, the strategies outlined in this guide provide a strong framework for conducting rigorous and reproducible studies. By carefully selecting and implementing appropriate negative controls, researchers can confidently attribute observed effects to this compound, thereby advancing our understanding of its therapeutic potential and paving the way for its development as a novel therapeutic agent.
A Comparative Guide to the Bioactivity of Multiflorin and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of multiflorin and its structural analogs. This compound, a flavonoid glycoside primarily found in plants of the Rosa species, has garnered interest for its potential therapeutic properties. Understanding the structure-activity relationships of this compound and its analogs is crucial for the development of new therapeutic agents. This document summarizes key experimental data, details relevant experimental protocols, and visualizes pertinent biological pathways to facilitate further research and drug discovery.
Introduction to this compound and Its Analogs
This compound A is a kaempferol-3-O-glycoside characterized by the presence of an acetyl group on its sugar moiety. Specifically, its structure is kaempferol (B1673270) 3-O-β-D-(6-acetyl)-glucopyranosyl (1→4)-α-L-rhamnopyranoside. Its structural analogs primarily include the aglycone, kaempferol, and various kaempferol glycosides with different sugar substitutions at the 3 and 7 positions. The presence and nature of these sugar moieties, as well as acylations like acetylation, significantly influence the biological activity of these compounds.
Comparative Biological Activity
The primary reported activity of this compound A is its purgative effect. However, its structural similarity to other bioactive kaempferol glycosides suggests a broader range of activities. This section compares the antioxidant, anti-inflammatory, and cytotoxic activities of this compound's core structure, kaempferol, and its representative glycoside analogs.
Data Summary
The following table summarizes the available quantitative data for the biological activities of kaempferol and its selected glycoside analogs. It is important to note that direct comparative data for this compound A across all these activities is limited in the current literature. The data presented for the analogs provides valuable insights into the likely structure-activity relationships.
| Compound | Structure | Antioxidant Activity (DPPH Scavenging) IC50 (µM) | Anti-inflammatory Activity (NO Inhibition) IC50 (µM) | Cytotoxic Activity (HepG2 cells) IC50 (µM) |
| Kaempferol | Aglycone | ~10 - 20 | ~10 - 15 | ~20 - 40 |
| Kaempferol-3-O-glucoside | Kaempferol with glucose at C3 | > 100 | > 50 | > 100 |
| Kaempferol-3-O-rutinoside | Kaempferol with rutinose (rhamnose-glucose) at C3 | > 100 | > 50 | > 100 |
| Kaempferol-7-O-glucoside | Kaempferol with glucose at C7 | ~50 - 100 | ~20 - 40 | Not widely reported |
| This compound A (predicted) | Kaempferol with acetylated rhamnose-glucose at C3 | Likely enhanced compared to non-acetylated glycosides | Likely enhanced compared to non-acetylated glycosides | Likely enhanced compared to non-acetylated glycosides |
Note: The values presented are approximate ranges compiled from various studies and are intended for comparative purposes. The activity of this compound A is predicted based on structure-activity relationship studies of acetylated flavonoids.
Structure-Activity Relationship Insights
The comparative data reveals key structural features that determine the biological activity of these kaempferol derivatives:
-
Glycosylation: Generally, the glycosylation of kaempferol at the C3 position tends to decrease its antioxidant, anti-inflammatory, and cytotoxic activities compared to the aglycone. This is likely due to the masking of the free hydroxyl group at C3, which is important for radical scavenging and interaction with biological targets.
-
Acetylation: Studies on other acetylated flavonoids suggest that the addition of an acetyl group can enhance biological activity.[1][2] This is attributed to increased lipophilicity, which may improve cell membrane permeability and interaction with intracellular targets. Therefore, this compound A, with its acetylated sugar moiety, is predicted to exhibit greater bioactivity than its non-acetylated counterparts.
-
Sugar Moiety: The type and linkage of the sugar can also influence activity. For instance, the disaccharide rutinose at C3 in kaempferol-3-O-rutinoside results in low activity, similar to the monosaccharide in kaempferol-3-O-glucoside.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further comparative studies.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO or methanol).
-
Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitrite (B80452) Measurement: After incubation, collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
Cytotoxic Activity: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compounds for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using Graphviz, illustrate a key signaling pathway involved in the anti-inflammatory response and a typical experimental workflow for evaluating bioactivity.
Caption: NF-κB signaling pathway in LPS-stimulated macrophages.
Caption: Experimental workflow for comparative bioactivity analysis.
References
Safety Operating Guide
Proper Disposal of Multiflorin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Multiflorin, a flavonoid glycoside. While specific regulatory requirements may vary by location, the following procedures are based on general best practices for laboratory chemical waste management and information derived from available safety data.
Essential Safety and Logistical Information
This compound, like many bioactive compounds, requires careful handling to minimize exposure and prevent environmental contamination. The primary safety concerns involve inhalation of dust particles and potential harm to aquatic ecosystems.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. If there is a risk of dust formation, a respirator should be used.[1][2]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Spill Management: In the event of a spill, avoid creating dust. Carefully sweep up the solid material and place it into a suitable, closed container for disposal. Prevent the substance from entering drains or waterways.[1]
Quantitative Data
A summary of the key physical and chemical properties of this compound B is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C27H30O15 | [3][4] |
| Molecular Weight | 594.5 g/mol | [3] |
| Appearance | Solid (assumed) | N/A |
| Solubility | Slightly soluble in water | [5] |
| Storage Temperature | -20°C (long term), 2-8°C (short term) | [1] |
Disposal Protocol
The proper disposal of this compound waste is critical to prevent environmental harm. As it may be harmful to the aquatic environment, it should not be disposed of down the drain.[1] The following step-by-step protocol outlines the recommended procedure for the disposal of this compound and its contaminated materials.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure this compound.
-
Contaminated labware (e.g., vials, pipette tips, gloves).
-
Solutions containing this compound.
-
Spill cleanup materials.
-
-
Segregate this compound waste from other laboratory waste streams to ensure proper handling and disposal.
Step 2: Waste Collection and Storage
-
Collect all solid this compound waste in a clearly labeled, sealable, and chemically compatible container. The label should include "Hazardous Waste," "this compound," and the date of accumulation.
-
For solutions containing this compound, use a labeled, leak-proof, and compatible liquid waste container.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS office or contractor with all necessary information about the waste, including its composition and quantity.
-
Follow all institutional and local regulations for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Multiflorin
This document provides immediate, essential safety and logistical information for the handling of Multiflorin B. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound B, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Standard/Specification |
| Eye Protection | Safety glasses with side-shields or goggles | Conforming to EN 166 (EU) or NIOSH (US) approved[1] |
| Hand Protection | Chemical-resistant, impervious gloves | Inspected prior to use, in accordance with EU Directive 89/686/EEC and EN 374[2] |
| Respiratory Protection | NIOSH (US) or EN 149 (EU) approved respirator | Required when dust formation is likely or exposure limits are exceeded[1][2] |
| Body Protection | Fire/flame resistant and impervious clothing | To be selected based on the concentration and amount of the dangerous substance at the specific workplace[1][2] |
Storage and Handling Protocols
Proper storage and handling are critical to maintain the integrity of this compound B and the safety of laboratory personnel.
| Condition | Requirement |
| Long-term Storage | -20°C[1] |
| Short-term Storage | 2-8°C[1] |
| Container | Keep container tightly closed in a dry and well-ventilated place[1] |
| Handling | - Avoid contact with skin and eyes. - Avoid formation of dust and aerosols. - Use non-sparking tools. - Prevent fire caused by electrostatic discharge steam.[2] |
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent exposure.
Personal Precautions:
-
Wear appropriate personal protective equipment, including respiratory protection.[1]
-
Avoid dust formation.[1]
-
Avoid breathing vapors, mist, or gas.[1]
-
Evacuate personnel to safe areas.
-
Ensure adequate ventilation.
Environmental Precautions:
Methods for Cleaning Up:
-
Pick up and arrange disposal without creating dust.[1]
-
Sweep up and shovel the spilled material.[1]
-
Keep in suitable, closed containers for disposal.[1]
-
Use spark-proof tools and explosion-proof equipment.[2]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]
Disposal Plan
Dispose of contaminated materials and unused product in accordance with all applicable local, state, and federal regulations. Keep in suitable, closed containers for disposal.[1]
First Aid Procedures
| Exposure Route | Action |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician.[1][2] |
Experimental Workflow: Handling a this compound Spill
The following diagram outlines the step-by-step procedure for safely managing an accidental spill of this compound B.
Caption: Workflow for managing a this compound B spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
